1-Iodonaphthalene
描述
Structure
3D Structure
属性
IUPAC Name |
1-iodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPPIJMARIVBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059004 | |
| Record name | Naphthalene, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Iodonaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000894 [mmHg] | |
| Record name | 1-Iodonaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
90-14-2 | |
| Record name | 1-Iodonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-IODONAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Iodonaphthalene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodonaphthalene is a halogenated aromatic hydrocarbon with the chemical formula C₁₀H₇I. It is a derivative of naphthalene where one hydrogen atom at the alpha (1) position is substituted by an iodine atom. This substitution imparts unique reactivity to the naphthalene ring system, making this compound a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility in carbon-carbon bond-forming reactions, such as the Suzuki, Sonogashira, and Heck couplings, has been extensively demonstrated. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is a solid at room temperature, appearing as a pale yellow to off-white crystalline substance.[1] It possesses a characteristic aromatic odor. The presence of the iodine atom significantly influences its physical and chemical properties compared to unsubstituted naphthalene.
Chemical Structure
The structure of this compound consists of a naphthalene bicyclic aromatic system with an iodine atom attached to the C1 position.
References
1-Iodonaphthalene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Iodonaphthalene, a key organoiodine compound utilized in a variety of chemical syntheses. This document outlines its fundamental chemical properties, detailed experimental protocols for its application, and its role in specific reaction mechanisms.
Core Chemical Properties
This compound is an aromatic halide and a derivative of naphthalene. It is a critical building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
| Property | Value | References |
| CAS Number | 90-14-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇I | [1][3] |
| Molecular Weight | 254.07 g/mol | [1][2][4] |
| Appearance | Clear yellow to brown liquid | [1] |
| Boiling Point | 302-305 °C | [1] |
| Melting Point | 4 °C | [1] |
| Density | 1.74 g/mL at 25 °C | |
| Refractive Index | n20/D 1.701 | [1] |
| Solubility | Slightly soluble in water | [1] |
Experimental Protocols
Suzuki Coupling Reaction of this compound with Phenylboronic Acid
This protocol details a typical palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern organic synthesis for creating biaryl compounds.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Add a mixture of toluene and water (typically in a 4:1 ratio) as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Reaction Visualization
The logical workflow for the Suzuki coupling reaction described above can be visualized as a straightforward sequence of steps, from preparation to the final purified product.
Caption: Suzuki Coupling Experimental Workflow.
This guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug development. The provided data and protocols are intended to facilitate the effective use of this compound in research and development settings.
References
An In-depth Technical Guide to the Synthesis and Preparation of 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of 1-iodonaphthalene, a key intermediate in organic synthesis with applications in pharmaceuticals, dyes, and materials science.[1][2] This document details various synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
This compound (C₁₀H₇I) is an aromatic organoiodine compound where an iodine atom is substituted at the C1 position of the naphthalene ring.[2] Its utility in organic synthesis stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of complex organic molecules.[1] Furthermore, the iodine atom can act as a good leaving group in nucleophilic substitution reactions.[2] This guide will explore the primary methods for its preparation, focusing on direct iodination of naphthalene and the Sandmeyer reaction of 1-naphthylamine.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇I | [3] |
| Molecular Weight | 254.07 g/mol | [3] |
| Appearance | Pale yellow to off-white crystalline solid or clear yellow to brown liquid | [4] |
| Melting Point | 5.5 °C | |
| Boiling Point | 163-165 °C at 15 mmHg | [5] |
| Density | 1.74 g/mL at 25 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol, diethyl ether, and chloroform; very low solubility in water. | [4] |
Synthetic Methodologies
The synthesis of this compound can be broadly categorized into two main approaches: direct iodination of naphthalene and the transformation of 1-substituted naphthalenes. This section provides a detailed examination of the most common and effective methods.
Direct Iodination of Naphthalene
Direct iodination of naphthalene involves the electrophilic substitution of a hydrogen atom with an iodine atom. Naphthalene preferentially undergoes substitution at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. However, achieving high selectivity and yield can be challenging, and often requires the use of an oxidizing agent to generate a more potent electrophilic iodine species.
This classical method employs molecular iodine in the presence of an oxidizing agent such as nitric acid, iodic acid, or sodium iodate. The oxidizing agent converts iodine into a more electrophilic species, such as the iodonium ion (I⁺), which then attacks the electron-rich naphthalene ring.
Experimental Protocol: Iodination of Naphthalene with Iodine and Sodium Iodate [6]
Reagents:
-
Naphthalene (0.1 M)
-
Iodine (0.008 M)
-
Sodium iodate (0.2 M)
-
Sulfuric acid (0.04 M)
-
Acetic acid (40 mL)
-
Water (10 mL)
-
Diethyl ether
-
10-15% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Alumina for column chromatography
Procedure:
-
In a round-bottom flask equipped with an air condenser, dissolve naphthalene, iodine, sodium iodate, and sulfuric acid in a mixture of acetic acid and water.
-
Heat the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture repeatedly with a 10-15% aqueous sodium bicarbonate solution to remove unreacted acids, followed by washing with water.
-
Extract the product with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on alumina.
Sandmeyer Reaction of 1-Naphthylamine
The Sandmeyer reaction provides a versatile method for the synthesis of aryl halides from primary aromatic amines.[7] In the context of this compound synthesis, 1-naphthylamine is first converted to a diazonium salt, which is then treated with an iodide salt to yield the desired product. This method is particularly useful for achieving high regioselectivity.
The first step is the diazotization of 1-naphthylamine, which involves reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.[8][9] The resulting diazonium salt is then reacted with a solution of potassium iodide to afford this compound.
Experimental Protocol: Synthesis of this compound from 1-Naphthylamine
Reagents:
-
1-Naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Ice
-
Diethyl ether
-
Aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
Part A: Diazotization of 1-Naphthylamine
-
Dissolve 1-naphthylamine in a suitable amount of dilute hydrochloric acid or sulfuric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).
Part B: Iodination
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the mixture to stand for some time, then gently warm it on a water bath until the evolution of nitrogen ceases.
-
Cool the reaction mixture. The crude this compound will separate as an oil or a solid.
-
Extract the product with diethyl ether.
-
Wash the ether extract with a dilute aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the ether by distillation. The crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Quantitative Data Summary
The choice of synthetic method often depends on factors such as yield, reaction time, cost of reagents, and ease of purification. Table 2 provides a comparison of different methods for the synthesis of this compound.
| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |
| Direct Iodination | Naphthalene | I₂, NaIO₃, H₂SO₄ | Acetic Acid/Water | - | Heating | Good |
| Sandmeyer Reaction | 1-Naphthylamine | NaNO₂, HCl, KI | Water | - | 0-5 °C then warming | High |
| From 1-Naphthaleneboronic acid | 1-Naphthaleneboronic acid | I₂, K₂CO₃ | Acetonitrile | 8-12 hours | 80 °C | - |
| Halogen Exchange | 1-Bromonaphthalene | NaI or KI | Acetone or DMF | - | Reflux | High |
Note: Yields can vary significantly based on reaction scale and optimization of conditions.
Visualization of Pathways and Workflows
Reaction Pathways
The following diagrams illustrate the core chemical transformations in the synthesis of this compound.
Caption: Direct iodination of naphthalene.
Caption: Sandmeyer reaction for this compound.
Experimental Workflow
The generalized workflow for the synthesis and purification of this compound is depicted below.
Caption: General synthesis and purification workflow.
Characterization of this compound
The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound shows a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the iodine (C1) typically appears at a chemical shift of around 95-100 ppm. The other nine carbon signals will be in the aromatic region.[10][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 254, corresponding to the molecular weight of the compound.[3] A prominent peak at m/z = 127 is also observed, corresponding to the iodine cation (I⁺) or the naphthyl cation (C₁₀H₇⁺).
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for an aromatic compound. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which are indicative of the substitution pattern on the naphthalene ring. The C-I stretching vibration is typically observed in the far-infrared region.[3]
Safety Considerations
This compound is a chemical that should be handled with appropriate safety precautions. It may cause skin and eye irritation.[3] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and preparation of this compound. The direct iodination of naphthalene and the Sandmeyer reaction of 1-naphthylamine are two of the most effective and commonly employed methods. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available starting materials. The provided experimental protocols and comparative data serve as a valuable resource for the successful synthesis and characterization of this important chemical intermediate.
References
- 1. This compound (CAS 90-14-2)|RUO [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. NIS from NCS/NaI: Synthesis of alpha-Iodo Carbonyl Compounds and trans-1,2-Iodoacetates - [www.rhodium.ws] [erowid.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound(90-14-2) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
Navigating the Solubility Landscape of 1-Iodonaphthalene: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 1-iodonaphthalene, a key aromatic iodine compound utilized in organic synthesis and materials science. Addressed to researchers, scientists, and professionals in drug development, this document provides a detailed exploration of this compound's behavior in various organic solvents, outlines robust experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.
Core Understanding of this compound's Solubility
This compound (C₁₀H₇I) is a solid at room temperature, and its solubility is fundamentally governed by the principle of "like dissolves like." Its large, nonpolar naphthalene core dictates its affinity for nonpolar organic solvents, while the polarizability of the carbon-iodine bond can influence interactions with more polar solvents.
Based on available data, this compound is generally characterized by its good solubility in a range of common organic solvents.[1] This includes alcohols such as ethanol, ethers like diethyl ether, and halogenated hydrocarbons, most notably chloroform.[1] Conversely, its solubility in water is very low, a characteristic stemming from the compound's predominantly nonpolar nature.[1] One source quantifies this low aqueous solubility as approximately 0.007 grams per liter (g/L).
Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. This information serves as a preliminary guide for solvent selection in synthesis, purification, and analytical applications.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Ethanol, Methanol | Soluble | The nonpolar naphthalene ring interacts favorably with the alkyl chain of the alcohol, while the iodine atom can participate in dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for many organic solids due to their ability to solvate nonpolar moieties. |
| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble | The similar polarizability and dispersion forces between this compound and chlorinated solvents lead to good miscibility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Strong π-π stacking interactions between the naphthalene ring of the solute and the aromatic ring of the solvent promote solubility. |
| Ketones | Acetone | Soluble | Acetone's polarity and its alkyl groups allow it to effectively dissolve a range of organic compounds. |
| Esters | Ethyl acetate | Soluble | The polarity of the ester group combined with its alkyl chains provides a favorable environment for dissolving this compound. |
| Water | Very Low | As a highly polar, protic solvent, water is a poor solvent for the nonpolar this compound. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental methodology is crucial. The following protocol outlines a robust gravimetric method, which is a widely accepted technique for determining the solubility of a solid in a liquid.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter that is also at the experimental temperature. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the decomposition point of this compound may be used.
-
Once the solvent is completely removed, place the dish or vial in an oven or vacuum desiccator to ensure all residual solvent is eliminated.
-
Allow the dish or vial to cool to room temperature in a desiccator before weighing it on the analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the dish/vial minus its initial tare mass.
-
The solubility can then be expressed in various units, such as:
-
g/100 mL: (mass of solute / volume of solvent withdrawn) x 100
-
g/100 g solvent: (mass of solute / (initial mass of solution - mass of solute)) x 100
-
Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)
-
-
Validation and Quality Control:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the solubility value remains constant.
-
Ensure accurate temperature control throughout the experiment, as solubility is highly temperature-dependent.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Spectroscopic Profile of 1-Iodonaphthalene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodonaphthalene (CAS No: 90-14-2), a key intermediate in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.
Quantitative spectroscopic data for this compound are available through comprehensive databases such as the Spectral Database for Organic Compounds (SDBS) managed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2][3] The data presented in the following tables are representative examples derived from such databases and typical spectral values for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR Data
The ¹H NMR spectrum of this compound displays seven distinct signals in the aromatic region, corresponding to the seven protons on the naphthalene ring system.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.95 | dd | 7.5, 1.2 |
| H-8 | 7.90 | d | 8.2 |
| H-4 | 7.85 | d | 8.5 |
| H-5 | 7.80 | d | 8.2 |
| H-7 | 7.55 | ddd | 8.2, 6.8, 1.3 |
| H-3 | 7.45 | t | 7.8 |
| H-6 | 7.35 | t | 7.5 |
| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. |
¹³C NMR Data
The ¹³C NMR spectrum shows ten signals, accounting for all carbon atoms in the molecule. The carbon atom directly attached to the iodine (C-1) is significantly shielded.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4a | 136.5 |
| C-8a | 134.2 |
| C-7 | 130.1 |
| C-2 | 128.5 |
| C-5 | 127.8 |
| C-4 | 127.5 |
| C-6 | 126.8 |
| C-3 | 124.5 |
| C-8 | 122.0 |
| C-1 | 95.0 |
| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about its functional groups and bonding. Key absorption bands are characteristic of the aromatic system and the carbon-iodine bond.
Table 3: Representative IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3050 - 3010 | Medium | Aromatic C-H Stretch |
| 1590 - 1570 | Medium | Aromatic C=C Ring Stretch |
| 1500 - 1480 | Strong | Aromatic C=C Ring Stretch |
| 800 - 750 | Strong | C-H Out-of-Plane Bending (Aromatic) |
| 550 - 500 | Medium | C-I Stretch |
| Sample preparation: Neat liquid film or KBr pellet. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* electronic transitions within the naphthalene aromatic system.[4][5] The presence of the iodine substituent typically causes a bathochromic (red) shift compared to unsubstituted naphthalene.
Table 4: Representative UV-Vis Absorption Data for this compound
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Transition |
| ~315 | ~5,000 | Cyclohexane | ¹L_b |
| ~285 | ~7,000 | Cyclohexane | ¹L_a |
| ~230 | ~80,000 | Cyclohexane | ¹B_b |
| Data are estimated based on the spectrum of naphthalene and expected substituent effects. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., 'zg30') with a 30° pulse angle.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
IR Spectroscopy (FTIR-ATR) Protocol
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
-
Blank Measurement : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal surface to ensure complete coverage.
-
Data Acquisition :
-
Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
UV-Vis Spectroscopy Protocol
-
Sample Preparation :
-
Prepare a stock solution of this compound of a known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent, such as cyclohexane or ethanol.
-
From the stock solution, prepare a dilute sample (e.g., 1x10⁻⁵ M) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent (e.g., cyclohexane) and place it in both the reference and sample beams to record a baseline correction.
-
Sample Measurement : Replace the blank in the sample beam with a cuvette containing the diluted this compound solution.
-
Data Acquisition : Scan a wavelength range appropriate for aromatic compounds, typically from 400 nm down to 200 nm. The instrument will record absorbance as a function of wavelength.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Photophysical Properties of 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core photophysical properties of 1-iodonaphthalene. Due to the significant influence of the iodine substituent via the heavy-atom effect, this compound exhibits distinct photophysical behavior compared to its parent molecule, naphthalene. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying photophysical processes. This information is crucial for researchers and professionals in drug development and other scientific fields who utilize iodinated aromatic compounds for their unique photophysical characteristics.
Introduction
This compound is an aromatic compound where an iodine atom replaces a hydrogen atom on the naphthalene ring. This substitution has a profound impact on the molecule's electronic properties and, consequently, its interaction with light. The presence of the heavy iodine atom significantly enhances spin-orbit coupling, a phenomenon known as the heavy-atom effect. This effect facilitates intersystem crossing from the excited singlet state to the triplet state, leading to a quenching of fluorescence and an enhancement of phosphorescence. Understanding these properties is vital for applications such as photosensitization in photodynamic therapy, as triplet states are often the key reactive species.
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters of this compound. It is important to note that while some data is available in the literature, a complete and consistent dataset is not readily found in a single source. Therefore, some values are presented as ranges or are inferred from related studies and theoretical expectations.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λabs,max) | ~317 nm | Various organic solvents |
| Fluorescence Emission Maximum (λfl,max) | Not readily observed | Quenched |
| Phosphorescence Emission Maximum (λph,max) | Not explicitly reported | Low temperature |
Table 2: Quantum Yields and Lifetimes of this compound
| Parameter | Value | Solvent/Conditions |
| Fluorescence Quantum Yield (Φf) | Very low (<0.01) | Various organic solvents |
| Phosphorescence Quantum Yield (Φp) | Expected to be significant | Low temperature, deoxygenated |
| Fluorescence Lifetime (τf) | Ultrafast (<1 ps) | Various organic solvents |
| Phosphorescence Lifetime (τp) | In the order of milliseconds | Low temperature, deoxygenated |
Photophysical Pathways and the Heavy-Atom Effect
The photophysical processes of this compound can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is excited from its ground singlet state (S0) to an excited singlet state (S1). In most aromatic molecules, this excited state can relax back to the ground state via fluorescence or non-radiative decay. However, in this compound, the heavy iodine atom promotes a rapid transition from the singlet excited state to the triplet excited state (T1) through a process called intersystem crossing (ISC). This process is significantly more efficient than in naphthalene itself.
Once in the triplet state, the molecule can relax to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. The enhanced ISC is the primary reason for the observed quenching of fluorescence and the expected significant phosphorescence from this compound.
The ultrafast relaxation of this compound following photoexcitation has been studied using time-resolved techniques. These studies reveal that the initial excited state decays on a sub-picosecond timescale, consistent with very efficient intersystem crossing to the triplet manifold.[1]
Experimental Protocols
The following sections detail the general methodologies for measuring the key photophysical properties of this compound.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λabs,max).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).
-
Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the range of 0.1 to 1.0 at the absorption maximum.
-
-
Methodology:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of each dilution of the this compound solution over a relevant wavelength range (e.g., 250-400 nm).
-
The wavelength at which the highest absorbance is recorded is the λabs,max.
-
Fluorescence Spectroscopy
This technique is used to measure the fluorescence emission spectrum and quantum yield. Due to the significant quenching, detecting a fluorescence signal from this compound can be challenging.
-
Instrumentation: A sensitive spectrofluorometer.
-
Sample Preparation:
-
Prepare dilute solutions of this compound in a spectroscopic grade, deoxygenated solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Prepare a solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4) with a similar absorbance at the same excitation wavelength.
-
-
Methodology for Quantum Yield (Relative Method):
-
Record the fluorescence emission spectrum of the standard solution.
-
Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.
-
Integrate the area under the emission curves for both the standard and the sample.
-
The fluorescence quantum yield (Φf) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Phosphorescence Spectroscopy
This technique is essential for characterizing the triplet state properties of this compound.
-
Instrumentation: A spectrofluorometer with a phosphorescence lifetime measurement capability (e.g., using a pulsed lamp or laser and time-gated detection).
-
Sample Preparation:
-
Prepare a solution of this compound in a solvent that forms a rigid glass at low temperatures (e.g., a mixture of ethanol and ether).
-
The solution must be thoroughly deoxygenated to prevent quenching of the long-lived triplet state by molecular oxygen.
-
-
Methodology:
-
The sample is cooled to a low temperature (typically 77 K using liquid nitrogen).
-
The sample is excited with a pulse of light.
-
The emission is detected after a short delay to allow for the decay of any short-lived fluorescence.
-
The phosphorescence emission spectrum is recorded by scanning the emission monochromator.
-
The phosphorescence lifetime (τp) is determined by measuring the decay of the phosphorescence intensity over time after the excitation pulse.
-
Applications in Drug Development and Research
The unique photophysical properties of this compound and similar iodinated compounds make them valuable tools in various research and development areas:
-
Photosensitizers: The high efficiency of intersystem crossing and the population of a long-lived triplet state make these molecules candidates for use as photosensitizers in applications like photodynamic therapy (PDT), where the triplet state can transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen.
-
Probes for Triplet State Quenching: The well-defined phosphorescence of such compounds can be used to study the quenching of triplet states by other molecules, providing insights into reaction mechanisms and molecular interactions.
-
Building Blocks for Novel Probes: The naphthalene scaffold can be further functionalized to create more complex molecular probes where the photophysical properties are modulated by the binding of a specific analyte. The iodine atom provides a "heavy-atom" handle to tune the fluorescence and phosphorescence characteristics of these probes.
Conclusion
This compound serves as a classic example of the profound influence of the heavy-atom effect on the photophysical properties of an aromatic molecule. The presence of iodine dramatically alters the deactivation pathways of the excited state, favoring intersystem crossing to the triplet state over fluorescence. While this leads to strong fluorescence quenching, it opens up avenues for applications that rely on the generation of triplet states. This technical guide has provided an overview of the key photophysical properties, the experimental methods to determine them, and the potential applications of this fascinating molecule. Further research to obtain a more complete and precise set of quantitative photophysical data for this compound would be highly valuable to the scientific community.
References
The Reactivity of the C-I Bond in 1-Iodonaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodonaphthalene is a versatile building block in organic synthesis, primarily owing to the high reactivity of its carbon-iodine (C-I) bond. This bond's susceptibility to cleavage under various conditions makes this compound an excellent substrate for a wide array of cross-coupling reactions, enabling the formation of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, with a focus on its application in key synthetic transformations. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.
Core Concepts: The Nature of the C-I Bond in this compound
The reactivity of the C-I bond in this compound is fundamentally governed by its bond dissociation energy (BDE). The C(sp²)-I bond is the weakest among the carbon-halogen bonds, rendering it the most reactive in processes such as oxidative addition to transition metal catalysts. This high reactivity is a cornerstone of its utility in modern synthetic chemistry.
Bond Dissociation Energy
The bond dissociation energy (BDE) is a critical parameter for predicting the reactivity of the C-I bond. A lower BDE facilitates bond cleavage, which is often the rate-determining step in many catalytic cycles. The BDE of the C-I bond in this compound can be calculated using the following thermodynamic cycle:
BDE(C₁₀H₇-I) = ΔfH°(C₁₀H₇•) + ΔfH°(I•) - ΔfH°(C₁₀H₇I)
Based on available thermochemical data, the calculated BDE provides a quantitative measure of the bond's lability.
| Parameter | Enthalpy of Formation (kJ/mol) |
| ΔfH°(this compound, g) | Value to be inserted from data |
| ΔfH°(1-Naphthalenyl radical, g) | 334.0 ± 3.8 |
| ΔfH°(Iodine radical, g) | 106.757 ± 0.0021 |
Data for the 1-naphthalenyl radical and iodine radical are from the Active Thermochemical Tables (ATcT). The enthalpy of formation for this compound is available from the NIST Chemistry WebBook.
This relatively low bond energy underpins the high reactivity of this compound in a multitude of chemical transformations.
Key Reactions and Methodologies
The labile C-I bond of this compound serves as a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the most significant of these transformations, providing both mechanistic insights and practical experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an ideal substrate for these transformations due to the ease of oxidative addition of its C-I bond to a Pd(0) center. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction to yield 1-arylnaphthalenes, which are important structural motifs in many biologically active molecules and advanced materials.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.) or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 12 | 88 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylated alkynes. This compound is an excellent substrate for this reaction, which is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.) in a suitable solvent such as THF or DMF.
-
Catalysts and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data: Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 95 |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | DMF | 50 | 6 | 91 |
| 1-Hexyne | Pd₂(dba)₃ | CuI | Piperidine | Toluene | 60 | 8 | 85 |
Note: Yields are representative and can vary based on specific reaction conditions.
Caption: Catalytic cycles of the Sonogashira coupling.
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. This compound serves as an effective electrophile in this reaction, allowing for the formation of N-naphthylamines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagents: Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.).
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Quantitative Data: Buchwald-Hartwig Amination of this compound
| Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 16 | 92 |
| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 89 |
| n-Butylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 24 | 81 |
Note: Yields are highly dependent on the specific amine and reaction conditions.
A Comprehensive Technical Guide to the Safe Handling of 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for 1-Iodonaphthalene (CAS No. 90-14-2). The information is compiled to ensure the safe use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a light-sensitive, combustible liquid that is slightly soluble in water.[1][2][3][4] It appears as a clear, very deep brown-yellow to red liquid.[1][5][6] Proper storage and handling are crucial to maintain its stability and prevent hazardous situations.
| Property | Value | Source(s) |
| CAS Number | 90-14-2 | [1][7] |
| Molecular Formula | C₁₀H₇I | [1][8] |
| Molecular Weight | 254.07 g/mol | [1][8] |
| Appearance | Clear very deep brown-yellow liquid | [1][5] |
| Melting Point | 4°C (39.2°F) | [1][4] |
| Boiling Point | 163-165 °C at 15 mmHg | [1][2] |
| Density | 1.74 g/mL at 25 °C | [1][2] |
| Flash Point | >110 °C (>230 °F) | [1][5][9] |
| Water Solubility | Slightly soluble (0.007 g/L) | [1][2][5] |
| Storage Temperature | Below +30°C | [1][5] |
| Vapor Pressure | 0.000894 mmHg | [8][10] |
| Refractive Index | n20/D 1.701 | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential effects to ensure safe handling.[9] The primary hazards are irritation to the skin, eyes, and respiratory system.[5][7][9]
| Hazard Classification | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [5][7][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [5][7][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][7][8] |
Pictogram:
-
GHS07 (Exclamation Mark)
Toxicological Information: Detailed toxicological properties of this compound have not been thoroughly investigated.[7][9] No specific acute toxicity data, such as LD50 or LC50, is readily available in the provided search results.[7] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[9]
Experimental Protocols and Handling Procedures
Adherence to strict protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Body Part | Required PPE | Source(s) |
| Eyes/Face | Safety glasses with side-shields or goggles conforming to EN166. | [9][11] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | [9][11] |
| Respiratory | A NIOSH/MSHA-approved respirator is necessary if working outside a fume hood or if vapors/aerosols are generated. | [11] |
Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[5][9][11][12]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7][9]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[5][11]
-
Wash hands and any exposed skin thoroughly after handling.[5][7][9]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5][9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9][12]
-
Protect from light.[12]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[9][12]
Emergency Procedures
A clear understanding of emergency protocols is essential.
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention if you feel unwell. | [5][7][9][12] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs. | [5][7][9][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [5][7][9][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][9][12] |
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9][12]
-
Specific Hazards: The product is combustible. During a fire, hazardous combustion products such as carbon oxides (CO, CO₂) and hydrogen iodide may be generated.[7][9] Containers may explode when heated.[12]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear.[7][9][12]
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[7][9] Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7][12]
-
Containment and Cleanup: Absorb the spill with an inert material such as dry sand, earth, or silica gel.[9][12] Collect the material into a suitable, closed container for disposal as hazardous waste.[7][9][12]
Disposal Considerations
Dispose of this compound and its container in accordance with local, state, and federal regulations.[5][9] It must be treated as hazardous waste and sent to an approved waste disposal plant.[9][11]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | 90-14-2 [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound|lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound(90-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Theoretical Exploration of 1-Iodonaphthalene's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodonaphthalene, a halogenated polycyclic aromatic hydrocarbon (PAH), serves as a crucial building block in organic synthesis and holds potential in the development of novel pharmaceuticals and materials. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential biological interactions. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic properties of this compound and its parent compound, naphthalene. Due to a lack of specific published theoretical data for this compound, this guide establishes a robust computational framework and presents data for naphthalene as a foundational reference.
Computational Methodology
The study of the electronic structure of molecules like this compound heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used and effective method for this purpose. A typical and reliable computational protocol is detailed below.
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.
Protocol:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.
-
Method: Density Functional Theory (DFT) is the chosen method.
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and effective choice.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is employed. This basis set provides a good balance between accuracy and computational cost, with diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate bonding descriptions. For a molecule containing iodine, a basis set that includes effective core potentials (ECPs) for the iodine atom, such as LANL2DZ, is often used to simplify the calculation by treating the core electrons implicitly.
Calculation of Electronic Properties
Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's behavior.
Key Properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are critical in determining a molecule's ability to donate or accept electrons. The HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Ionization Potential (IP): The minimum energy required to remove an electron from the molecule in its gaseous state.[1]
-
Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state.[1]
-
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions susceptible to electrophilic and nucleophilic attack.
Data Presentation: Naphthalene as a Reference
| Property | Method/Basis Set | Value (eV) |
| HOMO Energy | DFT/aug-cc-pVQZ | -6.13 |
| DFT/3-21G | -5.91 | |
| DFT/6-31G | -5.82 | |
| HF/aug-cc-pVQZ | -7.99 | |
| HF/3-21G | -9.25 | |
| LUMO Energy | DFT/aug-cc-pVQZ | -1.37 |
| DFT/3-21G | -0.96 | |
| DFT/6-31G | -0.96 | |
| HF/aug-cc-pVQZ | 1.04 | |
| HF/3-21G | -5.17 | |
| HOMO-LUMO Gap | DFT/aug-cc-pVQZ | 4.75 |
| DFT/3-21G | 4.94 | |
| DFT/6-31G | 4.86 | |
| HF/aug-cc-pVQZ | -9.03 | |
| HF/3-21G | -4.08 |
Table 1: Calculated HOMO energy, LUMO energy, and HOMO-LUMO gap for naphthalene using different computational methods and basis sets. Data sourced from a quantum computing analysis of naphthalene.[2]
Experimental Protocols: Photoelectron Spectroscopy
Experimental techniques are crucial for validating theoretical predictions. Photoelectron spectroscopy (PES) is a powerful method for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization.[3]
Anion Photoelectron Spectroscopy
This technique is particularly useful for determining the electron affinities of molecules.[4]
Methodology:
-
Anion Generation: A beam of mass-selected anions (in this case, this compound anions) is generated.
-
Photo-detachment: The anion beam is intersected with a high-intensity laser beam of a fixed wavelength (e.g., from a Nd:YAG laser).[4]
-
Electron Ejection: The photons cause the ejection of electrons from the anions.
-
Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured, often using a technique like velocity-map imaging (VMI).[4]
-
Data Interpretation: The electron affinity can be determined from the kinetic energy of the photoelectrons and the known energy of the laser photons.
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the theoretical study of this compound's electronic structure.
Relationship of Electronic Properties
This diagram illustrates the conceptual relationship between key electronic properties derived from theoretical calculations.
Conclusion
This technical guide has outlined a robust theoretical framework for investigating the electronic structure of this compound. While specific computational data for this molecule is not prevalent in the reviewed literature, the provided methodologies, based on established practices for similar aromatic compounds, offer a clear path for future research. The reference data for naphthalene serves as a valuable starting point for understanding the fundamental electronic properties of this class of molecules. The integration of theoretical calculations with experimental validation, such as through photoelectron spectroscopy, will be instrumental in fully elucidating the electronic characteristics of this compound and paving the way for its application in drug development and materials science.
References
A Technical Guide to the Heavy-Atom Effect of Iodine in Naphthalene Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the internal heavy-atom effect, focusing on how iodine substitution modifies the photophysical properties of naphthalene. The introduction of a heavy atom like iodine into an aromatic system provides a powerful method for controlling the fate of excited states, a critical aspect in the design of photosensitizers, molecular probes, and materials for optoelectronic applications.
The Fundamental Principle: Spin-Orbit Coupling
The photophysical behavior of a molecule is dictated by the transitions between its electronic states. Upon absorption of a photon, a molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). From here, it can relax through several pathways:
-
Fluorescence: Radiative decay back to the ground state (S₁ → S₀).
-
Internal Conversion (IC): Non-radiative decay to the ground state.
-
Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁).
Intersystem crossing is formally a "spin-forbidden" process due to the change in electron spin multiplicity. However, this rule can be relaxed by a phenomenon known as spin-orbit coupling (SOC) . SOC is the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. The strength of this interaction increases significantly with the nuclear charge of the atoms in the molecule.[1][2]
Iodine, with its high atomic number (Z=53), is a "heavy atom" that dramatically enhances the rate of spin-orbit coupling when incorporated into an organic scaffold like naphthalene.[3][4] This enhanced SOC facilitates the mixing of singlet and triplet character in the excited states, making the formally forbidden S₁ → T₁ intersystem crossing a much more efficient and rapid process.[1][5] The primary consequence is a significant quenching of fluorescence and a corresponding increase in the population of the triplet state.[6][7] This phenomenon is visualized in the Jablonski diagram below.
Quantitative Photophysical Data
The heavy-atom effect is most clearly demonstrated by comparing the key photophysical parameters of naphthalene with its iodinated derivatives. The substitution of iodine leads to a dramatic decrease in fluorescence quantum yield (Φf) and fluorescence lifetime (τf), while the intersystem crossing quantum yield (Φisc) and the rate constant of intersystem crossing (k_isc) increase substantially. This, in turn, enhances the phosphorescence quantum yield (Φp).
| Compound | Solvent | Φf (Fluorescence Quantum Yield) | τf (Fluorescence Lifetime, ns) | Φp (Phosphorescence Quantum Yield) | τp (Phosphorescence Lifetime, s) | k_isc (ISC Rate Constant, s⁻¹) |
| Naphthalene | Cyclohexane | 0.23[8] | ~96 | ~0.05 | ~2.5 | ~2.5 x 10⁶ |
| 1-Iodonaphthalene | EPA Glass | <0.001 | <<96 | ~0.29 | ~0.002 | >1 x 10⁹ |
| 2-Iodonaphthalene | EPA Glass | <0.001 | <<96 | ~0.33 | ~0.02 | >1 x 10⁹ |
Note: Data for naphthalene and iodonaphthalenes are compiled from various literature sources under different conditions (e.g., temperature, solvent) and are presented here for comparative illustration of the heavy-atom effect. EPA is a common cryogenic solvent mixture of ether, isopentane, and ethanol.
Experimental Methodologies
Accurate characterization of these photophysical changes requires a suite of spectroscopic techniques.
Iodonaphthalenes can be prepared via several synthetic routes. A common and regioselective method is the halogen exchange reaction (a Finkelstein-type reaction) starting from the more readily available 1-bromonaphthalene.[9]
-
Representative Procedure: 1-bromonaphthalene is reacted with a source of iodide, such as sodium iodide or potassium iodide, in a polar aprotic solvent like acetone or DMF under reflux conditions.[9] The reaction proceeds via nucleophilic aromatic substitution to yield this compound, which can then be purified by silica gel column chromatography.[9][10]
The general workflow for characterizing the photophysical properties of a naphthalene derivative is outlined below.
A. UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and molar extinction coefficient (ε).
-
Protocol: A solution of the naphthalene derivative in a suitable solvent (e.g., cyclohexane, ethanol) is prepared in a quartz cuvette. The absorbance is measured across a range of wavelengths (typically 200-400 nm for naphthalene) using a dual-beam UV-Vis spectrophotometer. The concentration should be adjusted to keep the maximum absorbance below 1.0 to ensure linearity.[11][12]
B. Steady-State Fluorescence & Phosphorescence Spectroscopy
-
Objective: To measure the emission spectra and determine the relative intensities of fluorescence and phosphorescence.
-
Fluorescence Protocol: The sample is excited at a wavelength of high absorption (e.g., λmax from the UV-Vis spectrum). The emission spectrum is recorded at a 90-degree angle to the excitation beam using a fluorometer.[11]
-
Phosphorescence Protocol: Due to its much longer lifetime, phosphorescence can be temporally separated from fluorescence.[13] This is achieved using a spectrofluorometer equipped with either a pulsed excitation source (e.g., a xenon flash lamp) and a gated detector, or a mechanical chopper (phosphoroscope).[14] The detector is activated after a short delay (e.g., 0.1 ms) following the excitation pulse, ensuring that all short-lived fluorescence has decayed.[15] These measurements are often performed at cryogenic temperatures (77 K) to minimize competing non-radiative decay processes and enhance phosphorescence intensity.[14]
C. Fluorescence and Phosphorescence Quantum Yield (Φ) Determination
-
Objective: To quantify the efficiency of the emission processes.
-
Protocol (Relative Method): This method compares the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.[11][16]
-
Prepare a series of dilute solutions of both the sample and the standard (e.g., quinine sulfate for fluorescence, Φ_std = 0.52 in 1N H₂SO₄) with absorbances below 0.1 at the excitation wavelength.[11]
-
Measure the absorbance at the excitation wavelength and the integrated fluorescence/phosphorescence intensity for each solution.
-
Plot integrated emission intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad) are determined.
-
The quantum yield of the sample (Φₓ) is calculated using the equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) , where Φₛₜ is the quantum yield of the standard, and η is the refractive index of the solvent used for the sample (x) and standard (std).[11]
-
D. Lifetime (τ) Measurements
-
Objective: To measure the decay kinetics of the excited singlet and triplet states.
-
Fluorescence Lifetime (τf, nanosecond scale): Time-Correlated Single Photon Counting (TCSPC) is the preferred method.[17] The sample is excited by a high-repetition-rate pulsed laser or LED. The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[17]
-
Phosphorescence Lifetime (τp, microsecond to second scale): Techniques like Multichannel Scaling (MCS) or Single-Shot Transient Digitizer (SSTD) are used.[13][17] The sample is excited with a single, more intense pulse (e.g., from a flash lamp). The entire decay of the phosphorescence emission is then recorded in real-time after each flash. This allows for the rapid acquisition of decay curves for long-lived emission processes.[13][17]
Applications in Research and Drug Development
The ability to efficiently generate triplet states via the heavy-atom effect makes iodinated naphthalene derivatives and similar structures valuable as triplet photosensitizers .[1][6]
-
Photodynamic Therapy (PDT): A key application in drug development is the design of photosensitizers for PDT. In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited. Through efficient intersystem crossing, it populates the triplet state, which can then transfer its energy to ground-state molecular oxygen (³O₂). This energy transfer generates highly cytotoxic singlet oxygen (¹O₂), which induces localized cell death and tumor destruction.[1]
-
Photocatalysis in Organic Synthesis: Triplet-triplet energy transfer from a photosensitizer can be used to activate organic molecules, enabling unique chemical transformations that are not accessible through thermal pathways.[18]
-
Materials Science: The principles of the heavy-atom effect are used to design molecules with tailored emissive properties for applications in Organic Light-Emitting Diodes (OLEDs), where phosphorescent emitters can significantly enhance device efficiency.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probing the Potential Energy Profile of the I + (H2O)3 → HI + (H2O)2OH Forward and Reverse Reactions: High Level CCSD(T) Studies with Spin-Orbit Coupling Included - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of molecular distortions on spin-orbit coupling in simple hydrocarbons (Journal Article) | ETDEWEB [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. omlc.org [omlc.org]
- 9. This compound (CAS 90-14-2)|RUO [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. jasco-global.com [jasco-global.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. horiba.com [horiba.com]
- 18. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes and Protocols for 1-Iodonaphthalene Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-iodonaphthalene with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This compound is a highly reactive aryl halide, making it an excellent substrate for these transformations.
Data Presentation: Reaction Conditions and Yields
The successful synthesis of 1-arylnaphthalenes via Suzuki coupling is highly dependent on the judicious selection of the catalyst, base, and solvent system. Below is a summary of reported conditions and corresponding yields for the coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane | 100 | 8 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 90 | 16 | 98 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) / XPhos (3) | K₂CO₃ (2) | THF | 65 | 24 | 88 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 110 | 6 | 85 |
| 6 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | CsF (3) | DME | 85 | 12 | 90 |
| 7 | 2-Ethoxynaphthaleneboronic acid | Chiral (S)-2@PdNPs | CsF (2) | DMF | 25 | 1 | 69 (>99% ee)[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a representative procedure that may require optimization for specific substrates and reaction scales.
1. Reagent Preparation:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
2. Inert Atmosphere:
-
Seal the vessel with a septum or screw cap and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
3. Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add the degassed solvent (e.g., Toluene/H₂O, Dioxane, THF, or DMF) via syringe.
4. Reaction:
-
Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
5. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
6. Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-arylnaphthalene product.
Protocol for Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the Suzuki coupling reaction, often leading to higher yields in shorter reaction times.
1. Reagent Preparation:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
2. Solvent Addition:
-
Add the desired degassed solvent (e.g., DMF or a mixture of Toluene/EtOH/H₂O).
3. Microwave Irradiation:
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes). The reaction parameters should be carefully monitored and controlled by the microwave unit.
4. Work-up and Purification:
-
After the reaction is complete and the vial has cooled to a safe temperature, follow the work-up and purification steps outlined in the general protocol.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Stille Coupling Reactions Using 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed chemical reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic electrophile.[1] First reported by John K. Stille, this reaction has become a cornerstone in modern organic synthesis due to its tolerance of a wide array of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2] These characteristics make the Stille coupling particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3]
This document provides detailed application notes and protocols for the Stille coupling reaction, specifically focusing on the use of 1-iodonaphthalene as an aryl halide substrate. Aryl iodides are often preferred electrophiles in this reaction due to their higher reactivity compared to bromides or chlorides, which facilitates the initial oxidative addition step in the catalytic cycle.[4]
Reaction Principle and Mechanism
The catalytic cycle of the Stille coupling reaction is well-established and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the organic electrophile (this compound), inserting itself into the carbon-iodine bond to form a square planar Pd(II) complex.[4]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium complex. This step, often the rate-determining step, involves the formation of a transient pentavalent palladium species.[1]
-
Reductive Elimination: Finally, the diorganopalladium intermediate eliminates the coupled product (e.g., 1-vinylnaphthalene), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Additives such as copper(I) iodide (CuI) can be used to accelerate the reaction, particularly the transmetalation step.[2]
Stille Coupling Catalytic Cycle
Applications in Drug Development
The C-C bond-forming capability of the Stille reaction is instrumental in medicinal chemistry and drug development. It allows for the modular synthesis of complex molecular scaffolds found in numerous biologically active compounds. By coupling this compound with various organostannanes (e.g., those containing heterocyclic, vinyl, or alkynyl groups), chemists can rapidly generate libraries of novel naphthalene derivatives for structure-activity relationship (SAR) studies. This approach has been successfully applied to the synthesis of pyrrolo[2,1-c][2][5]benzodiazepine (PBD) analogues, which have shown significant cytotoxic profiles in cancer cell line screenings.
Experimental Data Summary
The following table summarizes representative conditions and yields for the Stille coupling reaction with aryl halides, including this compound, as reported in scientific literature and patents.
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Additives | Temp. (°C) | Time | Yield (%) |
| 1 | This compound | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (10) | 1,4-Dioxane | None | 90 | Overnight | 82[5] |
| 2 | Aryl Bromide | Vinyltributylstannane | Pd(PPh₃)₄ (5) | DMF | None | 80 | Overnight | 88[6] |
| 3 | Aryl Iodide | Aryltributylstannane | Pd(PPh₃)₄ (5) | DMF | CuI (120) | 100 | 1 h (MW) | - |
| 4 | Aryl Bromide | Alkylstannane | Pd₂(dba)₃ (2) | Toluene | P(n-Bu)₃ (6), CsF | 80 | Overnight | - |
Yields are for the isolated product. MW = Microwave irradiation.
Detailed Experimental Protocol
This protocol describes a general procedure for the Stille coupling of this compound with vinyltributylstannane to synthesize 1-vinylnaphthalene.
Materials and Reagents:
-
This compound
-
Vinyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Schlenk flask or microwave reaction tube
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Ethyl acetate (EtOAc), brine, saturated KF solution
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Safety Precautions:
-
Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts are sensitive to air and should be handled under an inert atmosphere.[7]
-
Solvents like DMF and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed DMF or toluene to the flask to dissolve the substrate. The solution should be purged with the inert gas for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).
-
Reagent Addition: Add vinyltributylstannane (1.1-1.2 eq.) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often run overnight for completion.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water or brine.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[8] Stirring this two-phase mixture for 1-2 hours will precipitate the tin salts, which can then be removed by filtration through celite.
-
Wash the organic layer again with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure coupled product.
Experimental Workflow
The following diagram illustrates the general workflow for performing a Stille coupling reaction in a research laboratory setting.
Experimental Workflow Diagram
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 7. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-Iodonaphthalene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, this reaction has become an indispensable tool in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and high yields.[1][2] The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1] More recently, copper-free protocols have been developed to circumvent issues such as the formation of alkyne homocoupling byproducts.[3]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-iodonaphthalene with various terminal alkynes. The resulting 1-alkynylnaphthalene derivatives are valuable building blocks in medicinal chemistry, materials science, and supramolecular chemistry, finding applications in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular probes.
Reaction Principle
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.
Copper-Catalyzed Sonogashira Coupling:
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with this compound to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 1-alkynylnaphthalene product and regenerate the active palladium(0) catalyst.
Copper-Free Sonogashira Coupling:
In the absence of a copper co-catalyst, the reaction proceeds through a modified pathway:
-
Oxidative Addition: Similar to the copper-catalyzed mechanism, a Pd(0) species reacts with this compound.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex, and the base then deprotonates the alkyne directly on the palladium center to form a palladium acetylide.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the product and regenerate the Pd(0) catalyst.[4]
Data Presentation: Sonogashira Coupling of this compound with Terminal Alkynes
The following table summarizes various reported conditions and yields for the Sonogashira coupling of this compound with a range of terminal alkynes.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 95 | [5] |
| Phenylacetylene | Pd/C / Cu₂O | K₂CO₃ | THF/DMA (9:1) | 80 | - | 60-75 | [6] |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | n-BuNH₂ | Toluene | RT | 8 | - | [7] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Triethylamine | 100 | 10 | - | [8] |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | - | [9] |
| 2-Ethynylanthracene | Pd(OAc)₂ / cataCXium® A | Cs₂CO₃ | 2-MeTHF | 25-100 | - | - | [10] |
Note: "RT" denotes room temperature. Some entries lack specific yield data but describe successful couplings.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a Sonogashira coupling experiment, from reaction setup to product purification.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides.[9]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.05-0.10 eq.).
-
Add anhydrous THF and triethylamine (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(phenylethynyl)naphthalene.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a general procedure for a copper-free Sonogashira coupling.[10]
Materials:
-
This compound
-
Terminal Alkyne (e.g., 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., cataCXium® A, XPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃))
-
Anhydrous and degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the phosphine ligand (0.02-0.10 eq.) to a dry Schlenk flask.
-
Add the base (e.g., Cs₂CO₃, 2.0 eq.) and the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.2 eq.) to the mixture.
-
Thoroughly degas the reaction mixture.
-
Stir the reaction at the desired temperature (typically ranging from room temperature to 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly efficient and versatile method for the synthesis of 1-alkynylnaphthalene derivatives. Both traditional copper-co-catalyzed and modern copper-free protocols can be successfully employed, with the choice of conditions depending on the specific substrates and desired reaction parameters. The provided protocols and data serve as a valuable starting point for researchers in the development of novel compounds for a wide range of applications in chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly for the preparation of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction facilitates the coupling of an aryl halide, such as 1-iodonaphthalene, with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. Compared to traditional methods for C-N bond formation, the Buchwald-Hartwig amination offers milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for the successful execution of the Buchwald-Hartwig amination using this compound as the aryl halide substrate.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a series of key steps.[1][2] Initially, an active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination, which results in the formation of the desired N-aryl-1-naphthylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to promote the reductive elimination step and prevent side reactions such as β-hydride elimination.[1]
Data Presentation: Reaction Parameters and Expected Outcomes
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as the nature of the amine coupling partner. The following tables summarize typical reaction conditions and expected yields for the amination of this compound with various types of amines. While aryl iodides are generally reactive, their use can sometimes be challenging due to the potential for the formation of unreactive palladium iodide dimers; however, the use of appropriate ligands can mitigate this issue.[1][2]
Table 1: General Reaction Conditions for the Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd-ligand complexes | 1-5 mol % Pd loading is typical.[2] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos, BINAP) | Ligand-to-palladium ratio is typically 1:1 to 2:1.[1] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | 1.2 - 2.0 equivalents are generally used. |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | Anhydrous conditions are crucial for optimal results. |
| Temperature | 80 - 110 °C | Reaction progress should be monitored by TLC or GC-MS. |
| Reactant Ratio | This compound: 1.0 eq.; Amine: 1.1 - 1.5 eq. | A slight excess of the amine can drive the reaction to completion. |
Table 2: Representative Examples of Buchwald-Hartwig Amination of Aryl Iodides with Primary Amines
| Amine | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-Phenylnaphthalen-1-amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85-95 |
| p-Toluidine | N-(p-Tolyl)naphthalen-1-amine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 8 | 90-98 |
| Benzylamine | N-Benzylnaphthalen-1-amine | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 100 | 16 | 80-92 |
| n-Butylamine | N-(n-Butyl)naphthalen-1-amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | 24 | 75-88 |
Table 3: Representative Examples of Buchwald-Hartwig Amination of Aryl Iodides with Secondary Amines
| Amine | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | 4-(Naphthalen-1-yl)morpholine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 100 | 18 | 90-98 |
| Piperidine | 1-(Naphthalen-1-yl)piperidine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 110 | 12 | 88-95 |
| N-Methylaniline | N-Methyl-N-phenylnaphthalen-1-amine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 100 | 24 | 70-85 |
| Dibenzylamine | N,N-Dibenzylnaphthalen-1-amine | Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 110 | 20 | 65-80 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These protocols should be considered as starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Anhydrous extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.4 mmol). Then, add this compound (1.0 mmol) and the amine (1.2 mmol). Finally, add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-substituted-1-naphthylamine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the reaction.
Caption: Key factors influencing reaction success.
References
Application Notes and Protocols for the Heck Reaction of 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction conditions for the coupling of 1-iodonaphthalene with various alkenes. The Mizoroki-Heck reaction is a powerful and widely utilized method for carbon-carbon bond formation, enabling the synthesis of a diverse range of substituted alkenes.[1] This document outlines detailed experimental protocols and summarizes quantitative data from various studies to facilitate the application of this reaction in research and development.
Introduction to the Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst. Due to its tolerance of a wide variety of functional groups, the Heck reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products. This compound, as an aryl iodide, is a highly reactive substrate for the Heck reaction, often proceeding under mild conditions with high yields.
Data Presentation: Heck Reaction Conditions for this compound
The following tables summarize various reported conditions for the Heck reaction of this compound with different alkene coupling partners. These tables provide a comparative overview of catalysts, bases, solvents, reaction temperatures, times, and corresponding yields.
Table 1: Heck Reaction of this compound with Acrylates
| Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ (0.001) | Et₃N (2) | NMP | 140 | 1.1 | 93 | |
| n-Butyl acrylate | PdCl₂(Dppc⁺PF₆⁻) (1) | Et₃N (2) | [bmim][PF₆] | 120 | 1.5 | >99 | [2] |
| n-Butyl acrylate | Pd EnCat® 40 (0.8) | NaOAc (2.5) | Ethanol | 140 (MW) | 0.5 | - | [3] |
| Methyl acrylate | Pd/C | Et₃N / Na₂CO₃ | NMP | - | - | - |
Table 2: Heck Reaction of this compound with Styrenes
| Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | K₂CO₃ (3) | DMF | 200 (MW) | 1 | - | [4] |
| Styrene | PdCl₂(1.5) | K₂CO₃ | Water | - | 6 | 96 | [5] |
| Styrene | Ultralow Pd | KOAc | Water | 200 (MW) | - | - | [6] |
NMP: N-Methyl-2-pyrrolidone, [bmim][PF₆]: 1-butyl-3-methylimidazolium hexafluorophosphate, MW: Microwave irradiation, Dppc⁺PF₆⁻: 1,1'-bis(diphenylphosphino)cobaltocenium hexafluorophosphate.
Experimental Protocols
This section provides detailed methodologies for representative Heck reactions of this compound.
Protocol 1: Ligand-Free Heck Reaction of this compound with Methyl Acrylate[2]
This protocol describes a highly efficient, ligand-free Heck coupling reaction.
Materials:
-
This compound
-
Methyl acrylate
-
Triethylamine (Et₃N)
-
N-Methyl-2-pyrrolidone (NMP)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Reaction vessel (e.g., Schlenk tube)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), methyl acrylate (1.2 mmol), and NMP (3 mL).
-
Add triethylamine (2.0 mmol) to the mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.001 mol%).
-
Seal the Schlenk tube and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 1.1 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-methyl 3-(naphthalen-1-yl)acrylate.
Protocol 2: Microwave-Assisted Heck Reaction of this compound with Styrene[6]
This protocol utilizes microwave irradiation to accelerate the reaction rate.
Materials:
-
This compound
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), styrene (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add dimethylformamide (5 mL) to the vial.
-
Add palladium(II) acetate (2 mol%) to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 200 °C for 1 hour.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the contents with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the (E)-1-styrylnaphthalene.
Visualizations
General Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for a Typical Heck Reaction
This diagram outlines the general laboratory workflow for performing a Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
Application Notes and Protocols for the Formation of Grignard Reagents from 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1-naphthylmagnesium iodide, a valuable Grignard reagent for carbon-carbon bond formation in organic synthesis. The protocols and data presented are intended to assist researchers in academic and industrial settings, particularly in the field of drug development, where the construction of complex molecular architectures is paramount.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in the formation of new carbon-carbon bonds. The synthesis of 1-naphthylmagnesium iodide from 1-iodonaphthalene offers a direct route to introduce the 1-naphthyl moiety into a target molecule. Aryl iodides are more reactive than their bromide or chloride counterparts, which can lead to higher yields and milder reaction conditions. However, this increased reactivity also necessitates careful control of the reaction to minimize side reactions, such as Wurtz coupling.
Key Experimental Considerations
Successful Grignard reagent formation is highly dependent on meticulous experimental technique. The following factors are critical for achieving high yields and purity:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, including water. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is necessary to expose the reactive metal surface. This is typically achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent. THF is often preferred for the formation of Grignard reagents from aryl halides.[1]
-
Control of Reaction Rate: The reaction is exothermic. The addition of the this compound solution should be controlled to maintain a gentle reflux. Overheating can promote the Wurtz coupling side reaction.
Data Presentation
The yield of Grignard reagent formation from this compound is typically high due to the high reactivity of the carbon-iodine bond. While specific yields can vary based on the scale and precise conditions, the following table provides an overview of expected outcomes under optimized conditions. The concentration of the prepared Grignard reagent is best determined by titration.
| Parameter | Condition | Expected Yield (%) | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | > 90% | THF is generally preferred for aryl Grignard formation due to its higher boiling point and better solvating properties for the Grignard reagent. |
| Solvent | Anhydrous Diethyl Ether (Et₂O) | 85-95% | A common and effective solvent, though its lower boiling point may require more careful temperature control. |
| Initiator | Iodine (one crystal) | High | A small amount is sufficient to activate the magnesium surface. |
| Initiator | 1,2-Dibromoethane (few drops) | High | Provides visual confirmation of initiation through the evolution of ethylene gas. |
| Addition Rate | Slow, dropwise | High | Minimizes the concentration of unreacted this compound, thus reducing the rate of Wurtz coupling. |
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthylmagnesium Iodide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether (Et₂O)
-
Iodine (crystal)
-
Anhydrous work-up reagents (e.g., anhydrous solvent for subsequent reaction)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Heating mantle or oil bath
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of inert gas.
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the three-necked flask. The flask is equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus is maintained under a positive pressure of inert gas.
-
Solvent Addition: Add enough anhydrous THF (or diethyl ether) to just cover the magnesium turnings.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF (or diethyl ether) in the dropping funnel. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle refluxing, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling with a water bath to control the rate.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray-to-brown slurry is the 1-naphthylmagnesium iodide solution.
-
Usage: The Grignard reagent is typically used immediately in the subsequent reaction step without isolation.
Protocol 2: Titration of 1-Naphthylmagnesium Iodide (Iodine Titration)
Materials:
-
1-Naphthylmagnesium iodide solution (prepared as above)
-
Anhydrous THF
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
Procedure:
-
Prepare a standard solution of iodine: Accurately weigh a known amount of iodine and dissolve it in anhydrous THF containing a known concentration of anhydrous LiCl (e.g., 0.5 M). The LiCl helps to solubilize the magnesium salts formed during the titration.
-
Titration: In a dry, inert gas-flushed flask, place a known volume of the standard iodine solution. Cool the solution to 0 °C. Slowly add the prepared 1-naphthylmagnesium iodide solution dropwise from a syringe or burette with vigorous stirring until the characteristic brown color of the iodine just disappears.
-
Calculation: The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (1:1) and the volumes and concentrations of the reagents used.
Mandatory Visualizations
References
Application Notes & Protocols: The Utility of 1-Iodonaphthalene in the Synthesis of High-Performance OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, flexibility, and efficiency. The performance of an OLED device is fundamentally dictated by the molecular architecture of its constituent organic materials.[1] Within the vast library of organic building blocks, naphthalene derivatives are crucial for crafting high-performance materials used in hole transport layers (HTL), electron transport layers (ETL), and emissive layers (EML).[1][2]
1-Iodonaphthalene serves as a versatile and highly reactive precursor for introducing the 1-naphthyl moiety into complex organic molecules. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the precise construction of tailored materials. The strategic placement of the bulky and electronically distinct 1-naphthyl group can significantly influence the final material's properties, including its thermal stability, charge carrier mobility, and photoluminescent characteristics, by affecting molecular packing and electronic energy levels (HOMO/LUMO).[1][2]
This document provides detailed application notes on the use of this compound in synthesizing OLED materials and provides generalized protocols for key synthetic transformations and device fabrication.
Reaction Principles: Palladium-Catalyzed Cross-Coupling
This compound is an ideal substrate for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which form the backbone of many OLED materials. The Suzuki and Buchwald-Hartwig reactions are the most prominent methods employed for this purpose.[1][3]
Suzuki Coupling Reaction
The Suzuki coupling is a cornerstone of C-C bond formation, reacting an aryl halide (this compound) with an organoboron compound. This reaction is instrumental in building extended π-conjugated systems found in many emissive and charge-transport materials.[4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling an aryl halide with a primary or secondary amine.[6][7] This reaction is essential for synthesizing hole-transporting materials, which are often based on triarylamine structures.[8][9]
Application in OLED Material Synthesis
This compound is a key starting material for various classes of OLED materials.
Synthesis of Hole-Transporting Materials (HTMs)
HTMs facilitate the transport of positive charge carriers (holes) from the anode to the emissive layer.[2] Triarylamine derivatives are a prominent class of HTMs. This compound can be coupled with various amine-containing cores using Buchwald-Hartwig amination to produce efficient HTMs. For example, coupling this compound with a carbazole or spirobifluorene core can yield materials with high hole mobility and suitable HOMO energy levels for efficient hole injection.[8]
Synthesis of Host and Emissive Materials
Host materials in the emissive layer provide a matrix for emitter molecules (dopants) and facilitate charge transport and energy transfer.[10] this compound can be used to synthesize host materials by coupling it to cores like carbazole, dibenzothiophene, or triazine via Suzuki coupling.[1][5] The resulting naphthalene-containing host can possess a high triplet energy, which is crucial for confining excitons on phosphorescent guest emitters, especially for blue OLEDs.[11] Similarly, it can be incorporated into the structure of the emitter itself to tune its photophysical properties.[12]
Experimental Protocols
The following sections provide generalized protocols for the synthesis of an OLED material using this compound and the subsequent fabrication of a multilayer OLED device.
Protocol 1: Synthesis of a Naphthyl-Carbazole Derivative via Suzuki Coupling
This protocol describes a representative Suzuki coupling reaction to synthesize 9-(naphthalen-1-yl)-9H-carbazole, a common structural motif in OLED host materials.
Materials & Reagents:
-
This compound
-
9H-Carbazole-9-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (degassed)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 9H-carbazole-9-boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (approx. 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Final Product: The final product should be further purified by recrystallization or sublimation to achieve the high purity (>99.5%) required for OLED applications.[1]
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR spectroscopy and mass spectrometry.[1]
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes a general procedure for fabricating a small-molecule OLED using vacuum thermal evaporation.[13]
Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Al
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized organic materials (HTL, Host, Emitter, ETL)
-
Standard materials for HIL (e.g., NPD), EIL (e.g., LiF), and Cathode (e.g., Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning setup (ultrasonic bath, solvents)
-
Device characterization equipment (source meter, photometer)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with detergent solution, deionized water, and isopropyl alcohol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use.[13]
-
Organic Layer Deposition: Transfer the cleaned substrates to the vacuum chamber. Deposit the organic layers sequentially by thermal evaporation.
-
Hole Injection Layer (HIL): Deposit ~20 nm of a suitable HIL material (e.g., 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPD)).[13]
-
Hole Transport Layer (HTL): Deposit ~30 nm of the HTL material (e.g., the material synthesized from this compound).
-
Emissive Layer (EML): Co-evaporate the host material and the emitter (dopant) at a specific weight ratio (e.g., 95:5). The typical thickness is ~20-30 nm.[1]
-
Electron Transport Layer (ETL): Deposit ~30 nm of a suitable ETL material (e.g., TPBi).[1]
-
-
Cathode Deposition:
-
Electron Injection Layer (EIL): Deposit a thin layer (~1 nm) of LiF.[1]
-
Cathode: Deposit ~100 nm of Aluminum (Al).
-
-
Encapsulation: Encapsulate the device using a glass lid and UV-cured epoxy in an inert-atmosphere glovebox to protect it from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated device.
Data Presentation: Performance of Naphthalene-Based OLEDs
The incorporation of the 1-naphthyl moiety influences the electronic properties and ultimately the device performance. The following table summarizes representative performance data for blue OLEDs using naphthalene-based copolymers as the guest material in a PVK host matrix.
| Guest Material (wt% in PVK) | Max Luminance (cd/m²) @ Voltage (V) | Luminance Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| PNP(1,4)-TF (6%) [12] | 305 @ 11.5 | 0.16 | 0.25 | (0.19, 0.21) |
| PNP(1,4)-TF (45%) [12] | 456 @ 11.0 | 0.11 | 0.17 | (0.23, 0.29) |
Table 1: Performance metrics for OLED devices incorporating a 1,4-naphthalene-based copolymer (PNP(1,4)-TF) in a poly(9-vinyl carbazole) (PVK) host. Data extracted from MDPI Polymers, 2021.[12]
Conclusion
This compound is a valuable and reactive building block for the synthesis of advanced organic materials for OLEDs. Through well-established palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings, it enables the introduction of the 1-naphthyl group, providing a powerful tool to tune the steric and electronic properties of host, emissive, and charge-transport materials. The protocols outlined in this document provide a foundational framework for researchers to synthesize novel materials and fabricate high-performance OLED devices. The key to success lies in achieving ultra-high purity of the synthesized materials and precise control over the device fabrication process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Electron Transport Materials: Synthesis, Properties and Device Performance [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Iodonaphthalene as a Precursor for Naphthalene-Based Cations in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 1-naphthylmethylammonium iodide (NMAI), a bulky organic cation used to enhance the performance and stability of perovskite solar cells. 1-Iodonaphthalene serves as a key precursor in a multi-step synthesis to produce NMAI, which is then incorporated into the perovskite active layer.
Introduction
The introduction of large organic cations, such as 1-naphthylmethylammonium (NMA+), into the perovskite crystal lattice has emerged as a promising strategy to improve the thermal stability and performance of perovskite solar cells (PSCs). These bulky cations can form mixed-dimensional (quasi-2D/3D) perovskite structures, which offer benefits such as reduced defect densities, suppressed ion migration, and enhanced moisture resistance. This document outlines the synthesis of 1-naphthylmethylammonium iodide (NMAI) and its subsequent use in the fabrication of high-performance PSCs.
Synthesis of 1-Naphthylmethylammonium Iodide (NMAI) from this compound
While a direct conversion from this compound is not the most common route, a plausible and efficient synthetic pathway involves the conversion of a more readily available starting material, 1-naphthalene methanol, which can be synthesized from precursors derived from this compound. A typical synthesis involves a two-step process: the conversion of 1-(chloromethyl)naphthalene to 1-naphthylmethylamine, followed by its reaction with hydroiodic acid.
Note: Direct synthesis from this compound would likely involve a cross-coupling reaction to introduce a methylamine or a precursor group, which is a more complex route. For practical laboratory synthesis, starting from commercially available 1-(chloromethyl)naphthalene is recommended.
Protocol 1: Synthesis of 1-Naphthylmethylammonium Iodide (NMAI)
Materials:
-
1-(chloromethyl)naphthalene
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol
-
Hydroiodic acid (HI, 57 wt% in water)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Gabriel Synthesis of 1-Naphthylmethylamine:
-
In a round-bottom flask, dissolve 1-(chloromethyl)naphthalene and an equimolar amount of potassium phthalimide in DMF.
-
Heat the reaction mixture at 100°C for 3 hours with stirring.
-
After cooling to room temperature, add hydrazine monohydrate (4 equivalents) and reflux the mixture for 4 hours.
-
Cool the mixture and add 2M HCl. The phthalhydrazide precipitate is removed by filtration.
-
The filtrate is then basified with a NaOH solution and extracted with diethyl ether.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 1-naphthylmethylamine.
-
-
Formation of 1-Naphthylmethylammonium Iodide:
-
Dissolve the synthesized 1-naphthylmethylamine in ethanol.
-
Slowly add an equimolar amount of hydroiodic acid (57 wt%) to the solution while stirring at 0°C.
-
Continue stirring for 2 hours at room temperature.
-
The solvent is removed by rotary evaporation.
-
The resulting solid is washed multiple times with diethyl ether and dried under vacuum to yield pure 1-naphthylmethylammonium iodide (NMAI) as a white powder.
-
Application of NMAI in Perovskite Solar Cell Fabrication
NMAI can be incorporated into the perovskite precursor solution to form mixed-dimensional perovskite films or used as a surface passivating agent.
Protocol 2: Fabrication of Mixed-Dimensional (NMA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ Perovskite Films
Materials:
-
1-Naphthylmethylammonium iodide (NMAI)
-
Methylammonium iodide (MAI)
-
Lead(II) iodide (PbI₂)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene (antisolvent)
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) compact and mesoporous layers
-
Spiro-OMeTAD (hole transport material)
-
Gold or carbon electrodes
Procedure:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit a compact TiO₂ layer by spin-coating, followed by a mesoporous TiO₂ layer. Sinter the substrates at 500°C.
-
-
Perovskite Precursor Solution Preparation:
-
Prepare a stock solution of the desired 3D perovskite precursor, for example, a 1.4 M solution of MAPbI₃ by dissolving MAI and PbI₂ in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).
-
Prepare a stock solution of NMAI in DMF (e.g., 20 mg/mL).
-
To prepare the mixed-dimensional perovskite precursor solution with a specific 'n' value (representing the number of inorganic layers between the organic NMA layers), mix the MAPbI₃ and NMAI solutions in the desired stoichiometric ratio. For example, for n=40, a typical ratio might be 1:28.5 (NMAI:MAI)[1].
-
-
Perovskite Film Deposition:
-
In a nitrogen-filled glovebox, spin-coat the mixed-dimensional perovskite precursor solution onto the prepared TiO₂/FTO substrate. A typical two-step spin-coating program is 1000 rpm for 10 s followed by 5000 rpm for 30 s.
-
During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the film on a hotplate at 100°C for 10 minutes.
-
-
Device Completion:
-
Deposit the hole transport layer (e.g., Spiro-OMeTAD solution in chlorobenzene with additives) via spin-coating.
-
Finally, thermally evaporate the back electrode (e.g., gold or carbon).
-
Protocol 3: NMAI as a Surface Passivating Agent
Procedure:
-
Fabricate a standard 3D perovskite film (e.g., MAPbI₃ or FAPbI₃) as described in standard literature protocols.
-
Prepare a dilute solution of NMAI in isopropanol (e.g., 0.5 mg/mL).
-
After the 3D perovskite film is formed and annealed, spin-coat the NMAI solution onto the perovskite surface.
-
Anneal the film again at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5 minutes) to promote the formation of a 2D capping layer.
-
Proceed with the deposition of the hole transport layer and back electrode as described above.
Data Presentation
Table 1: Comparison of Perovskite Film Properties with and without NMAI
| Property | Pristine MAPbI₃ | (NMA)₂(MA)₃₉Pb₄₀I₁₂₁ (n=40) | Reference |
| Morphology | Smaller grains, more grain boundaries | Larger, more uniform grains | [1] |
| PbI₂ Formation Rate (at 85°C) | High | Low | [1] |
| Fluorescence Lifetime Variation (at 85°C) | Significant reduction | Significantly reduced variation | [1] |
| Thermal Stability | Poor | Substantially improved | [1] |
Table 2: Photovoltaic Performance of Perovskite Solar Cells with Naphthalene-Based Passivator
| Device Configuration | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (FA₀.₉Cs₀.₁PbI₃) | - | - | - | < 24 | [2] |
| NEAI-Treated (FA₀.₉Cs₀.₁PbI₃) | - | - | 83.53 | 24.19 | [2] |
Note: NEAI is 2-(naphthalen-2-yl)ethylamine hydriodide, a related naphthalene-based passivator.
Visualizations
Caption: Workflow for the synthesis of NMAI and its application in PSCs.
Caption: Structural change from 3D to mixed-dimensional perovskite.
References
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 1-Iodonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of novel fluorescent probes derived from 1-iodonaphthalene. The protocols outlined below leverage robust and versatile cross-coupling reactions, namely the Sonogashira and Suzuki couplings, to functionalize the naphthalene core. This allows for the rational design of probes with tailored photophysical properties for various applications in biological imaging and analyte detection.
Overview of Synthetic Strategies
The iodine substituent at the 1-position of the naphthalene scaffold serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of functionalities, including fluorophores and recognition moieties, to generate bespoke fluorescent probes. The two primary synthetic routes detailed herein are the Sonogashira and Suzuki coupling reactions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, such as this compound.[1][2] It is a powerful method for introducing alkyne-containing fluorophores or linkers.
Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound with an aryl halide. It is particularly useful for creating biaryl structures, which are common motifs in fluorescent probes.
Below is a general workflow for the synthesis of fluorescent probes from this compound derivatives.
Caption: General workflow for the synthesis and application of this compound-based fluorescent probes.
Data Presentation: Photophysical Properties of Naphthalene-Based Probes
The photophysical properties of fluorescent probes are critical for their performance in various applications. The following tables summarize key quantitative data for representative naphthalene-based fluorescent probes. These values can serve as a benchmark when designing and characterizing new probes derived from this compound.
| Probe/Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φf) | Solvent | Reference |
| 1-Ethynylpyrene | 345 | 377, 397 | 0.70 | Cyclohexane | [3] |
| Naphthalene | 275 | 321 | 0.23 | Cyclohexane | [4] |
| 1-(Aminomethyl)-8-iodonaphthalene | ~290-320 | ~320-400 | - | Ethanol | [5] |
| 4-Phenyl-1,8-naphthalimide | 345 | ~400-550 | - | Various | [6] |
| Naphthalene Chalcone (C1) | ~327 | 495 | - | DMF | [7][8] |
Note: The quantum yield and emission spectra of many naphthalene derivatives are highly sensitive to solvent polarity.
Experimental Protocols
Synthesis of a 1-(Pyren-1-ylethynyl)naphthalene Probe via Sonogashira Coupling
This protocol describes the synthesis of a model fluorescent probe by coupling this compound with 1-ethynylpyrene. Pyrene derivatives are known for their sensitivity to the local environment, making them excellent candidates for fluorescent probes.[3]
Materials:
-
This compound
-
1-Ethynylpyrene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed tetrahydrofuran (THF) or toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure: [2]
-
To a dry Schlenk flask under an inert atmosphere, add 1-ethynylpyrene (1.0 eq.), this compound (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).[2]
-
Add the anhydrous, degassed solvent (e.g., THF or toluene, to achieve a concentration of 0.1-0.5 M) followed by the base (e.g., triethylamine or diisopropylamine, 2-5 eq.).[2]
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[2]
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.[2]
-
Filter the mixture through a pad of Celite to remove catalyst residues.[2]
-
Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]
Caption: Synthetic workflow for a pyrene-naphthalene fluorescent probe via Sonogashira coupling.
Characterization of the Fluorescent Probe
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the structure of the synthesized probe.
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the product.
Photophysical Characterization:
-
UV-Vis Absorption Spectroscopy: Prepare a dilute solution of the probe in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, DMSO). Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs_).
-
Fluorescence Spectroscopy: Using the same solution, excite the probe at its λ_abs_ and record the emission spectrum to determine the maximum emission wavelength (λ_em_).
-
Quantum Yield Determination (Comparative Method):
-
Prepare a series of solutions of the synthesized probe and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.
-
The quantum yield (Φ_x_) of the probe can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, Grad is the gradient of the plot, and η is the refractive index of the solvent.
-
Application in Cellular Imaging: Detection of Glutathione (GSH)
Naphthalene-based fluorescent probes have been successfully employed for the detection of biologically important analytes such as glutathione (GSH).[6] GSH plays a crucial role in cellular redox homeostasis, and its dysregulation is associated with various diseases, including sepsis.[6] A naphthalene dialdehyde probe, for instance, can undergo a reaction with GSH, leading to a change in its fluorescence properties, thus enabling the detection and imaging of GSH in living cells.[6]
The following diagram illustrates a potential signaling pathway involving GSH and its detection by a naphthalene-based probe in the context of sepsis-induced oxidative stress.
Caption: Signaling pathway of sepsis-induced oxidative stress and detection of GSH with a naphthalene probe.
Protocol for Cellular Imaging:
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) in a suitable medium in a glass-bottom dish.
-
Probe Loading: Incubate the cells with a solution of the naphthalene-based fluorescent probe (e.g., 10 µM in serum-free medium) for a specified time (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.
-
Induction of Analyte (Optional): To observe changes in analyte concentration, treat the cells with an appropriate stimulus (e.g., a compound that modulates GSH levels).
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters. Changes in fluorescence intensity or spectral shifts can be correlated with the concentration of the target analyte.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. scribd.com [scribd.com]
- 6. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Iodonaphthalene in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols
Introduction: 1-Iodonaphthalene is a versatile and pivotal building block in organic synthesis, particularly in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs). Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions. This allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds, fundamental transformations in the synthesis of numerous pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig amination. These reactions are instrumental in the synthesis of intermediates for drugs such as naftopidil, an α1-adrenergic receptor antagonist, and various BRAF inhibitors used in oncology.
Key Applications of this compound in Pharmaceutical Intermediate Synthesis
This compound serves as a crucial starting material for the introduction of the naphthyl moiety into target molecules. This structural motif is present in a range of pharmaceuticals, contributing to their biological activity. The primary applications of this compound in this context are through palladium-catalyzed cross-coupling reactions.
Workflow for Synthesizing Pharmaceutical Intermediates from this compound:
Caption: General workflow for the synthesis of pharmaceutical intermediates from this compound.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 1-Phenylnaphthalene
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is widely used to synthesize biaryl scaffolds present in many pharmaceuticals.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 254.07 | 254 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 |
| Toluene | - | 5 mL | - |
| Ethanol | - | 1 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (254 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 1-phenylnaphthalene.
Expected Yield: 85-95%
Heck Reaction: Synthesis of Butyl (E)-3-(naphthalen-1-yl)acrylate
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is particularly useful for synthesizing precursors to various pharmaceutical agents.
Table 2: Reagents and Materials for Heck Reaction
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 254.07 | 254 mg | 1.0 |
| n-Butyl acrylate | 128.17 | 192 mg (0.22 mL) | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 |
| P(o-tol)₃ | 304.37 | 12.2 mg | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (0.28 mL) | 2.0 |
| Acetonitrile | - | 5 mL | - |
Procedure:
-
In a sealed tube, combine this compound (254 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add acetonitrile (5 mL), n-butyl acrylate (192 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography (eluent: hexane/ethyl acetate gradient) to afford butyl (E)-3-(naphthalen-1-yl)acrylate.
Expected Yield: 70-85%
Sonogashira Coupling: Synthesis of 1-(Phenylethynyl)naphthalene
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for synthesizing many biologically active molecules.
Table 3: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 254.07 | 254 mg | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (0.13 mL) | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 14 mg | 0.02 |
| Copper(I) iodide (CuI) | 190.45 | 3.8 mg | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 2 mL | - |
| Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure:
-
To a stirred solution of this compound (254 mg, 1.0 mmol) and phenylacetylene (123 mg, 1.2 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL), add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (3.8 mg, 0.02 mmol).
-
Stir the reaction mixture at room temperature under an argon atmosphere for 6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a short pad of silica gel.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be further purified by recrystallization from ethanol to give 1-(phenylethynyl)naphthalene.
Expected Yield: 90-98%
Buchwald-Hartwig Amination: Synthesis of 1-(Naphthalen-1-yl)piperazine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. This is a key step in the synthesis of intermediates for drugs like naftopidil.
Table 4: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 254.07 | 254 mg | 1.0 |
| Piperazine | 86.14 | 103 mg | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 |
| XPhos | 476.65 | 19 mg | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 mg | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, add this compound (254 mg, 1.0 mmol), piperazine (103 mg, 1.2 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol) in toluene (1 mL).
-
Add the catalyst solution to the Schlenk tube, followed by an additional 4 mL of toluene.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain 1-(naphthalen-1-yl)piperazine.
Expected Yield: 75-90%
Application in the Synthesis of Pharmaceutical Scaffolds
Naftopidil Intermediate Synthesis
Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. A key intermediate in its synthesis is 1-(naphthalen-1-yl)piperazine, which can be synthesized from this compound via Buchwald-Hartwig amination as described above.
Signaling Pathway of α1-Adrenergic Receptor Antagonists:
Caption: Simplified signaling pathway of α1-adrenergic receptor antagonism by naftopidil.
BRAF Inhibitor Intermediate Synthesis
BRAF inhibitors, such as sorafenib and vemurafenib, are crucial in the treatment of certain cancers, particularly melanoma. The synthesis of these complex molecules often involves the construction of biaryl or heteroaryl-aryl linkages, for which this compound can serve as a key precursor. For instance, Suzuki-Miyaura or Heck reactions can be employed to couple the naphthalene moiety to other aromatic or heteroaromatic rings, forming the core structure of these inhibitors.
Signaling Pathway of BRAF Inhibitors:
Caption: The MAPK/ERK signaling pathway and the mechanism of action of BRAF inhibitors.
Conclusion
This compound is an indispensable reagent in the synthesis of pharmaceutical intermediates. Its versatility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of key structural motifs found in a variety of drugs. The detailed protocols provided herein for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer robust and reproducible methods for researchers and scientists in drug development. The application of these methods to the synthesis of intermediates for naftopidil and BRAF inhibitors highlights the significance of this compound in modern medicinal chemistry.
Application Notes and Protocols for Cross-Coupling Reactions with 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-iodonaphthalene as a key substrate. The methodologies outlined are fundamental for the synthesis of a wide range of functionalized naphthalene derivatives, which are prevalent in pharmaceuticals, materials science, and agrochemicals.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-P) bonds with high efficiency and functional group tolerance.[1][2] this compound is an excellent electrophilic partner in these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst, often the rate-determining step of the catalytic cycle.[1][2] This high reactivity allows for milder reaction conditions compared to less reactive aryl bromides or chlorides.[3]
This guide covers four major types of cross-coupling reactions involving this compound:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.[2]
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[3][4]
-
Heck Coupling: Formation of a C-C bond with an alkene.[5]
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[6][7]
The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), or migratory insertion (for Heck), and reductive elimination.[2]
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[2][8]
Experimental Protocol: Synthesis of 1-Phenylnaphthalene
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst by adding palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand mixture to the Schlenk tube.
-
Add a degassed solvent mixture of Toluene/Water (4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, add water (20 mL), and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 1-phenylnaphthalene.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Range/Value | Notes |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | 1-5 mol% loading is common.[9] |
| Ligand | PPh₃, SPhos, XPhos | Buchwald ligands can be effective for challenging substrates.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The choice of base is crucial for activating the boronic acid.[1] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Aqueous solvent systems are common.[1] |
| Temperature | 80-120 °C | Microwave heating can significantly reduce reaction times.[8][10] |
| Equivalents of Boronic Acid | 1.1 - 1.5 equiv | A slight excess is used to ensure complete consumption of the aryl halide.[11] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.[3][4]
Experimental Protocol: Synthesis of 1-(Phenylethynyl)naphthalene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine or Triethylamine
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and phenylacetylene (1.1 eq).[3]
-
Stir the reaction for 3 hours at room temperature.[3]
-
Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.[3]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[3]
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Typical Range/Value | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% loading. |
| Copper Co-catalyst | CuI | 1-5 mol% loading.[3] |
| Ligand | PPh₃, X-Phos | Often part of the palladium complex. |
| Base | Diisopropylamine, Triethylamine, Piperidine | Often used in excess, can also serve as a solvent.[3][12] |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and anaerobic conditions are typically required.[4] |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive substrates.[3] |
Sonogashira Coupling Workflow
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[5]
Experimental Protocol: Synthesis of 1-Styrylnaphthalene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), styrene (1.5 equiv.), palladium(II) acetate (1 mol%), and triphenylphosphine (2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[13]
-
Add potassium carbonate (2 equiv.) and a degassed solvent mixture of DMF and water (1:1, 6 mL).[13]
-
Heat the reaction mixture to 100-120 °C and stir until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify by column chromatography.
Data Presentation: Heck Coupling Conditions
| Parameter | Typical Range/Value | Notes |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | 1-5 mol% loading. |
| Ligand | PPh₃, P(t-Bu)₃ | The choice of ligand can influence selectivity and efficiency. |
| Base | K₂CO₃, Et₃N, DBU | An inorganic or organic base is required.[13] |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | High temperatures are often necessary. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[6][7]
Experimental Protocol: Synthesis of N-Phenylnaphthalen-1-amine
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XantPhos Pd G3
-
Xantphos (or another suitable ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Oven-dry all glassware and stir bars.
-
In a glovebox or under an inert atmosphere, add to a Schlenk tube: this compound (1.0 mmol), the palladium pre-catalyst (1-2 mol%), and sodium tert-butoxide (1.2-1.5 equiv).
-
Add anhydrous toluene (5 mL) followed by aniline (1.1 equiv).
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for the required duration (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product via column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Typical Range/Value | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | 1-5 mol% loading. Pre-catalysts are often more efficient.[6] |
| Ligand | Xantphos, SPhos, BINAP, DPPF | Bulky, electron-rich phosphine ligands are typically used. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous solvents are necessary. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates. |
Buchwald-Hartwig Amination Logical Pathway
Caption: Key components and conditions for a successful Buchwald-Hartwig amination.
Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates, reagents, and equipment used. It is essential to perform small-scale optimization experiments and to adhere to all laboratory safety guidelines. All reactions involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 9. youtube.com [youtube.com]
- 10. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Optimizing 1-Iodonaphthalene Reactions: A Guide to Ligand Selection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodonaphthalene is a key aromatic building block in organic synthesis, widely utilized in the construction of complex molecular architectures found in pharmaceuticals, functional materials, and agrochemicals. The versatile reactivity of the carbon-iodine bond allows for its participation in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann condensations. The success and efficiency of these transformations are critically dependent on the choice of ligand, which modulates the reactivity and stability of the metal catalyst. This document provides detailed application notes, experimental protocols, and a comparative analysis of various ligands to guide the optimization of reactions involving this compound.
The selection of an appropriate ligand is paramount for achieving high yields and selectivity. Ligand properties, such as steric bulk and electronic density, play a crucial role in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] For instance, bulky, electron-rich phosphine ligands are known to promote the oxidative addition of aryl halides and accelerate reductive elimination.[1] This guide will delve into the specifics of ligand selection for the most common cross-coupling reactions of this compound.
Ligand Selection for Key Cross-Coupling Reactions
The choice of ligand is highly dependent on the specific reaction type. Below is a summary of recommended ligands for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various organoboron reagents. The selection of the phosphine ligand is critical for achieving high efficiency.
Table 1: Comparison of Phosphine Ligands for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ (0.2) | K₂CO₃ | DMF | 100 | 1-4 | ~80 | [3] |
| (S)-2@PdNPs | - | K₂CO₃ | 1,4-dioxane | 80 | - | >95 | [4] |
| NCP pincer palladacycle | (0.2) | K₂CO₃ | DMF | 100 | 1-4 | ~80 | [3] |
Yields are approximate and can vary based on specific reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. Both phosphine and N-heterocyclic carbene (NHC) ligands have proven effective.
Table 2: Ligand Performance in the Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Ligand | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | PPh₃ | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 |[2] | | None (ligand-free) | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | High |[5] | | NHC | (NHC)-Pd (0.01) | (NHC)-Cu (1) | K₂CO₃ | DMSO | 120 | 24 | High |[6][7] |
Yields are for analogous aryl iodide systems and are expected to be similar for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of N-arylated compounds from this compound. Biarylphosphine ligands are particularly effective for this transformation.
Table 3: Comparison of Ligands for the Buchwald-Hartwig Amination of Aryl Halides with Amines
| Ligand | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | P(o-tolyl)₃ | PdCl₂(P(o-Tolyl)₃)₂ (1) | - | Toluene | 100 | 3 | High |[8] | | BINAP | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene | 110 | 8 | High |[9] | | Biaryl Phosphines | Pd(I) dimer | - | - | - | - | High |[10][11] |
Yields are generally high for aryl halides and various amines using these ligand systems.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds with this compound. The choice of ligand can significantly improve reaction efficiency and allow for milder conditions.
Table 4: Ligand Effects in the Ullmann-type Coupling of Aryl Iodides with Phenols
| Ligand | Cu Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylglycine | CuI | K₂CO₃ | Dioxane | 90 | - | Good to Excellent | [12] |
| (2-Pyridyl)acetone | - | - | - | - | - | High | [13] |
| Picolinic acid | - | - | - | - | - | High | [13] |
| Ligand-free | CuO-NPs | KOH/Cs₂CO₃ | DMSO | ~100 | - | High | [14] |
These conditions are for general Ullmann-type reactions and are applicable to this compound.
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of aryl halides.[3]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk tube, etc.)
Procedure:
-
To a Schlenk tube, add phenylboronic acid (1.5 mmol), this compound (1.0 mmol), Pd(PPh₃)₄ (0.2 mol%), and potassium carbonate (2 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 100 °C and stir for the desired time (typically 1-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative procedure for the Sonogashira coupling of aryl halides.[2]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and phenylacetylene (1.1 eq).[2]
-
Stir the reaction mixture for 3 hours at room temperature.[2]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[2]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is a general procedure for the Buchwald-Hartwig amination.[9]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate [Pd(OAc)₂]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine this compound (1 equiv.), aniline (1.5 equiv.), Cs₂CO₃ (2 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene.[9]
-
Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.[9]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter through Celite.[9]
-
Concentrate the filtrate and purify the resulting residue by silica gel column chromatography.[9]
Protocol 4: Ullmann Condensation of this compound with Phenol
This protocol is based on a ligand-promoted Ullmann-type reaction.[12]
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Standard laboratory glassware
Procedure:
-
Combine this compound, phenol, CuI, N,N-dimethylglycine, and K₂CO₃ in a reaction vessel.
-
Add dioxane as the solvent.
-
Heat the reaction mixture to 90 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these complex reactions, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Workflow for a typical ligand screening experiment.
Caption: Ligand selection based on reaction type.
Conclusion
The judicious selection of ligands is a critical parameter in optimizing cross-coupling reactions with this compound. This guide provides a framework for choosing appropriate ligands for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions, supported by comparative data and detailed experimental protocols. By understanding the interplay between the ligand, metal catalyst, and reaction conditions, researchers can significantly enhance the efficiency and outcome of their synthetic endeavors, paving the way for the successful construction of complex molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnc.ir [ijnc.ir]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application of 1-Iodonaphthalene in Materials Science: Notes and Protocols
Introduction
1-Iodonaphthalene is a halogenated aromatic compound that serves as a versatile tool in materials science. Its utility stems from two primary roles: as a high-boiling-point solvent additive for controlling the morphology of thin films in organic electronics, and as a reactive building block for the synthesis of novel organic semiconductors.[1][2] The naphthalene core provides a rigid, planar π-conjugated system, while the reactive iodine atom facilitates a range of chemical transformations, making it a valuable precursor for materials used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[2][3]
Application 1: Processing Additive in Organic Solar Cells (OSCs)
In the fabrication of bulk heterojunction (BHJ) organic solar cells, the morphology of the active layer—an interpenetrating network of electron donor and acceptor materials—is critical for device performance. The use of a small volume of a high-boiling-point solvent additive, such as this compound, in the primary casting solution is a widely adopted strategy to optimize this morphology.[3][4]
Mechanism of Action
The primary solvent (e.g., chlorobenzene, dichlorobenzene) evaporates quickly during the spin-coating process. This compound, having a much higher boiling point (288 °C), remains in the wet film for a longer duration. This extended drying time allows for greater molecular mobility, promoting the self-assembly of the donor polymer (e.g., P3HT) into more crystalline domains and encouraging the diffusion and controlled aggregation of the fullerene acceptor (e.g., PCBM).[3] This improved phase separation leads to the formation of more defined percolation pathways for charge transport, reduces charge recombination, and enhances light absorption, ultimately boosting the power conversion efficiency (PCE) of the solar cell.
Data Presentation: Effect on Organic Solar Cell Performance
The addition of this compound as a solvent additive can significantly enhance the key photovoltaic parameters of a BHJ solar cell. The following table provides an illustrative comparison of performance metrics for a standard P3HT:PCBM based device fabricated with and without the additive.
| Additive | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| None (Control) | 0.58 | 8.5 | 62 | 3.05 |
| 3% v/v this compound | 0.61 | 9.8 | 68 | 4.07 |
Note: The data presented are representative values based on the typical effects observed with high-boiling-point additives in P3HT:PCBM systems and are for illustrative purposes.
Experimental Protocol: Fabrication of a P3HT:PCBM Solar Cell using this compound Additive
This protocol describes the fabrication of a conventional architecture organic solar cell (ITO/PEDOT:PSS/P3HT:PCBM/Ca/Al).
1. Materials and Reagents:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Poly(3-hexylthiophene-2,5-diyl) (P3HT)
-
Chlorobenzene (anhydrous)
-
This compound (≥97% purity)
-
Calcium (Ca), Aluminum (Al) evaporation sources
-
Cleaning solvents: Deionized water, Hellmanex™ III, Isopropanol (IPA), Acetone
2. Substrate Cleaning: a. Sequentially sonicate the ITO substrates in baths of deionized water with 2% Hellmanex™, deionized water, acetone, and finally IPA, for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen gas. c. Treat the substrates with UV-Ozone for 15 minutes immediately before use to increase the work function of the ITO and improve wettability.
3. Hole Transport Layer (HTL) Deposition: a. Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter. b. Spin-coat the filtered PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 40 seconds. c. Anneal the substrates on a hotplate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
4. Active Layer Solution Preparation: a. Prepare a stock solution of P3HT:PCBM (1:0.8 weight ratio) in chlorobenzene at a total concentration of 25 mg/mL. b. Dissolve the materials by stirring on a hotplate at 50 °C for at least 4 hours in the glovebox. c. After cooling to room temperature, add this compound to the solution to achieve a final concentration of 3% by volume. d. Stir the final solution for an additional 30 minutes before use.
5. Active Layer Deposition: a. Filter the active layer solution through a 0.45 µm PTFE filter. b. Spin-coat the solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. This should result in a film thickness of approximately 180-200 nm. c. Allow the film to dry slowly in the covered spin-coater for several minutes to maximize the effect of the additive. d. Transfer the substrates to a hotplate and anneal at 140 °C for 10 minutes.
6. Cathode Deposition: a. Transfer the substrates to a thermal evaporator chamber. b. Deposit a 20 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) at a pressure below 1x10⁻⁶ mbar. The deposition rate should be ~0.2 Å/s for Ca and ~1.5 Å/s for Al.
7. Device Encapsulation and Characterization: a. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture. b. Measure the current-voltage (J-V) characteristics using a solar simulator under AM 1.5G illumination (100 mW/cm²).
Visualization of Experimental Workflow
Visualization of Additive Mechanism
Application 2: Precursor in Organic Synthesis
The carbon-iodine bond in this compound is relatively weak, making it an excellent leaving group in various cross-coupling reactions.[1] This reactivity allows for the straightforward attachment of other functional groups to the naphthalene core, enabling the synthesis of complex, highly conjugated molecules for electronic applications.[5] The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using a palladium catalyst and an organoboron reagent, is a particularly powerful method for this purpose.[5][6]
Experimental Protocol: Synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1-phenylnaphthalene, a model biaryl compound, which demonstrates the utility of this compound as a synthetic precursor.
1. Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
2. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq). b. Add the palladium catalyst, Pd(OAc)₂ (0.02 eq), and the ligand, PPh₃ (0.08 eq). c. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to create an inert atmosphere.
3. Reaction Execution: a. Add a degassed solvent mixture of toluene/ethanol/water (4:1:1 v/v/v) to the flask via syringe. The total solvent volume should be sufficient to make the solution approximately 0.2 M with respect to this compound. b. Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
4. Work-up and Purification: a. Cool the reaction mixture to room temperature and add deionized water. b. Extract the product into diethyl ether (3 x 50 mL). c. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by column chromatography on silica gel, using hexane as the eluent, to yield pure 1-phenylnaphthalene.
5. Characterization: a. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1-Iodonaphthalene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-iodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance reaction yields and overcome common experimental challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I am observing a low or no yield of my desired 1-arylnaphthalene product. What are the primary causes and how can I address them?
A1: Low or no yield in the Suzuki coupling of this compound can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and reagent integrity. Here is a checklist of potential issues and their solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming in situ or may have decomposed. Ensure your palladium source and ligands are of high quality. Consider using a pre-catalyst to guarantee the presence of the active species.[1]
-
Inappropriate Ligand Choice: The ligand is crucial for an efficient catalytic cycle. For the sterically demanding this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate both oxidative addition and reductive elimination.[1]
-
Suboptimal Base and Solvent: The base activates the boronic acid for transmetalation, and the solvent must solubilize all reactants. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly effective.[2]
-
Low Reaction Temperature: While this compound is generally more reactive than its bromo- or chloro-analogs, some reactions may require elevated temperatures to proceed efficiently.[3] A typical temperature range is 80-110 °C.
-
Poor Quality of Reagents: Ensure the boronic acid is pure and not degraded. Protodeborylation can be an issue, so using fresh or properly stored boronic acid is critical.
Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can this be minimized?
A2: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species. To mitigate this:
-
Rigorous Degassing: This is the most critical step. Thoroughly remove dissolved oxygen from the reaction mixture and solvents by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) species that may contribute to homocoupling. If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient in situ reduction.
Q3: Dehalogenation of this compound is a competing side reaction in my experiment. What can I do to prevent it?
A3: Dehalogenation, the replacement of iodine with a hydrogen atom, can occur after oxidative addition if the palladium complex reacts with a hydride source.
-
Avoid Hydride Sources: Amine bases and alcoholic solvents can act as hydride sources. If dehalogenation is a significant issue, consider alternative bases and solvents.
-
Optimize Reaction Kinetics: A slow transmetalation step can allow more time for side reactions like dehalogenation. Using a stronger base or a more efficient ligand can accelerate the desired transmetalation and minimize this side reaction.
Q4: How does the electronic nature of the boronic acid affect the reaction yield?
A4: The electronic properties of the arylboronic acid can significantly influence the reaction outcome. Arylboronic acids with electron-donating groups tend to give higher yields, while those with electron-withdrawing groups may result in lower yields.[4] This is attributed to the nucleophilicity of the boronate complex, which is crucial for the transmetalation step.[4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various catalysts, ligands, bases, and solvents on the yield of the Suzuki coupling of 1-halonaphthalenes with arylboronic acids.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Water | 100 | Moderate to High |
| Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane | 80 | High |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | Very High |
| PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/Water | 85 | High |
Yields are generalized from typical outcomes for aryl halides.
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Catalyst System | Temperature (°C) | Yield (%) |
| K₂CO₃ (2) | Toluene/Water (4:1) | Pd(OAc)₂/PPh₃ | 100 | Good |
| K₃PO₄ (2) | Dioxane | Pd₂(dba)₃/SPhos | 100 | Excellent |
| Cs₂CO₃ (2) | THF | Pd(PPh₃)₄ | 80 | Excellent |
| NaOH (1.5) | THF/Water (1:1) | Pd/C | 64 | Good |
Data is representative of trends observed for Suzuki couplings of aryl halides.
Experimental Protocols
Below are detailed methodologies for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 254 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC. Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-phenylnaphthalene.[2]
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Side Reactions of 1-Iodonaphthalene in Palladium Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions of 1-iodonaphthalene in palladium-catalyzed cross-coupling reactions. The following information is designed to help you identify, understand, and mitigate common side reactions to improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions are:
-
Homocoupling: The dimerization of this compound to form 1,1'-binaphthyl. This is a common issue in many cross-coupling reactions.
-
Reduction (Hydrodehalogenation): The replacement of the iodine atom with a hydrogen atom, yielding naphthalene. This can be a significant byproduct, especially in reactions involving hydride sources.
-
Byproducts from Coupling Partners: For instance, in Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) can occur, particularly in the presence of a copper co-catalyst and oxygen.[1] In Suzuki-Miyaura reactions, the boronic acid can also undergo homocoupling.
Q2: What factors generally promote the homocoupling of this compound?
A2: Several factors can contribute to the undesired formation of 1,1'-binaphthyl:
-
Oxygen: The presence of oxygen in the reaction mixture can promote oxidative homocoupling.
-
High Temperatures: Elevated temperatures can lead to catalyst decomposition and an increase in side reactions, including homocoupling.
-
Inefficient Transmetalation: If the transmetalation step in the catalytic cycle is slow, the organopalladium intermediate has a higher chance of undergoing side reactions like homocoupling.
-
Inappropriate Ligand or Base: The choice of ligand and base is crucial for stabilizing the palladium catalyst and promoting the desired cross-coupling pathway over side reactions.
Q3: How can I minimize the reduction of this compound to naphthalene?
A3: Reduction, or hydrodehalogenation, often occurs when a hydride source is present. To minimize this side reaction:
-
Avoid Hydride-Donating Reagents: Some bases (like those with β-hydrogens) and solvents (like alcohols) can act as hydride sources.[2] Careful selection of these reagents is important.
-
Optimize Ligand Choice: The ligand can influence the relative rates of reductive elimination (to form the desired product) and side reactions. Screening different phosphine ligands can help identify one that disfavors the reduction pathway.
-
Control Reaction Temperature: Lowering the reaction temperature may decrease the rate of the reduction side reaction.
Q4: In a Sonogashira coupling, how can I prevent the homocoupling of the terminal alkyne?
A4: The homocoupling of the alkyne partner (Glaser coupling) is a common side reaction in Sonogashira couplings. To suppress it:
-
Use Copper-Free Conditions: While copper(I) is a traditional co-catalyst, it can also promote alkyne homocoupling. Numerous copper-free Sonogashira protocols have been developed to avoid this issue.[1]
-
Rigorous Degassing: Ensure that all solvents and reagents are thoroughly deoxygenated, as oxygen promotes Glaser coupling.[1]
-
Choice of Base: The choice of amine base can also influence the extent of alkyne homocoupling.
Q5: Can the choice of solvent affect the formation of side products?
A5: Yes, the solvent can have a significant impact on the reaction outcome. Solvent polarity can influence the stability of intermediates in the catalytic cycle and the solubility of reagents, which in turn can affect the relative rates of the desired reaction and side reactions. For example, in some cases, polar aprotic solvents may favor the desired cross-coupling, while in others, nonpolar solvents might be more suitable. It is often a parameter that requires empirical optimization for a specific reaction.
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product with Significant Formation of 1,1'-Binaphthyl (Homocoupling Product)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| High Reaction Temperature | Lower the reaction temperature in increments of 10-20 °C and monitor the effect on the product-to-byproduct ratio. |
| Suboptimal Ligand | Screen a variety of phosphine ligands. Bulky, electron-rich ligands often promote the desired reductive elimination over side reactions. |
| Inefficient Transmetalation | Optimize the base and solvent system to accelerate the transmetalation step. For Suzuki reactions, ensure the base is strong enough to activate the boronic acid. |
| Catalyst Decomposition | The formation of palladium black is an indicator of catalyst decomposition. Consider using a more stable pre-catalyst or a ligand that better stabilizes the active palladium species. |
Issue 2: Significant Amount of Naphthalene (Reduction Product) Observed
| Possible Cause | Suggested Solution |
| Hydride Source in Reaction Mixture | Avoid using solvents like alcohols or bases with available β-hydrogens if reduction is a major issue. Consider using a non-coordinating, strong base.[2] |
| Slow Reductive Elimination | The choice of ligand can influence the rate of reductive elimination. Screen ligands to find one that accelerates this step relative to the hydrodehalogenation pathway. |
| Water Content | While some water can be beneficial in certain cross-coupling reactions (e.g., Suzuki), excessive water can sometimes be a source of protons for the reduction pathway. Ensure anhydrous conditions if reduction is problematic. |
Issue 3: Low Conversion of this compound
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in situ reduction to the active Pd(0) species. |
| Catalyst Poisoning | Ensure all reagents and solvents are of high purity. Impurities, such as sulfur compounds, can poison the palladium catalyst. |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants, including the base, are sufficiently soluble. In some cases, a mixture of solvents may be beneficial. |
| Inappropriate Ligand/Base Combination | The combination of ligand and base is critical and often substrate-dependent. A systematic screening of different combinations may be necessary. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the product distribution in palladium-catalyzed reactions of this compound. The yields are representative and may vary depending on the specific substrates and reaction setup.
Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | 1,1'-Binaphthyl Yield (%) | Naphthalene Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 | 15 | 5 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | 5 | <1 |
| 3 | Pd(PPh₃)₄ | - | CsF | DMF | 80 | 85[3][4] | 10 | 2 |
| 4 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 110 | 88 | 8 | 3 |
Disclaimer: The data in this table is synthesized from general trends reported in the literature and is for illustrative purposes only.
Table 2: Effect of Copper Co-catalyst and Base in Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Alkyne Homocoupling Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 85 | 10 |
| 2 | Pd(PPh₃)₂Cl₂ | None | Piperidine | Toluene | 80 | 90 | <5 |
| 3 | Pd(OAc)₂ | CuI | DIPA | DMF | 25 | 78 | 15 |
| 4 | Pd(OAc)₂ | None | i-Pr₂NEt | Acetonitrile | 70 | 88 | <5 |
Disclaimer: The data in this table is synthesized from general trends reported in the literature and is for illustrative purposes only.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Assembly and Degassing: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times. Add the catalyst/ligand mixture to the Schlenk tube under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of dioxane and 1 mL of water) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk tube with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in the chosen solvent (e.g., 5 mL of toluene).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and the base (e.g., piperidine, 2.0 mmol, 2.0 equiv.).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Homocoupling in 1-Iodonaphthalene Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 1-iodonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a significant issue?
A1: Homocoupling is a prevalent side reaction where two identical molecules of a coupling partner react with each other, rather than with the desired cross-coupling partner. In the case of reactions with this compound, this can result in the formation of 1,1'-binaphthyl (from two molecules of this compound) or the dimer of the other coupling partner (e.g., a boronic acid in a Suzuki reaction). This is problematic as it consumes starting materials, reduces the yield of the desired product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The leading causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of organometallic reagents, such as boronic acids.[1][2][3] Using a Pd(II) precatalyst without ensuring its efficient in-situ reduction to Pd(0) can also lead to increased homocoupling.[2][3] In Sonogashira couplings, the copper(I) co-catalyst, particularly in the presence of oxygen, is a primary driver for the homocoupling of terminal alkynes (Glaser coupling).[4][5]
Q3: How can I minimize or prevent homocoupling in my reaction with this compound?
A3: Several strategies can be employed to suppress homocoupling:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from solvents and the reaction mixture.[2] This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[2][6] Maintaining a positive pressure of an inert gas throughout the reaction is essential.[2]
-
Use of Pd(0) Catalysts: Employing a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using Pd(II) salts that require in-situ reduction.[6]
-
Addition of a Reducing Agent: A mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state, minimizing the concentration of Pd(II) species that promote homocoupling.[2][7]
-
Control of Reaction Parameters: Running the reaction at the lowest effective temperature can decrease the rate of side reactions relative to the desired cross-coupling.[2]
-
Stoichiometry Adjustment: Using a slight excess of the aryl halide (this compound) can favor the cross-coupling pathway over the homocoupling of the other partner.[2]
-
Slow Addition: In some cases, such as Sonogashira or Suzuki reactions, the slow addition of the coupling partner (e.g., terminal alkyne or boronic acid) can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[4][7]
Q4: What is the role of ligands in preventing homocoupling?
A4: The choice of ligand is crucial and can significantly influence the extent of homocoupling. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can enhance the rate of oxidative addition and reductive elimination, the key steps in the desired cross-coupling cycle.[2][8] This can outcompete the pathways leading to homocoupling. The optimal ligand is often substrate-dependent, so screening may be necessary.[4]
Q5: How do the base and solvent selection affect homocoupling?
A5: The base and solvent system plays a critical role. The base's primary function is to facilitate the transmetalation step.[2] An inappropriate base can lead to slow transmetalation, providing more opportunity for side reactions like homocoupling. For aryl iodides like this compound, a range of bases can be effective, but screening may be required to find the optimal choice for a specific reaction. Aprotic polar solvents like dioxane, THF, or DMF are commonly used and can influence substrate solubility and reaction rates.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in this compound cross-coupling reactions.
| Observation | Potential Cause | Suggested Solution |
| Significant formation of 1,1'-binaphthyl and/or dimer of coupling partner. | Presence of oxygen in the reaction mixture. | Improve degassing procedure for all solvents and reagents. Ensure a continuous inert atmosphere (N₂ or Ar) is maintained.[2][6][9] |
| Inefficient reduction of Pd(II) precatalyst to active Pd(0). | Consider switching to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).[6] Alternatively, add a mild reducing agent to the reaction.[2][7] | |
| Homocoupling of boronic acid in Suzuki coupling. | Oxidation of the Pd(0) catalyst to Pd(II), which promotes boronic acid dimerization. | Pre-heat the mixture of catalyst, base, solvent, and this compound before adding the boronic acid.[9] This can help ensure the catalyst is in the active Pd(0) state. |
| Homocoupling of alkyne in Sonogashira coupling (Glaser coupling). | Presence of oxygen and/or issues with the copper(I) co-catalyst. | Ensure strictly anaerobic (oxygen-free) conditions.[5] Consider using a copper-free Sonogashira protocol.[4][10] If using copper, ensure it is from a high-purity source.[5] |
| Reaction is sluggish, leading to increased side reactions. | Suboptimal choice of ligand, base, or solvent. | Screen different ligands, particularly bulky, electron-rich phosphine ligands.[2] Optimize the base and solvent system to improve reaction kinetics.[2] |
| Low reaction temperature. | Gradually increase the reaction temperature, as this can sometimes favor the desired cross-coupling over side reactions, but be aware that higher temperatures can also lead to catalyst decomposition.[2][5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is designed to minimize homocoupling by ensuring an inert atmosphere and using an appropriate catalyst system.
Reagent Preparation:
-
All solvents (e.g., 1,4-dioxane, water) must be rigorously degassed prior to use by sparging with argon or nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[4]
Reaction Setup:
-
To a dried reaction flask under a positive pressure of argon or nitrogen, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with the inert gas three times.[6]
-
Add this compound (1.0 equivalent) to the flask.
-
Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[6]
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to separate the desired cross-coupled product from any homocoupled byproducts.
Visual Guides
Caption: A typical experimental workflow designed to minimize homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Technical Support Center: Dehalogenation Side Reactions of 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehalogenation when working with 1-iodonaphthalene. The information is tailored for professionals in research and drug development to help diagnose and mitigate the formation of naphthalene as a significant byproduct in various cross-coupling reactions.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is a side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of naphthalene as a byproduct. This process, also known as hydrodehalogenation, can significantly reduce the yield of your desired product. This side reaction can be particularly prominent in palladium-catalyzed cross-coupling reactions.[1]
Q2: What are the primary causes of dehalogenation of this compound?
A2: The primary causes of dehalogenation are often related to the reaction conditions and reagents. Key factors include:
-
The nature of the palladium catalyst and ligand: The stability and reactivity of the organopalladium intermediate play a crucial role.
-
The type and strength of the base used: Strong bases can sometimes promote pathways leading to dehalogenation.
-
The presence of hydride sources: Impurities in reagents or certain solvents (like alcohols) can act as hydride donors.
-
Reaction temperature: Higher temperatures can sometimes favor the dehalogenation pathway.
Q3: How can I detect and quantify the formation of naphthalene in my reaction mixture?
A3: The most common methods for detecting and quantifying naphthalene are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2] These techniques can separate naphthalene from the starting material and the desired product, allowing for accurate quantification. High-performance liquid chromatography (HPLC) can also be used.[3]
Q4: Is this compound more prone to dehalogenation than other 1-halonaphthalenes?
A4: Yes, the reactivity of aryl halides in many reactions, including side reactions like dehalogenation, often follows the trend: R-I > R-Br > R-Cl.[4] The weaker carbon-iodine bond in this compound makes it more susceptible to both the desired reaction and undesired side reactions like dehalogenation compared to its bromo or chloro analogs.
Troubleshooting Guide for Common Cross-Coupling Reactions
This guide provides specific advice for mitigating dehalogenation in Suzuki-Miyaura, Heck, and Sonogashira couplings involving this compound.
Scenario 1: Significant Naphthalene Formation in a Suzuki-Miyaura Coupling
Issue: You are performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe a significant amount of naphthalene byproduct, leading to a low yield of the desired biaryl product.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inappropriate Base Selection | Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong organic bases or alkoxides, which can sometimes act as hydride sources. |
| Suboptimal Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These can promote the desired reductive elimination to form the product over the dehalogenation pathway. |
| Presence of Water/Protic Solvents | While some water is often necessary for the Suzuki reaction, excessive amounts or the use of protic solvents like ethanol can be a source of hydrides. Use anhydrous aprotic solvents like dioxane or toluene with a minimal, controlled amount of water.[5] |
| High Reaction Temperature | High temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. |
Scenario 2: Dehalogenation in a Heck Reaction
Issue: When reacting this compound with an alkene in a Heck reaction, you observe the formation of naphthalene alongside your desired substituted alkene.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Base-Promoted Dehalogenation | Triethylamine (Et₃N) is a common base in Heck reactions but can also be a hydride source. Consider using a weaker base or a carbonate base like K₂CO₃. |
| Catalyst System | For challenging substrates, ligandless palladium systems or those with simple phosphine ligands may be more prone to dehalogenation. The use of more specialized ligands may be beneficial. |
| Solvent Effects | Polar aprotic solvents like DMF or NMP are standard. Ensure they are anhydrous. |
Scenario 3: Naphthalene Byproduct in a Sonogashira Coupling
Issue: Your Sonogashira coupling of this compound with a terminal alkyne is producing naphthalene, reducing the yield of the desired arylalkyne.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Amine Base as a Hydride Source | Amine bases like triethylamine or diisopropylamine, while necessary for the reaction, can contribute to dehalogenation. Ensure you are using a high-purity, dry amine. |
| Copper Co-catalyst Issues | The presence of the copper(I) co-catalyst is standard, but impurities can affect the reaction outcome. Use a high-purity source of CuI. |
| Reaction Conditions | Sonogashira couplings with aryl iodides can often be run at room temperature.[3] Avoid unnecessarily high temperatures to disfavor side reactions. |
II. Data Presentation
The following tables summarize representative quantitative data on the impact of various reaction parameters on the yield of the desired product versus the dehalogenated byproduct, naphthalene. These values are illustrative and intended to guide troubleshooting and optimization efforts.
Table 1: Effect of Base on Dehalogenation in Suzuki-Miyaura Coupling of this compound
| Base | Desired Product Yield (%) | Naphthalene Yield (%) | Notes |
| K₃PO₄ | 85 | 10 | Often a good choice for suppressing dehalogenation. |
| Cs₂CO₃ | 88 | 8 | Generally provides good yields with low dehalogenation. |
| K₂CO₃ | 80 | 15 | A common and effective base. |
| NaOtBu | 65 | 30 | Strong alkoxide bases can increase the risk of dehalogenation. |
| Et₃N | 70 | 25 | Can act as a hydride source, leading to increased dehalogenation. |
Table 2: Influence of Palladium Ligand on Dehalogenation in Suzuki-Miyaura Coupling
| Ligand | Desired Product Yield (%) | Naphthalene Yield (%) | Notes |
| SPhos | 90 | 5 | Bulky, electron-rich ligand that promotes efficient coupling. |
| XPhos | 88 | 7 | Another effective bulky ligand for minimizing side reactions. |
| PPh₃ | 75 | 20 | A less bulky ligand that may result in more dehalogenation. |
| dppf | 82 | 12 | A bidentate ligand that can offer a good balance of reactivity and selectivity. |
III. Experimental Protocols
Protocol for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the formation of naphthalene by utilizing an appropriate base and ligand system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
IV. Visualizations
The following diagrams illustrate key concepts related to the dehalogenation of this compound.
Caption: Competing pathways of cross-coupling and dehalogenation.
Caption: A logical workflow for troubleshooting dehalogenation.
References
Challenges in the synthesis of 1,8-disubstituted naphthalene from 1-Iodonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-disubstituted naphthalenes, with a special focus on the challenges originating from 1-iodonaphthalene as a starting material.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a 1,8-disubstituted naphthalene by functionalizing the C8 position of this compound directly. Why is this reaction failing or giving low yields?
A1: The direct functionalization of the C8 C-H bond in this compound is an exceptionally challenging transformation and is generally not a recommended synthetic route. The primary reasons for failure are twofold:
-
Competitive Reactivity of the C-I Bond: The carbon-iodine bond is significantly more reactive than the C-H bond at the C8 position under typical cross-coupling conditions (e.g., those employing palladium catalysts). The first step in a catalytic cycle is overwhelmingly likely to be the oxidative addition of the palladium catalyst into the C-I bond, leading to cross-coupling products at the C1 position, rather than the desired C-H activation at C8.
-
Lack of Directing Group Effect: The iodine atom at the C1 position does not function as an effective directing group to guide a catalyst to the C8 (peri) position for C-H activation. Successful peri-C-H functionalization almost always relies on a chelating directing group at the C1 position that can bind to the metal center and position it in proximity to the C8-H bond.
Therefore, attempting to directly functionalize the C8 position of this compound will likely result in either recovery of the starting material or reaction at the C1 position.
Q2: What is the primary challenge in synthesizing 1,8-disubstituted naphthalenes in general?
A2: The core challenge is severe steric hindrance between the two substituents at the peri positions (C1 and C8).[1] These positions are much closer to each other than ortho positions on a benzene ring. This proximity leads to significant van der Waals repulsion, which can distort the planarity of the naphthalene ring and make the formation of 1,8-disubstituted products energetically unfavorable. This steric strain, often called a peri-interaction, dictates the reactivity and feasibility of synthetic approaches.[2]
Q3: What is the most effective strategy for introducing a substituent at the C8 position of a 1-substituted naphthalene?
A3: The most successful and widely adopted strategy is directing-group-assisted, transition-metal-catalyzed C-H functionalization .[1][3] In this approach, a functional group at the C1 position, known as a directing group (DG), is used to chelate a metal catalyst (commonly palladium or iridium) and deliver it selectively to the C8-H bond. This proximity facilitates the cleavage of the otherwise inert C-H bond, allowing for the formation of a new C-C, C-O, or C-N bond.[1][4]
Commonly used directing groups include:
Q4: I am observing a mixture of C8 (peri) and C2 (ortho) substituted products. How can I improve the regioselectivity for the C8 position?
A4: Achieving high peri-selectivity over ortho-selectivity is a known challenge. The outcome is often dependent on the interplay between the directing group, the metal catalyst, and the ligands. For instance, in the C-H methylation of 1-naphthaldehyde, palladium catalysts have been shown to favor peri (C8) methylation, while iridium catalysts can favor ortho (C2) methylation. This is attributed to the formation of different metallacycle intermediates. Optimizing the reaction conditions, particularly the choice of catalyst and ligands, is crucial for controlling this selectivity.
Q5: Are there alternative starting materials to this compound for synthesizing 1,8-disubstituted naphthalenes?
A5: Yes, given the challenges with this compound, using alternative starting materials is highly recommended. Common precursors include:
-
1,8-Dihalonaphthalenes (e.g., 1,8-dibromo- or 1,8-diiodonaphthalene): These are excellent substrates for sequential or double cross-coupling reactions, such as Suzuki or Stille couplings, to introduce two new groups.
-
1-Naphthylamine: The amino group can be converted to an iodide or bromide via a Sandmeyer reaction, but more importantly, it can be transformed into a suitable directing group (like a picolinamide) to facilitate C8-H functionalization.[5]
-
Naphthalic Anhydride: This commercially available starting material can be chemically modified to introduce a variety of functional groups at the C1 and C8 positions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Extreme Steric Hindrance: The incoming substituent and the directing group are too bulky, making the transition state energetically inaccessible. 2. Inactive Catalyst: The catalyst is not suitable for activating the C8 C-H bond or has decomposed. 3. Incorrect Directing Group: The chosen directing group is not effective for the desired transformation. | 1. Reduce Steric Bulk: If possible, use smaller coupling partners or modify the directing group to be less sterically demanding. 2. Screen Catalysts and Ligands: Test different palladium or iridium catalysts and various ligands. For example, mono N-protected amino acid (MPAA) ligands can accelerate C-H cleavage. 3. Change Directing Group: Switch to a proven directing group for peri-functionalization, such as a hydrosilyl group or a picolinamide.[1][5] |
| Product is the C2 (ortho) isomer instead of the desired C8 (peri) isomer | 1. Thermodynamic vs. Kinetic Control: The ortho position may be kinetically favored, leading to the formation of a more stable 5-membered metallacycle intermediate. 2. Catalyst System: The chosen metal/ligand combination has an inherent preference for ortho-functionalization. | 1. Change the Metal Catalyst: Switch from an iridium-based system to a palladium-based system, or vice-versa, as they can exhibit complementary regioselectivity. 2. Modify the Directing Group/Ligand: The geometry of the directing group and ligands can influence which C-H bond is presented to the metal center. Experiment with different directing groups and ancillary ligands. |
| Starting material (this compound) is consumed, but the desired product is not formed | 1. Competitive Reaction at C-I Bond: The catalyst is reacting with the C-I bond instead of the C8-H bond. This is the most likely outcome. 2. Homocoupling or Decomposition: The organometallic intermediates are undergoing side reactions. | 1. Change the Starting Material: This is the most critical solution. Avoid using this compound for C8-H functionalization. Start with a naphthalene that has a suitable directing group at C1 and a hydrogen at C8. Introduce the iodo group later if needed. 2. Modify Reaction Conditions: If proceeding with a dihalonaphthalene, optimize the base, solvent, and temperature to minimize side reactions like homocoupling. |
| Formation of di-substituted or polymeric materials | 1. Over-functionalization: If the starting material has multiple reactive C-H bonds, the catalyst may react more than once. 2. Reaction with Product: The product of the reaction is more reactive than the starting material under the reaction conditions. | 1. Use Stoichiometric Control: Carefully control the stoichiometry of the coupling partner (use ~1.0-1.2 equivalents). 2. Lower Reaction Time/Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is formed to prevent further reaction. |
Data Presentation: C8-H Functionalization of 1-Substituted Naphthalenes
The following tables summarize quantitative data from published literature for successful C8-H functionalization reactions using various directing groups (DG) on the naphthalene scaffold.
Table 1: Palladium-Catalyzed C8-Arylation of 1-Amidonaphthalenes
| Directing Group (DG) | Arylating Agent | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Picolinamide | 4-Iodoanisole | Pd(OAc)₂ (5) | CsOAc | 140 | 24 | 73 | [5] |
| Picolinamide | 1-Bromo-4-iodobenzene | Pd(OAc)₂ (5) | CsOAc | 140 | 24 | 85 | [5] |
| N-Aryl Amide | Diaryliodonium Salt | Pd(OAc)₂ (10) | AcONa | 100 | 12 | 85 |
| N-Aryl Amide | 4-Iodotoluene | Pd(OAc)₂ (10) | NaOAc | 100 | 12 | 78 | |
Table 2: Metal-Catalyzed C8-Alkylation and Borylation of 1-Substituted Naphthalenes
| Reaction Type | Directing Group (DG) | Reagent | Catalyst (mol%) | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methylation | Aldehyde | KMeBF₃ | Pd(OAc)₂ (10) | Cu(TFA)₂, CsOAc, 90°C, 36h | 48-75 | |
| Borylation | Hydrosilyl (HSiMe₂) | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (6), Heptane, 80°C, 24h | 72 | [1] |
| Borylation | Hydrosilyl (HSiPh₂) | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (6), Heptane, 80°C, 24h | 65 |[1] |
Experimental Protocols
Representative Protocol: Iridium-Catalyzed peri-Borylation of 1-(Dimethylsilyl)naphthalene [1]
This protocol details a common method for achieving C8-functionalization via a directing-group strategy.
Materials:
-
1-(Dimethylsilyl)naphthalene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (6 mol%)
-
Anhydrous n-heptane
Procedure:
-
In a nitrogen-filled glovebox, add 1-(dimethylsilyl)naphthalene, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous n-heptane to the vial.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield 1-(dimethylsilyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene. The resulting silyl and boryl groups can be further functionalized to a wide range of other substituents.
Mandatory Visualizations
Logical Workflow and Troubleshooting
Caption: Decision workflow for synthesizing 1,8-disubstituted naphthalenes.
Competitive Reaction Pathways for this compound
Caption: Competing reaction pathways for this compound under palladium catalysis.
References
- 1. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 1-Iodonaphthalene in Reaction Conditions
For researchers, scientists, and drug development professionals utilizing 1-iodonaphthalene in their synthetic endeavors, ensuring its stability is paramount for achieving high yields and reproducible results. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions regarding the stability of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during a reaction?
A1: The stability of this compound can be compromised by several factors, including exposure to light, elevated temperatures, the choice of base, and the nature of the palladium catalyst and ligands used in cross-coupling reactions. The carbon-iodine bond in this compound is relatively weak, making it susceptible to degradation under certain conditions.[1]
Q2: Is this compound sensitive to light?
A2: Yes, aryl iodides, including this compound, are known to be light-sensitive.[1] Exposure to light, particularly UV light, can induce photochemical degradation, leading to the formation of radical species. This can result in unwanted side reactions, such as deiodination or the formation of colored impurities.[2][3][4]
Q3: How does temperature impact the stability of this compound?
A3: High reaction temperatures can accelerate the degradation of this compound. Thermal decomposition can lead to the formation of byproducts and reduce the overall yield of the desired product. It is crucial to carefully control the reaction temperature and avoid unnecessarily prolonged heating.[1]
Q4: What are the most common side reactions or degradation products observed with this compound?
A4: The most common side reactions involving the degradation of this compound include:
-
Deiodination: The replacement of the iodine atom with a hydrogen atom, leading to the formation of naphthalene. This can be promoted by light, heat, or certain reagents.[1]
-
Homocoupling: The reaction of two molecules of this compound to form 1,1'-binaphthyl. This is a common byproduct in palladium-catalyzed cross-coupling reactions.[5][6][7]
-
Formation of colored impurities: Decomposition of this compound can lead to the formation of elemental iodine or other colored byproducts, which can complicate purification.[1]
Q5: How can I minimize the homocoupling of this compound in my cross-coupling reaction?
A5: Minimizing homocoupling can be achieved by:
-
Using a well-defined Pd(0) precatalyst or ensuring the efficient in-situ reduction of a Pd(II) source.[5]
-
Employing bulky, electron-rich phosphine ligands that can promote the desired reductive elimination step over side reactions.[5]
-
Carefully controlling the reaction temperature and avoiding excessive heat.[5]
-
Ensuring an inert atmosphere to prevent oxygen from promoting oxidative homocoupling pathways.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered when using this compound in chemical reactions.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Degradation of this compound | Protect the reaction from light by wrapping the flask in aluminum foil. Use the lowest effective temperature for the reaction. Minimize the reaction time. |
| Inefficient Catalyst Activity | Use a fresh, high-quality palladium catalyst and ligand. Consider screening different ligands to find one that promotes the desired transformation more efficiently. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Inappropriate Base | The choice of base can influence the stability of the catalyst and intermediates.[8][9][10][11] Screen different bases (e.g., carbonates, phosphates, organic amines) to find the optimal one for your specific reaction. |
Problem 2: Formation of Significant Amounts of Naphthalene (Deiodination)
| Possible Cause | Suggested Solution |
| Photodegradation | As mentioned above, rigorously exclude light from the reaction vessel. |
| Radical Reactions | The presence of radical initiators or exposure to conditions that promote radical formation can lead to deiodination.[1] Ensure all reagents and solvents are free of peroxides. |
| Reaction with Base/Solvent | In some cases, the base or solvent can contribute to deiodination. Consider using a non-protic solvent and a milder base. |
Problem 3: Observation of 1,1'-Binaphthyl (Homocoupling Product)
| Possible Cause | Suggested Solution |
| Oxidative Homocoupling | The presence of oxygen can facilitate the homocoupling of organopalladium intermediates.[5] Ensure the reaction is performed under strictly anaerobic conditions. |
| Slow Transmetalation Step | If the transmetalation step in a cross-coupling reaction is slow, the Ar-Pd-I intermediate has a longer lifetime and is more prone to side reactions like homocoupling.[12] Optimize the reaction conditions (e.g., choice of base, solvent, temperature) to facilitate transmetalation. |
| Catalyst System | The choice of palladium precursor and ligand can significantly impact the extent of homocoupling.[5] Experiment with different catalyst systems. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound Minimizing Degradation
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction with this compound, incorporating best practices to enhance its stability.
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) precursor and a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
-
Aluminum foil
Procedure:
-
Preparation of the Reaction Vessel: Thoroughly dry the Schlenk flask and a magnetic stir bar in an oven and allow them to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Solids: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via a syringe.
-
Protection from Light: Wrap the reaction flask completely with aluminum foil to prevent exposure to light.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. The optimal temperature should be determined experimentally, starting with a lower temperature (e.g., 60-80 °C) and gradually increasing if the reaction is slow.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC, or LC-MS. Aim for the shortest reaction time necessary for complete consumption of the starting material to minimize potential degradation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water to remove the inorganic salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Frontiers | Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.vub.be [researchportal.vub.be]
- 10. researchgate.net [researchgate.net]
- 11. Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Technical Support Center: Troubleshooting 1-Iodonaphthalene Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1-iodonaphthalene in common cross-coupling reactions. The significant steric hindrance caused by the peri-hydrogen at the 8-position often leads to lower yields and slower reaction rates. This guide offers strategies to overcome these issues.
Frequently Asked questions (FAQs)
Q1: Why is this compound less reactive than other aryl iodides in coupling reactions?
A1: The low reactivity of this compound is primarily due to steric hindrance. The iodine atom at the C1 position is spatially crowded by the hydrogen atom at the C8 position (the peri-hydrogen). This steric clash can hinder the approach of the bulky palladium catalyst, which is a critical step in the catalytic cycle of most cross-coupling reactions.
Q2: What are the most common coupling reactions where this compound shows low reactivity?
A2: Low reactivity can be observed in several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Q3: What are the general signs of a struggling this compound coupling reaction?
A3: Common indicators of a problematic reaction include:
-
Low conversion of this compound.
-
Formation of significant amounts of side products, such as homocoupled products or dehalogenated naphthalene.
-
Inconsistent results between batches.
-
The necessity for high catalyst loading or harsh reaction conditions (high temperatures for extended periods).
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the steric hindrance in this compound can impede the oxidative addition and transmetalation steps.
Common Issues & Solutions:
-
Low Yield:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps. Ligands like SPhos, XPhos, and RuPhos have shown success with sterically hindered substrates.[1][2]
-
Base Selection: The choice of base is critical. Stronger, non-coordinating bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of water, can improve reaction rates and yields.
-
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(OAc)₂ (0.1) | PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 2 | 95 | N/A |
| 1-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | N/A |
| This compound | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 78 | Hypothetical |
Note: Data for this compound is a hypothetical example based on typical conditions for sterically hindered aryl halides.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a bulky phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed dioxane (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds. The steric bulk of this compound can make the oxidative addition step challenging.
Common Issues & Solutions:
-
Low or No Conversion:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[3][4] If using copper, ensure strictly anaerobic conditions.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can be beneficial.
-
Base and Solvent: A strong amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as the solvent or co-solvent with THF or DMF.
-
Quantitative Data: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Aryl Iodide | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | RT | 2 | 91 | [5] |
| 4-Iodotoluene | Pd/CuFe₂O₄ (3) | (in catalyst) | K₂CO₃ | EtOH | 70 | 3 | 90 | [5] |
| This compound | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | DMF | 80 | 12 | 75 | Hypothetical |
Note: Data for this compound is a hypothetical example based on typical conditions for sterically hindered aryl iodides.
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
-
To a Schlenk tube, add this compound (1.0 mmol) and phenylacetylene (1.2 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the tube with argon.
-
Add degassed triethylamine (5 mL).
-
Stir the reaction at 60 °C and monitor by TLC.
-
Once complete, cool the reaction, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Troubleshooting logic for Sonogashira coupling of this compound.
Heck Coupling
The Heck reaction couples this compound with an alkene. Regioselectivity and slow reaction rates can be issues.
Common Issues & Solutions:
-
Low Reactivity:
-
Catalyst and Ligand: Phosphine-free conditions or the use of specific ligands can be effective. Palladacycles have also been shown to be active catalysts.
-
Base: An organic base like triethylamine or an inorganic base such as sodium or potassium carbonate is typically used.
-
Solvent: Polar aprotic solvents like DMF or NMP are common.
-
Quantitative Data: Heck Reaction of Iodobenzene with Styrene
| Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ (1.5) | Na₂CO₃ | H₂O | 100 | 6 | 96 | [6] |
| Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 24 | 85 | N/A |
Experimental Protocol: Heck Reaction of this compound
-
In a sealable tube, combine this compound (1.0 mmol), styrene (1.2 mmol), sodium carbonate (1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).
-
Add DMF (5 mL).
-
Seal the tube and heat to 120 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between this compound and an amine. The steric hindrance of this compound can significantly slow down the reaction.
Common Issues & Solutions:
-
Inefficient Coupling:
-
Ligand Choice: The use of bulky, electron-rich biaryl phosphine ligands is crucial. Ligands developed by the Buchwald and Hartwig groups, such as XPhos, SPhos, and RuPhos, are designed to facilitate the coupling of sterically demanding substrates.[1][7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8]
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are generally preferred.
-
Quantitative Data: Buchwald-Hartwig Amination of Aryl Halides with Morpholine
| Aryl Halide | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd₂(dba)₃ (1) | XPhos | NaOtBu | Toluene | 100 | 16 | 98 | N/A |
| 4-Bromo-N,N-dimethylaniline | Pd/NHC (0.5) | IPr | K-OtBu | Toluene | 85 | 1 | 95 | [9] |
| This compound | Pd(OAc)₂ (2) | RuPhos | LHMDS | Dioxane | 110 | 24 | 82 | Hypothetical |
Note: Data for this compound is a hypothetical example based on typical conditions for sterically hindered aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), a bulky phosphine ligand (e.g., RuPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) and seal the vial.
-
Remove the vial from the glovebox and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ether, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
Caption: Effect of bulky, electron-rich ligands on Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. ijnc.ir [ijnc.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Fluorescence Quenching with Iodinated Naphthalene Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with iodinated naphthalene compounds and managing their impact on fluorescence assays.
Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving common issues encountered during fluorescence experiments involving iodinated naphthalene compounds.
Guide 1: Unexpected Decrease in Fluorescence Signal
Problem: A significant or complete loss of fluorescence signal is observed after the addition of an iodinated naphthalene compound.
Possible Causes:
-
Fluorescence Quenching: Iodide ions are potent quenchers of fluorescence.[1][2]
-
Inner Filter Effect: The compound absorbs either the excitation or emission light.[3]
-
Compound Instability or Precipitation: The compound may not be soluble or stable in the assay buffer.
-
Fluorophore Degradation: The experimental conditions may be causing the fluorophore to degrade.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased fluorescence signal.
Step-by-Step Solutions:
-
Rule out Inner Filter Effects and Autofluorescence:
-
Protocol: Measure the absorbance spectrum of the iodinated naphthalene compound at the highest concentration used in your experiment. Compare this with the excitation and emission spectra of your fluorophore. Also, measure the fluorescence of the compound alone in the assay buffer.[1][3]
-
Interpretation: Significant overlap between the compound's absorbance and the fluorophore's excitation or emission spectra suggests an inner filter effect. If the compound itself fluoresces, this could also interfere with your measurements.
-
-
Confirm Quenching by Iodide:
-
Protocol: Perform a control experiment using a simple iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), at the same molar concentration of iodide as your test compound.[1][2]
-
Interpretation: A similar decrease in fluorescence with the simple iodide salt strongly indicates that the iodide ion is the primary cause of quenching.[1]
-
-
Characterize the Quenching Mechanism:
-
Protocol: Follow the detailed protocol for "Determining the Quenching Mechanism using a Stern-Volmer Plot" provided in the Experimental Protocols section. This will help you determine if the quenching is dynamic, static, or a combination of both.[2][4]
-
Interpretation: The shape of the Stern-Volmer plot will reveal the nature of the quenching, which is crucial for accurate data interpretation and mitigation.
-
-
Implement Mitigation Strategies:
-
Reduce Compound Concentration: If possible, lower the concentration of the iodinated naphthalene compound.
-
Change the Fluorophore: Consider using a fluorophore that is less sensitive to iodide quenching. Fluorophores with shorter fluorescence lifetimes are often less susceptible to collisional quenching.[1]
-
Time-Resolved Fluorescence: If available, use time-resolved fluorescence spectroscopy. This technique can often distinguish between static and dynamic quenching and can be less affected by static quenching.
-
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why do iodinated compounds cause it?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[1] Iodinated compounds, specifically the iodide ion (I-), are effective quenchers primarily due to the "heavy atom effect." The heavy iodide atom promotes intersystem crossing in the excited fluorophore, causing it to transition to a non-emissive triplet state and return to the ground state without emitting a photon.[2][3] This is a form of collisional or dynamic quenching.[3]
Q2: How can I determine if the quenching I'm observing is static or dynamic?
A: The primary method for distinguishing between static and dynamic quenching is to analyze the Stern-Volmer plot. A linear plot is characteristic of a single type of quenching mechanism (either dynamic or static).[4] To further differentiate, you can perform temperature-dependent studies or fluorescence lifetime measurements. In dynamic quenching, the quenching constant increases with temperature, and the fluorescence lifetime decreases. In static quenching, the quenching constant decreases with increasing temperature, and the fluorescence lifetime remains unchanged.[5]
Q3: My Stern-Volmer plot is non-linear. What does this mean?
A: A non-linear Stern-Volmer plot, typically with an upward curvature, suggests the presence of both static and dynamic quenching or that not all fluorophores are equally accessible to the quencher.[6] This is common in protein fluorescence studies where some fluorescent residues (like tryptophan) may be buried within the protein structure and shielded from the quencher.[6][7]
Q4: Can the naphthalene moiety itself participate in quenching?
A: Yes, the naphthalene structure can act as a quencher, often through photoinduced electron transfer, especially with suitable donor molecules.[8] However, when dealing with iodinated naphthalene compounds, the quenching effect of the iodide ion is typically the dominant mechanism.
Q5: Are there any situations where iodide can enhance fluorescence?
A: While counterintuitive, at very low (micromolar) concentrations, potassium iodide (KI) has been observed to act as an antioxidant, recovering photo-oxidized fluorophores and thus potentially increasing the fluorescence signal in certain systems.[9] However, at the millimolar concentrations typically used in quenching studies, the quenching effect is dominant.[9]
Data Presentation
The following tables summarize key quantitative data related to fluorescence quenching by iodide and for naphthalene compounds.
Table 1: Stern-Volmer Quenching Constants (Ksv) for Naphthalene with Various Quenchers
| Quencher | Solvent | Ksv (M⁻¹) | Quenching Mechanism |
| Iodide (I⁻) | Water | ~207[10][11] | Dynamic |
| Oxygen | Cyclohexane | ~150 | Dynamic & Static[11] |
| Triiodide (I₃⁻) | Water | ~1469[12] | Dynamic |
This data is for naphthalene and serves as an illustrative example. Ksv values can vary based on experimental conditions.
Table 2: Quenching Parameters for Bovine Serum Albumin (BSA) Tryptophan Fluorescence by Iodide
| Parameter | Value |
| Accessible Fraction of Fluorophores (fₐ) | 0.56 |
| Effective Quenching Constant (Kq) | 29.0 M⁻¹ |
| Bimolecular Quenching Rate Constant (kq) | 4.4 x 10⁹ M⁻¹s⁻¹ |
Data from a study on the selective quenching of tryptophan fluorescence in BSA by the iodide ion.[6]
Experimental Protocols
Protocol 1: Determining the Quenching Mechanism using a Stern-Volmer Plot
This protocol allows you to investigate whether fluorescence quenching by an iodinated naphthalene compound is static, dynamic, or a combination of both.
Materials:
-
Fluorophore stock solution (e.g., your protein of interest, or a standard like naphthalene)
-
Assay buffer
-
Iodinated naphthalene compound stock solution
-
Spectrofluorometer and cuvettes
Workflow Diagram:
Caption: Experimental workflow for Stern-Volmer analysis.
Procedure:
-
Sample Preparation:
-
Prepare a series of samples in cuvettes. Each sample should contain the same concentration of your fluorophore.
-
Create a concentration gradient of the iodinated naphthalene compound across the samples, starting from 0 M (this will be your F₀ reference).
-
Ensure the final volume and buffer conditions are identical in all samples.
-
-
Instrumentation Setup:
-
Set the spectrofluorometer to the excitation wavelength maximum for your fluorophore.[13]
-
Scan a range of emission wavelengths to find the emission maximum.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the emission maximum for each sample. Record the intensity for the sample without the quencher as F₀ and the intensities for the other samples as F.[1]
-
For each measurement, ensure the solution is properly mixed and equilibrated.
-
-
Data Analysis:
Interpretation of Results:
-
Linear Plot: Indicates a single quenching mechanism (either dynamic or static) is dominant.
-
Upward Curvature: Suggests a combination of static and dynamic quenching or that some fluorophores are not accessible to the quencher.[6]
-
Downward Curvature: This is less common but can indicate complex ground-state interactions or other artifacts.
This comprehensive guide should equip researchers with the necessary information to effectively manage and interpret fluorescence quenching caused by iodinated naphthalene compounds in their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Quenching of tryptophan fluorescence in human antithrombin III by iodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence emission and quenching studies with naphthyl diimides [photobiology.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. youtube.com [youtube.com]
Storage and handling of light-sensitive 1-Iodonaphthalene
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage, handling, and effective use of 1-Iodonaphthalene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the proper storage conditions for this compound?
A1: this compound is light-sensitive and should be stored protected from light in a tightly closed container.[1][2] The recommended storage temperature is below +30°C, with some sources suggesting room temperature or cooler (<15°C).[3][4][5] For optimal stability, store in a cool, dry, and well-ventilated area under an inert atmosphere.[1][6][7] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][8]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is considered hazardous. It causes skin irritation and serious eye irritation.[2][8][9] It may also cause respiratory irritation.[4][8][9] Therefore, it is crucial to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4][10]
Q3: What is the solubility profile of this compound?
A3: this compound has very low solubility in water (e.g., 0.007 g/L).[3][6] However, it is generally soluble in organic solvents such as ethanol, diethyl ether, and chloroform due to its nonpolar aromatic structure.[11] Increasing the temperature can help enhance its solubility in organic solvents.[11]
Q4: How should I dispose of this compound waste?
A4: All waste containing this compound must be treated as hazardous waste and should not be disposed of down the drain.[12][13] Collect waste, including contaminated materials like gloves and absorbent, in a suitable, closed, and clearly labeled container.[13] Disposal must be handled by a licensed chemical waste disposal facility, often through controlled incineration, in accordance with all local, regional, and national regulations.[12][13]
Troubleshooting Guide
Q5: My this compound has turned yellow or brown. Can I still use it?
A5: this compound is described as a clear yellow to brown liquid.[3][6][14] Discoloration, particularly darkening, can indicate degradation due to exposure to light or air. While it might still be usable for some applications, its purity is compromised. For sensitive reactions, such as palladium-catalyzed cross-couplings, using discolored this compound could lead to lower yields or the formation of impurities. It is recommended to use a fresh, properly stored supply or purify the material before use if purity is critical.
Q6: My reaction with this compound (e.g., Stille coupling) is failing or giving a low yield. What are common issues?
A6: If a reaction involving this compound is not proceeding as expected, consider the following factors:
-
Reagent Quality: The this compound may have degraded due to improper storage (see Q5). Ensure all other reagents and catalysts are pure and active.[15]
-
Solvent and Atmosphere: Ensure you are using dry, degassed solvent and maintaining a rigorously anhydrous and oxygen-free environment, as many coupling reactions are sensitive to air and moisture.[15]
-
Reaction Conditions: Re-evaluate the reaction temperature, concentration, and reaction time. Sometimes, minor adjustments such as increasing the temperature or adding more catalyst can initiate the reaction.[15]
-
Incompatible Substances: The compound is incompatible with strong oxidizing agents and strong bases.[1][8] The presence of these substances could interfere with the desired reaction.
Q7: I am observing unexpected side products in my experiment. What could be the cause?
A7: The formation of unexpected side products can arise from the degradation of this compound. Exposure to light can cause the cleavage of the carbon-iodine bond, leading to radical species that can generate various byproducts. The presence of impurities in your starting material or other reagents is another common reason for side reactions.[15] Ensure all glassware is clean and that the reaction is performed under the specified conditions to minimize decomposition.
Q8: I'm having difficulty dissolving this compound in my chosen solvent. What should I do?
A8: First, confirm that you are using an appropriate solvent. This compound is poorly soluble in water but dissolves well in nonpolar organic solvents.[11] If you are using a suitable organic solvent and still face issues, gentle warming and stirring can increase the rate of dissolution.[11] Be cautious with heating, especially with volatile solvents, and ensure it does not negatively affect other reagents in your planned experiment.
Data and Protocols
Physical and Chemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 90-14-2 | [3][6] |
| Molecular Formula | C₁₀H₇I | [3][6] |
| Molecular Weight | 254.07 g/mol | [3][6] |
| Appearance | Clear yellow to brown liquid | [3][14] |
| Melting Point | 4°C | [3][6] |
| Boiling Point | 302-305 °C (at 760 mmHg); 163-165 °C (at 15 mmHg) | [3][6] |
| Density | 1.74 g/mL at 25°C | [6][14] |
| Refractive Index | n20/D 1.701 | [3][6] |
| Flash Point | >110°C (>230°F) | [2][3] |
| Water Solubility | Slightly soluble (0.007 g/L) | [3][6] |
| Sensitivity | Light Sensitive | [2][3][6][14] |
Experimental Protocols
Protocol 1: Safe Handling and Solution Preparation
-
Engineering Controls: Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[4] Ensure an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile or other chemical-resistant gloves, and a lab coat.[1][4]
-
Dispensing: As this compound is a liquid at room temperature, carefully transfer the required amount from the stock bottle to your reaction vessel using a glass syringe or pipette. Keep the stock bottle tightly closed and protected from light when not in use.[1]
-
Dissolution: Add the chosen anhydrous organic solvent (e.g., chloroform, diethyl ether) to the reaction vessel containing the this compound.[11] Stir the mixture until the compound is fully dissolved. Gentle warming can be applied if necessary.[11]
-
Inert Atmosphere: If the subsequent reaction is air- or moisture-sensitive, ensure the solvent is degassed and the dissolution is performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Spill Cleanup Procedure
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Contain Spill: Prevent the spill from spreading or entering drains.[13]
-
Absorb Liquid: Use an inert absorbent material such as sand, earth, or vermiculite to soak up the spilled this compound.[1][8][13]
-
Collect Waste: Carefully collect the absorbent material containing the chemical and place it into a suitable, sealable, and clearly labeled hazardous waste container.[8][13]
-
Decontaminate Area: Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: Dispose of the sealed waste container through your institution's hazardous waste management program.[4]
Visualizations
References
- 1. This compound(90-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound|lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 90-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 90-14-2 [chemicalbook.com]
- 7. This compound | PCOVERY [pcovery.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound CAS#: 90-14-2 [m.chemicalbook.com]
- 15. Troubleshooting [chem.rochester.edu]
Technical Support Center: Catalyst Poisoning in Reactions with 1-Iodonaphthalene
Welcome to the technical support center for troubleshooting catalyst poisoning issues in cross-coupling reactions involving 1-iodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my reaction with this compound?
A1: The most common signs of catalyst poisoning include:
-
Low or no conversion: The reaction fails to proceed or gives a much lower yield than expected.
-
Reaction stalls: The reaction starts but stops before completion.
-
Formation of a black precipitate (Palladium Black): This indicates the aggregation of the palladium catalyst into an inactive form.[1][2]
-
Inconsistent results: The reaction works on some occasions but fails on others, suggesting variability in reagent purity or reaction setup.
-
Color changes: An unexpected or rapid change in the reaction mixture's color can sometimes indicate catalyst decomposition.
Q2: What are the primary causes of catalyst poisoning when using this compound?
A2: The primary causes of catalyst poisoning in these reactions are:
-
Iodide Poisoning: The iodide anion (I⁻), generated from the oxidative addition of this compound to the palladium center, can act as a poison.[3] Iodide is a soft ligand that can strongly bind to the palladium, forming inactive dimeric palladium-iodide bridged species.[3][4]
-
Sulfur Impurities: Trace amounts of sulfur compounds in reagents or solvents can act as potent poisons for palladium catalysts.[5] Sulfur can originate from the synthesis of starting materials or from contaminated solvents.
-
Oxygen: Although many cross-coupling reactions are run under an inert atmosphere, the presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[6]
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can degrade at high temperatures, leading to catalyst deactivation.
-
High Catalyst Concentration: Excessively high concentrations of the palladium catalyst can sometimes lead to aggregation and the formation of inactive palladium black.
Q3: Can the choice of palladium precursor affect catalyst stability?
A3: Yes, the choice of palladium precursor can influence the formation and stability of the active catalytic species. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors, their in situ reduction to Pd(0) can sometimes be inefficient, leading to the formation of palladium black. Pre-formed Pd(0) sources like Pd(PPh₃)₄ can be a better choice in some cases, but they can also be sensitive to air and moisture. The use of pre-catalysts, where the active Pd(0) species is readily generated under the reaction conditions, can also improve reproducibility.
Q4: How does the ligand-to-palladium ratio impact catalyst poisoning?
A4: The ligand-to-palladium (L:Pd) ratio is a critical parameter.
-
Too low of a ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation, forming palladium black.
-
Too high of a ratio: An excess of certain ligands, particularly monodentate phosphines, can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.[7] The optimal L:Pd ratio is specific to the ligand and the reaction, and it often requires empirical optimization.
Q5: Are there general "best practices" to minimize catalyst poisoning when working with this compound?
A5: Yes, following these best practices can significantly reduce the risk of catalyst poisoning:
-
Use High-Purity Reagents: Ensure that this compound, the coupling partner, and all other reagents are of high purity and free from sulfur or other potential poisons.
-
Degas Solvents Thoroughly: Remove dissolved oxygen from solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[8]
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent the ingress of oxygen.
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading to minimize the risk of palladium black formation and reduce costs.
-
Choose the Right Ligand: Select a ligand that is known to be robust and effective for the specific cross-coupling reaction and substrate. Bulky, electron-rich phosphine ligands are often a good starting point for challenging substrates.
-
Control Reaction Temperature: Avoid excessively high temperatures that can lead to ligand degradation or catalyst agglomeration.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered in cross-coupling reactions with this compound.
Issue 1: Low or No Product Conversion
If your reaction is showing little to no conversion, follow this troubleshooting workflow:
Issue 2: Reaction Stalls or Incomplete Conversion
If the reaction starts but does not go to completion, consider the possibility of gradual catalyst deactivation.
Quantitative Data Summary
The following tables summarize quantitative data on factors affecting catalyst performance in the presence of poisons. While specific data for this compound is limited, these tables provide valuable insights from related systems.
Table 1: Effect of H₂S Concentration on Palladium Catalyst Activity
| H₂S Concentration (µM) | Catalyst Composition | Methane Conversion (%) at 400°C | Reference |
| 0 | PdO/SiO₂ | ~98 | [9] |
| 200 | PdO/SiO₂ | < 20 (rapid deactivation) | [9] |
| 0 | Pd₄S/SiO₂ | ~95 | [9] |
| 200 | Pd₄S/SiO₂ | ~90 (stable) | [9] |
This table illustrates the deactivating effect of H₂S on a standard PdO catalyst and the improved tolerance of a palladium sulfide (Pd₄S) catalyst.
Table 2: Effect of Catalyst Loading on Turnover Number (TON) in a Heck Reaction
| Catalyst Loading (mol%) | Turnover Number (TON) | Reference |
| 0.1 | ~900 | [10] |
| 0.01 | ~8,000 | [10] |
| 0.001 | ~60,000 | [10] |
| 0.0001 | ~100,000 | [10] |
| 0.00001 | ~810,000 | [10] |
This table demonstrates that in some cases, lowering the catalyst concentration can lead to a dramatic increase in the turnover number, suggesting that catalyst aggregation at higher concentrations can be a deactivation pathway.
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with this compound
This protocol is designed to minimize common sources of catalyst deactivation.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂/SPhos pre-catalyst, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure for Removing Sulfur Impurities from an Aryl Halide
This protocol can be used to purify this compound if sulfur contamination is suspected.
Materials:
-
This compound (or other aryl halide)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Water-immiscible organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolve the aryl halide in the organic solvent in a separatory funnel.
-
Wash the organic solution with the aqueous NaOH solution. The basic solution will deprotonate thiol impurities, forming water-soluble thiolates that will be extracted into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the washing step two more times.
-
Wash the organic layer with water to remove any residual base.
-
Dry the organic layer over the anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified aryl halide.
Safety Note: This procedure should be performed in a well-ventilated fume hood.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate catalyst poisoning issues in reactions involving this compound, leading to more robust and reproducible synthetic outcomes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Scaling up 1-Iodonaphthalene synthesis for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-Iodonaphthalene for industrial applications.
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing this compound, and how do they compare for industrial scale-up?
Two primary lab-scale methods for synthesizing this compound are direct iodination of naphthalene and the reaction of 1-naphthaleneboronic acid with iodine.[1] For industrial applications, direct iodination is generally preferred due to lower raw material costs and simpler starting materials.
A common laboratory method involves the direct iodination of naphthalene using an oxidizing agent to generate a more reactive iodine species.[2][3] One such method utilizes potassium bromate and potassium iodide in the presence of hydrochloric acid.[4] Another approach employs molecular iodine with an oxidizing agent like nitric acid or sodium percarbonate in acetic acid.[2][3][5]
For industrial-scale production, a patented gas-phase process describes the oxyiodination of naphthalene over a zeolite catalyst, which can offer advantages in terms of continuous processing and catalyst recyclability.[6]
Comparison of Synthesis Methods:
| Method | Starting Materials | Key Reagents | Scale | Advantages | Disadvantages |
| Direct Iodination (Oxidative) | Naphthalene | Iodine, Oxidizing Agent (e.g., NaIO₃, H₂O₂, HNO₃), Acid | Lab to Pilot | Cost-effective starting materials, simpler process.[2][7] | Can produce di-iodinated byproducts, requires careful control of reaction conditions to ensure selectivity.[8] |
| From 1-Naphthaleneboronic Acid | 1-Naphthaleneboronic Acid | Iodine, Base (e.g., K₂CO₃) | Lab | High selectivity for the 1-isomer. | Higher cost of starting material, more complex process for large scale. |
| Gas-Phase Catalytic Oxyiodination | Naphthalene | Iodine, Oxygen | Industrial | Potentially continuous process, catalyst can be recycled.[6] | Requires specialized equipment for gas-phase reactions, catalyst deactivation can be a concern. |
2. What are the critical safety precautions for handling this compound and its synthesis at an industrial scale?
This compound is classified as a skin and eye irritant.[9] When handling the compound and its precursors, appropriate personal protective equipment (PPE) is essential, including chemical-resistant gloves, safety goggles, and a lab coat or chemical-resistant suit.[10] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system.[10]
At an industrial scale, additional safety measures are critical:
-
Enclosed Systems: Use closed-reactor systems to minimize exposure to vapors and dust.
-
Ventilation: Ensure adequate engineering controls, such as local exhaust ventilation, are in place.
-
Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate spill-response materials readily available.
-
Static Control: Take precautions against static discharge, especially when handling flammable solvents.[10]
3. What are the recommended methods for purifying this compound at an industrial scale?
While laboratory-scale purification often relies on silica gel column chromatography, this method is generally not economically viable for large-scale production.[1] The primary methods for industrial-scale purification of this compound are vacuum distillation and crystallization.
-
Vacuum Distillation: this compound has a high boiling point (163-165 °C at 15 mmHg), making vacuum distillation a suitable method to purify it from less volatile impurities without causing thermal decomposition.[11][12][13]
-
Crystallization: Crystallization from a suitable solvent system can be an effective and scalable purification method. The choice of solvent is critical and should be based on solubility data, cost, safety, and ease of recovery. Methanol has been used for the crystallization of naphthalene, and similar principles can be applied to this compound.[14]
4. What are the key challenges when scaling up the synthesis of this compound?
Scaling up from the laboratory to an industrial process introduces several challenges:[15]
-
Heat Management: Iodination reactions are often exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, causing side reactions and reducing product quality.[15][16]
-
Mixing Efficiency: Achieving uniform mixing in large reactors is more difficult than in a lab flask. Poor mixing can result in localized high concentrations of reagents, leading to the formation of impurities such as di-iodinated naphthalene.[8][17]
-
Reagent Addition: The rate of reagent addition becomes a critical parameter at scale. Slow and controlled addition of the iodinating agent is often necessary to control the reaction temperature and minimize side reactions.
-
Impurity Profile: The types and quantities of impurities may differ between lab and industrial scales. Di-iodinated naphthalenes are common byproducts that need to be controlled.[8]
5. What are the environmental considerations and waste disposal procedures for this compound synthesis?
The synthesis of this compound generates waste streams that require proper management. These may include:
-
Halogenated Solvent Waste: Solvents such as dichloromethane, if used, must be segregated and disposed of as hazardous waste.[7][9] Solvent recycling through distillation should be considered to reduce waste and costs.[4][18]
-
Aqueous Waste: Aqueous waste streams may contain residual iodine and other inorganic salts. Treatment methods can include chemical reduction of residual iodine followed by standard wastewater treatment protocols.[1]
-
Iodine Recovery: Iodine is a valuable resource, and its recovery from waste streams is both economically and environmentally beneficial.[19] Technologies exist for recovering iodine from organically bound forms and inorganic solutions.[2][19]
All waste disposal must comply with local, national, and international regulations for hazardous waste management.[20][21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete reaction.- Sub-optimal reaction temperature.- Poor mixing.- Degradation of reagents. | - Monitor reaction progress using techniques like HPLC or GC.- Optimize the reaction temperature; too low may slow the reaction, while too high can cause side reactions.- Ensure adequate agitation to maintain a homogeneous reaction mixture.- Use fresh, high-purity starting materials and reagents. |
| High Levels of Di-iodonaphthalene | - Excess of iodinating agent.- High reaction temperature.- Localized high concentrations of reagents due to poor mixing. | - Reduce the stoichiometry of the iodinating agent to slightly above 1 equivalent.- Lower the reaction temperature to improve selectivity for mono-iodination.[8]- Improve mixing efficiency and control the rate of addition of the iodinating agent. |
| Formation of Other Byproducts (e.g., Oxidation Products) | - Reaction temperature is too high.- Oxidizing agent is too strong or used in excess. | - Lower the reaction temperature.- Choose a milder oxidizing agent or reduce the amount used. |
| Difficulty in Product Isolation/Purification | - Inefficient extraction.- Unsuitable crystallization solvent.- Thermal decomposition during distillation. | - Optimize the liquid-liquid extraction process with a suitable solvent.- Screen for an optimal crystallization solvent that provides good recovery and purity.- For distillation, ensure a sufficiently low vacuum to reduce the boiling point and prevent decomposition.[12][13] |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality.- Poor control over reaction parameters (temperature, addition rates, mixing).- Inconsistent work-up procedures. | - Implement strict quality control for all incoming raw materials.- Use a well-defined and automated process control system to ensure consistency.- Standardize all work-up and purification procedures. |
Experimental Protocols
Protocol 1: Lab-Scale Oxidative Iodination of Naphthalene
This protocol is based on the iodination of naphthalene using potassium bromate and potassium iodide.[4]
Materials:
-
Naphthalene
-
Potassium Bromate (KBrO₃)
-
Potassium Iodide (KI)
-
Hydrochloric Acid (HCl)
-
Acetic Acid
-
Water
-
Ether (for extraction)
-
5% Sodium Thiosulfate Solution
Procedure:
-
In a round-bottom flask, dissolve naphthalene (1.28 g, 10 mmol), potassium bromate (1.67 g, 10 mmol), and potassium iodide (1.66 g, 10 mmol) in a mixture of 30 mL of acetic acid and 20 mL of water.[1]
-
With stirring, add 50 mmol of hydrochloric acid. The solution will turn a deep red color.[1]
-
Heat the reaction mixture to 80°C and stir for 3 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ether (4 x 10 mL).[1]
-
Combine the organic layers and wash with a 5% sodium thiosulfate solution to remove any unreacted iodine, followed by a water wash.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]
-
The crude product can be further purified by vacuum distillation or crystallization.
Quantitative Data (Lab-Scale):
| Parameter | Value |
| Naphthalene | 10 mmol |
| Potassium Bromate | 10 mmol |
| Potassium Iodide | 10 mmol |
| Hydrochloric Acid | 50 mmol |
| Reaction Temperature | 80°C |
| Reaction Time | 3 hours |
| Typical Yield | Good (specific yield not reported in the source)[4] |
Visualizations
Caption: Experimental workflow for the lab-scale synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound synthesis.
References
- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. Iodine recovery facility // REMONDIS SAVA [remondis-sava.de]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 6. US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents [patents.google.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. benchchem.com [benchchem.com]
- 9. simplesolvents.com [simplesolvents.com]
- 10. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 11. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. buschvacuum.com [buschvacuum.com]
- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 14. US4567280A - Process for producing iodo-aromatic compounds - Google Patents [patents.google.com]
- 15. axaxl.com [axaxl.com]
- 16. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 17. mgt-mixing.com [mgt-mixing.com]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. iochem.net [iochem.net]
- 20. collectandrecycle.com [collectandrecycle.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Iodonaphthalene Reactions
Welcome to the technical support center for 1-Iodonaphthalene reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the work-up procedures for common reactions involving this compound.
Frequently Asked Questions (General)
Q1: What are the key solubility characteristics of this compound and its derivatives?
A1: this compound is generally soluble in common organic solvents like diethyl ether, chloroform, toluene, and ethyl acetate due to its nonpolar aromatic structure.[1] However, it has very low solubility in water.[1] The solubility of reaction products will depend on the nature of the coupled partner; for instance, biaryl products from Suzuki couplings may retain good solubility in organic solvents, while the introduction of polar functional groups can alter this profile significantly.
Q2: Why is this compound often preferred over 1-bromonaphthalene in cross-coupling reactions?
A2: The reactivity of aryl halides in the oxidative addition step of many cross-coupling reactions (a key, often rate-determining step) follows the trend: R–I > R–OTf > R–Br >> R–Cl.[2] The carbon-iodine bond is weaker than the carbon-bromine bond, making this compound more reactive and allowing for reactions to proceed under milder conditions, which can lead to higher yields and fewer side reactions.[2][3]
Q3: What general safety precautions should be taken when working with this compound?
A3: this compound may be hazardous to health. It is important to handle it with appropriate safety measures, including wearing personal protective equipment (gloves, lab coat, safety glasses). All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4] Proper waste disposal must follow institutional and environmental regulations.[4]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, widely used to form carbon-carbon bonds.
Common Issues & Solutions (Q&A)
Q1: My Suzuki coupling reaction shows low or no conversion of this compound. What are the likely causes?
A1: Several factors can lead to low conversion:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2][5]
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid. For aryl iodides, bases like K₂CO₃ or K₃PO₄ are common.[2][6] Poor solubility of reagents can also be an issue; consider solvents like 1,4-dioxane, toluene, or DMF, often with water as a co-solvent.[3][6]
-
Poor Quality Boronic Acid: Boronic acids can undergo decomposition or form unreactive anhydrides (boroxines) upon storage. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester.
Q2: I'm observing significant homocoupling of my boronic acid, leading to biaryl byproducts. How can I prevent this?
A2: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[5]
-
Rigorous Degassing: This is the most critical step. Use freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period (15-20 minutes) to remove dissolved oxygen.[5]
-
Controlled Reagent Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Optimize Base: Some bases can promote homocoupling more than others. An empirical screen of bases might be necessary.
Q3: My product appears to be contaminated with dehalogenated naphthalene. What causes this side reaction?
A3: Dehalogenation (replacement of iodine with hydrogen) can occur, especially with extended reaction times or elevated temperatures. This side reaction can be facilitated by certain reagents.
-
Avoid Problematic Reagents: If dehalogenation is a persistent issue, try to avoid amine bases or alcoholic solvents, which can sometimes act as hydride sources.[2]
-
Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-running the reaction, which can lead to product degradation and side reactions.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[6] In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and add it to the reaction flask under a positive flow of inert gas.[6]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours).[2][6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4][6]
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.[4]
Data Presentation: Typical Suzuki Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (5.5 mol%) | [6] |
| Base | K₂CO₃ (2.0 equiv) | [6] |
| Solvent | 1,4-Dioxane / Water (4:1) | [6] |
| Temperature | 100 °C | [6] |
| Time | 24 h | [6] |
| Typical Yield | 70-95% | [7] |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.
Common Issues & Solutions (Q&A)
Q1: My Sonogashira reaction is sluggish and gives low yields. What should I check?
A1: Low yields in Sonogashira couplings often stem from catalyst inhibition or poor reaction conditions.
-
Oxygen Sensitivity: The reaction is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[8][9]
-
Co-catalyst Activity: The copper(I) co-catalyst is essential. Use a reliable source of CuI and ensure it is added under inert gas.
-
Base Choice: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used as both the base and often as the solvent.[8][10] Ensure the amine is dry and of high purity.
Q2: A significant amount of di-alkyne byproduct (from Glaser coupling) is forming. How can this be minimized?
A2: The formation of this byproduct is a direct result of oxygen in the reaction system.
-
Improve Inert Atmosphere: The most effective solution is to improve the degassing procedure and ensure the reaction setup is completely sealed from the atmosphere.[8]
-
Use Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings, which can eliminate the Glaser coupling side reaction. These often require specific ligands to facilitate the catalytic cycle.
Experimental Protocol: General Sonogashira Coupling
-
Reagent Preparation: To a sealed tube or Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.01 equiv).[8][10]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.[8]
-
Solvent and Reagent Addition: Add the degassed amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.1 equiv) via syringe.[8]
-
Reaction: Stir the reaction at the appropriate temperature (can range from room temperature to 100 °C) until completion, monitored by TLC.[8][10]
-
Work-up:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water or a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system.[11]
Visualizing Work-up & Troubleshooting
General Work-up Workflow
Caption: A generalized workflow for the work-up of a this compound cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. scispace.com [scispace.com]
Monitoring the progress of 1-Iodonaphthalene reactions by TLC or GC-MS
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of reactions involving 1-Iodonaphthalene using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or GC-MS, is more suitable for monitoring my this compound reaction?
A1: The choice between TLC and GC-MS depends on the specific requirements of your analysis. TLC is a rapid and cost-effective method ideal for quick qualitative checks of reaction progress, such as confirming the consumption of starting material and the formation of a new product.[1] GC-MS, on the other hand, provides quantitative data, allowing for the determination of the exact ratio of reactants to products and the separation of complex mixtures with high resolution.
Q2: How do I select an appropriate solvent system for TLC analysis of a this compound reaction?
A2: The goal is to find a solvent system where the this compound starting material has a retention factor (Rf) value of approximately 0.3-0.4.[2] This typically provides a suitable window for the product to appear at a different Rf. A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent such as ethyl acetate or dichloromethane.[3] You can screen various ratios of these solvents to find the optimal separation. For example, start with 5% ethyl acetate in hexane and gradually increase the polarity.[4]
Q3: What are the expected major fragments in the mass spectrum of this compound?
A3: In the electron ionization (EI) mass spectrum of this compound, you can expect to see the molecular ion peak ([M]⁺) at m/z 254.[5][6] The most abundant fragment ion, the base peak, is often observed at m/z 127, corresponding to the loss of an iodine atom ([M-I]⁺).[5][7] Another significant peak can be found at m/z 126.[5]
Q4: My GC-MS chromatogram shows peak tailing for my analytes. What could be the cause?
A4: Peak tailing in GC-MS can be caused by several factors, including active sites in the injector liner or on the column itself, which can interact with the analytes.[8][9] Other potential causes include a non-optimized carrier gas flow rate or issues with the column installation.[9]
Q5: I don't see any spots on my TLC plate after development. What should I do?
A5: There are several possible reasons for not seeing spots on a TLC plate. Your sample may be too dilute; try concentrating it or spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[10][11] It's also possible that your compound is not UV-active, in which case you will need to use a visualization agent, such as an iodine chamber or a chemical stain.[10] Ensure that the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[12]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded (too concentrated).[12][13] | Dilute the sample and run the TLC again.[12] |
| Sample is highly polar or acidic/basic.[10] | Add a small amount of a modifier to the mobile phase (e.g., 0.1-2.0% acetic acid for acidic compounds, or 0.1-2.0% triethylamine for basic compounds).[10] | |
| Inappropriate solvent system.[11] | Experiment with a different solvent system to improve separation.[11] | |
| Spots Not Moving from the Baseline (Low Rf) | The eluent is not polar enough.[10] | Increase the proportion of the polar solvent in your mobile phase.[10] |
| Spots Running at the Solvent Front (High Rf) | The eluent is too polar.[10] | Decrease the proportion of the polar solvent or choose a less polar solvent.[10] |
| Uneven Solvent Front | The TLC plate is touching the side of the developing chamber or filter paper.[1] | Ensure the plate is centered in the chamber and not in contact with the sides.[1] |
| The adsorbent has flaked off the sides of the plate.[1] | Handle TLC plates carefully to avoid damaging the stationary phase.[1] | |
| No Visible Spots | Sample is too dilute.[10][11] | Concentrate the sample or apply multiple spots in the same location, allowing the solvent to dry in between.[10][11] |
| Compound is not UV-active.[10] | Use a visualization technique such as an iodine chamber or a chemical stain (e.g., potassium permanganate).[10] | |
| The solvent level in the chamber was above the spotting line.[11] | Ensure the spotting line is above the solvent level when placing the plate in the chamber.[11] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Broadening or Tailing | Active sites in the injector liner or column.[9] | Replace the injector liner and/or trim the first few centimeters of the column.[9] |
| Poor column installation leading to dead volume.[9] | Reinstall the column, ensuring a proper seal and insertion depth.[9] | |
| Carrier gas flow rate is not optimal.[9] | Optimize the carrier gas flow rate for your column and method.[9] | |
| Poor Resolution | Column temperature program is not optimized.[9] | Modify the temperature ramp to improve separation.[9] |
| Incorrect column phase for the separation.[9] | Consider using a column with a different stationary phase polarity.[9] | |
| No Peaks or Very Small Peaks | Leak in the system (injector, column fittings).[14] | Perform a leak check and tighten any loose fittings.[14] |
| Syringe issue (clogged or not drawing sample).[14] | Clean or replace the syringe.[14] | |
| Sample concentration is too low.[14] | Check the sample concentration and stability.[14] | |
| Baseline Noise or Drift | Contaminated carrier gas.[15] | Ensure high-purity carrier gas and check gas traps.[15] |
| Column bleed at high temperatures.[15] | Condition the column properly and avoid exceeding its maximum operating temperature.[15] | |
| Contaminated injector or detector.[14] | Clean the injector port and detector according to the manufacturer's instructions.[14] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Sample Preparation : Prepare dilute solutions of your starting material (this compound) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). A concentration of approximately 1% is often suitable.[12]
-
TLC Plate Preparation : Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the plate. Mark three evenly spaced points on this line for spotting.[2]
-
Spotting : Using separate capillary tubes, spot the this compound starting material on the leftmost mark. Spot the reaction mixture on the rightmost mark. In the center, co-spot both the starting material and the reaction mixture on top of each other.[2] Ensure the spots are small and do not spread into each other.[2]
-
Development : Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization : Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil.[2] If spots are not UV-active, use an appropriate staining method (e.g., iodine chamber).
-
Analysis : Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[16] Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The co-spot helps to confirm the identity of the starting material in the reaction mixture.[2]
Protocol 2: Monitoring Reaction Progress by GC-MS
-
Sample Preparation : Withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with a suitable solvent (e.g., hexane or ethyl acetate) to a concentration appropriate for your GC-MS instrument. Filter the sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.
-
Instrument Setup :
-
Injector : Set the injector temperature appropriately for the volatility of this compound and its potential products (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.
-
Column : Use a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program : Develop a temperature program that provides good separation between the starting material and expected products. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometer : Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-300) in electron ionization (EI) mode.
-
-
Injection : Inject the prepared sample into the GC-MS system.
-
Data Acquisition and Analysis : Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify the peaks corresponding to this compound and the product(s) based on their retention times and mass spectra. The progress of the reaction can be monitored by observing the decrease in the peak area of the this compound and the increase in the peak area of the product(s) over time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. This compound | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naphthalene, 1-iodo- [webbook.nist.gov]
- 7. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Reactivity Showdown: 1-Iodonaphthalene vs. 1-Bromonaphthalene in Suzuki Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A critical factor influencing the efficiency of this reaction is the nature of the organohalide starting material. This guide provides a detailed comparison of the reactivity of 1-iodonaphthalene and 1-bromonaphthalene, two common substrates in Suzuki coupling, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary
The fundamental difference in reactivity between this compound and 1-bromonaphthalene in Suzuki coupling lies in the strength of the carbon-halogen bond. The weaker carbon-iodine (C-I) bond in this compound leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] Consequently, this compound is generally more reactive than 1-bromonaphthalene, often requiring milder reaction conditions, shorter reaction times, and achieving higher yields.[1]
Comparative Reactivity and Performance Data
While a direct head-to-head comparison under identical conditions is not always available in the literature, the following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of this compound and 1-bromonaphthalene with phenylboronic acid. This data, compiled from various sources, illustrates the general trends in their reactivity.
| Feature | This compound | 1-Bromonaphthalene |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Typical Base | K₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Typical Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene/Ethanol/H₂O, Dioxane/H₂O |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to Reflux |
| Typical Reaction Time | 1 - 12 hours | 12 - 24 hours |
| Representative Yield | High to Excellent | Good to High |
Note: The yields and reaction conditions are representative and can vary depending on the specific boronic acid partner, catalyst system, and other experimental parameters.[2][3]
The Underlying Chemistry: A Look at the Catalytic Cycle
The enhanced reactivity of this compound can be understood by examining the Suzuki-Miyaura coupling catalytic cycle. The first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) complex. The C-I bond is significantly weaker than the C-Br bond, facilitating a more rapid oxidative addition and thus accelerating the overall reaction rate.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 1-bromonaphthalene with phenylboronic acid. These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions.
Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of toluene and add this solution to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling of 1-Bromonaphthalene with Phenylboronic Acid
Materials:
-
1-Bromonaphthalene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromonaphthalene, phenylboronic acid, and potassium carbonate.[3]
-
Add the solvent mixture (toluene, ethanol, and water).[3]
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[3]
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction typically requires 12-24 hours for completion.
-
After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
For researchers and drug development professionals, the choice between this compound and 1-bromonaphthalene in Suzuki coupling reactions has clear implications for reaction efficiency and resource management. This compound's superior reactivity allows for milder conditions and shorter reaction times, making it an excellent choice for sensitive substrates or when rapid synthesis is a priority. Conversely, 1-bromonaphthalene, while less reactive, is a more cost-effective starting material and can often provide high yields with careful optimization of reaction conditions, particularly through the use of more active catalyst systems and stronger bases.[3] The selection, therefore, represents a trade-off between reactivity and cost, a common consideration in synthetic strategy.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to 1-Iodonaphthalene and 1-Chloronaphthalene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of aryl halide is a critical parameter in the design and execution of cross-coupling reactions, profoundly impacting reaction efficiency, required conditions, and overall yield. This guide provides a detailed comparison of 1-iodonaphthalene and 1-chloronaphthalene, two common feedstocks in the synthesis of functionalized naphthalene derivatives, across a range of palladium-catalyzed cross-coupling reactions. The information presented herein, supported by established chemical principles and representative experimental data, aims to facilitate informed substrate selection in synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between this compound and 1-chloronaphthalene lies in the disparity of their carbon-halogen (C-X) bond strengths. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This is reflected in their respective bond dissociation energies.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Cl | ~327 |
In many palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-I bond in this compound allows for a much faster rate of oxidative addition compared to the more robust C-Cl bond in 1-chloronaphthalene. This translates to milder reaction conditions, shorter reaction times, and often higher yields when using the iodo-analogue. The general reactivity trend for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.
Performance in Key Cross-Coupling Reactions
The superior reactivity of this compound is a consistent theme across the most common palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview and representative data.
Disclaimer: The following tables compile representative data to illustrate the general reactivity trends. The experimental conditions are not identical across the compared substrates and, therefore, the data should be interpreted as illustrative rather than a direct, controlled comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. Due to its high reactivity, this compound typically couples under milder conditions and in shorter reaction times than 1-chloronaphthalene.
| Feature | This compound | 1-Chloronaphthalene |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst System | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/H₂O | Toluene/H₂O |
| Temperature | Room Temperature to 80 °C | 80-110 °C |
| Representative Reaction Time | 1-4 hours | 12-24 hours |
| Representative Yield | >90% | ~70-80% |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The higher reactivity of this compound allows for the use of lower catalyst loadings and milder bases compared to 1-chloronaphthalene, which often requires more forcing conditions to achieve comparable yields.
| Feature | This compound | 1-Chloronaphthalene |
| Coupling Partner | Styrene | Styrene |
| Catalyst System | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ / Bulky Phosphine Ligand |
| Base | Et₃N | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or Acetonitrile | DMF or NMP |
| Temperature | 80-100 °C | 120-140 °C |
| Representative Reaction Time | 2-6 hours | 18-36 hours |
| Representative Yield | High | Moderate to High |
Sonogashira Coupling
In the Sonogashira coupling of an aryl halide with a terminal alkyne, the difference in reactivity is particularly pronounced. This compound can often be coupled at room temperature, whereas 1-chloronaphthalene typically requires elevated temperatures and more sophisticated catalyst systems.[1]
| Feature | This compound | 1-Chloronaphthalene |
| Coupling Partner | Phenylacetylene | Phenylacetylene |
| Catalyst System | Pd(PPh₃)₄ / CuI | PdCl₂(PPh₃)₂ / CuI with specialized ligands |
| Base | Et₃N or Piperidine | Et₃N or other amine bases |
| Solvent | THF or DMF | DMF or Toluene |
| Temperature | Room Temperature to 50 °C | 100-120 °C |
| Representative Reaction Time | 1-3 hours | 12-24 hours |
| Representative Yield | Excellent | Low to Moderate |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds also follows the established reactivity trend. While modern, bulky phosphine ligands have enabled the use of aryl chlorides, aryl iodides generally remain more reactive substrates, allowing for lower catalyst loadings and milder conditions. However, it is noteworthy that in some instances, aryl iodides can be challenging substrates in Buchwald-Hartwig aminations due to the inhibitory effects of the iodide anion on the catalyst.[2]
| Feature | This compound | 1-Chloronaphthalene |
| Coupling Partner | Aniline | Aniline |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / XPhos or similar bulky ligand |
| Base | NaOtBu or K₃PO₄ | NaOtBu or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80-100 °C | 100-120 °C |
| Representative Reaction Time | 4-12 hours | 12-24 hours |
| Representative Yield | High to Excellent | Good to High |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.
General Protocol for Suzuki-Miyaura Coupling of 1-Halonaphthalene
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-halonaphthalene (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Protocol for Heck Reaction of 1-Halonaphthalene
-
To a Schlenk tube, add 1-halonaphthalene (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Add the base (e.g., Et₃N, 2.0 mmol) and a degassed solvent (e.g., DMF).
-
The reaction mixture is heated to the required temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
General Protocol for Sonogashira Coupling of 1-Halonaphthalene
-
In a Schlenk flask under an inert atmosphere, combine 1-halonaphthalene (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Add a degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at the appropriate temperature (room temperature for this compound, elevated for 1-chloronaphthalene).
-
Monitor the reaction's progress.
-
Upon completion, the reaction is worked up by adding aqueous ammonium chloride and extracting with an organic solvent.
-
The organic phase is dried and concentrated, and the product is purified by chromatography.
General Protocol for Buchwald-Hartwig Amination of 1-Halonaphthalene
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add 1-halonaphthalene (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling, the reaction is quenched, extracted, dried, and concentrated.
-
The desired arylamine is purified by column chromatography.
Visualizing the Process and Comparison
The following diagrams illustrate the fundamental aspects of palladium-catalyzed cross-coupling and the comparative reactivity of this compound and 1-chloronaphthalene.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Logical relationship between bond strength and reaction outcomes.
Conclusion
References
A Comparative Analysis of the Reactivity of 1-Iodonaphthalene and 2-Iodonaphthalene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Isomer for Synthesis
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, naphthyl moieties are of significant interest. The functionalization of the naphthalene core often relies on cross-coupling reactions, where halonaphthalenes serve as key building blocks. Among these, iodonaphthalenes are highly valued for their reactivity. This guide provides a detailed comparison of the reactivity of two common isomers, 1-iodonaphthalene and 2-iodonaphthalene, in several prevalent cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Ullmann coupling. This analysis is supported by available experimental and theoretical data to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
The reactivity of the carbon-iodine (C-I) bond in this compound and 2-iodonaphthalene is influenced by the electronic and steric environment of the iodine substituent. Generally, the C1 (α) position in this compound is considered more sterically hindered due to the peri-hydrogen at the C8 position. This steric hindrance can play a significant role in the kinetics of cross-coupling reactions. Conversely, electronic effects can also modulate the reactivity, with subtle differences in electron density at the C1 and C2 positions.
This comparison reveals that while both isomers are effective substrates in a variety of cross-coupling reactions, their relative reactivity can differ depending on the specific reaction type and conditions. For instance, theoretical studies on the Ullmann coupling suggest a lower activation energy for the C-I bond cleavage in 2-iodonaphthalene compared to this compound on a copper surface.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The key initial step in many of these reactions is the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is influenced by the strength of the C-I bond and the steric accessibility of the reaction center.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. While both this compound and 2-iodonaphthalene are competent substrates for this reaction, their relative reactivity can be influenced by the reaction conditions, including the choice of catalyst, ligand, and base.
Table 1: Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 | [1] |
| 2-Iodonaphthalene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 92 | [1] |
Note: The yields presented are from different sources with varying reaction conditions and should not be taken as a direct comparison of reactivity under identical conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The general reactivity trend for aryl halides in this reaction is I > OTf > Br > Cl.[2] Both iodonaphthalene isomers are expected to be highly reactive substrates.
Table 2: Reactivity in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp | ~89 (analogous aryl iodide) | [2] |
| 2-Iodonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp | Not specified |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] This reaction is crucial for the synthesis of arylamines, which are prevalent in many biologically active molecules. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often promoting higher yields.[4]
Table 3: Reactivity in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | Not specified | |
| 2-Iodonaphthalene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | Not specified |
Note: Direct comparative yield data for the Buchwald-Hartwig amination of the two iodonaphthalene isomers was not found in the searched literature.
Reactivity in Copper-Catalyzed Ullmann Coupling
The Ullmann reaction is a classical method for the formation of biaryl compounds using copper catalysis.[5] A theoretical study using density functional theory (DFT) has investigated the on-surface Ullmann coupling of this compound and 2-iodonaphthalene on a Cu(111) surface.[6] This study provides valuable insights into the intrinsic reactivity of the C-I bond in each isomer.
The first step of the Ullmann coupling on the copper surface is the dissociation of the C-I bond. The calculated activation energies for this step provide a direct measure of the bond's lability.
Table 4: Calculated Activation Energies for C-I Bond Dissociation in Ullmann Coupling on Cu(111)
| Substrate | Activation Energy (eV) | Reference |
| This compound | 0.85 | [6] |
| 2-Iodonaphthalene | 0.79 | [6] |
The lower activation energy for 2-iodonaphthalene suggests that its C-I bond is more readily cleaved on the copper surface compared to this compound.[6] This indicates that 2-iodonaphthalene is likely more reactive than this compound in the initial step of the Ullmann coupling reaction .
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl iodide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the solvent system (e.g., Toluene/H₂O).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling[2]
-
To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), the copper(I) iodide co-catalyst (CuI, 0.025 equiv), the amine base (e.g., diisopropylamine, 7.0 equiv), and the terminal alkyne (1.1 equiv).[2]
-
Stir the reaction for a specified time (e.g., 3 hours) at room temperature.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of Celite®.[2]
-
The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo.[2]
-
Purify the product by flash column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the aryl iodide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature, quench with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
General Procedure for Ullmann Coupling
-
Combine the aryl iodide (1.0 equiv) and activated copper powder (2.0-3.0 equiv) in a high-boiling point solvent (e.g., DMF or nitrobenzene).
-
Heat the mixture to a high temperature (typically >150 °C).
-
Stir the reaction for several hours to days, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove the copper salts.
-
The filtrate is then subjected to an aqueous workup and extraction with an organic solvent.
-
The crude product is purified by crystallization or column chromatography.
Visualization of Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate a typical palladium-catalyzed cross-coupling cycle and a general experimental workflow.
Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2. General experimental workflow for cross-coupling reactions.
Conclusion
References
1-Iodonaphthalene: A Superior Aryl Iodide for Advanced Synthesis
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science research, the choice of starting materials is paramount to the success of a reaction. Among the various aryl halides, 1-iodonaphthalene stands out as a highly effective precursor for the formation of complex molecular architectures. Its enhanced reactivity and unique structural features offer significant advantages over other aryl iodides, such as iodobenzene, and other aryl halides like bromonaphthalene. This guide provides a comprehensive comparison of this compound with other aryl halides, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in its superior performance in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.[1] This enhanced reactivity is principally attributed to the inherent properties of the carbon-iodine (C-I) bond.
The C-I bond is the longest and weakest among the carbon-halogen bonds. This lower bond dissociation energy facilitates the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-determining step in the catalytic cycle. Consequently, reactions involving aryl iodides, including this compound, generally proceed under milder conditions, with faster reaction rates and higher yields compared to their bromo and chloro counterparts.
Beyond the general reactivity of aryl iodides, the naphthalene scaffold of this compound introduces additional electronic and steric factors that can influence reaction outcomes. The extended π-system of the naphthalene ring can affect the electron density at the carbon atom bearing the iodine, potentially influencing the rate of oxidative addition. Furthermore, the steric bulk of the naphthyl group can play a role in the selectivity of certain reactions.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical advantages of this compound, this section presents a comparative overview of its performance in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. While direct side-by-side comparative studies under identical conditions are not always available in the literature, the following data, compiled from various sources, provides a representative comparison of the expected performance of this compound against other common aryl halides.
Data Presentation: A Comparative Look at Reaction Efficiency
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | 4-Vinylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 2 h | ~95 | Representative |
| Iodobenzene | 4-Vinylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 4 h | ~90 | Representative | |
| 1-Bromonaphthalene | 4-Vinylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100 °C, 12 h | ~85 | Representative | |
| Heck | This compound | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 100 °C, 6 h | ~92 | Representative |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 100 °C, 8 h | ~88 | Representative | |
| 1-Bromonaphthalene | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 120 °C, 18 h | ~80 | Representative | |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 25 °C, 3 h | ~94 | Representative |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 25 °C, 4 h | ~91 | Representative | |
| 1-Bromonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 50 °C, 10 h | ~82 | Representative |
Note: The yields presented in this table are representative values gathered from various literature sources for similar reactions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling Protocol
Reaction: this compound with 4-Vinylphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Vinylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-vinylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling Protocol
Reaction: this compound with Methyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add methyl acrylate and triethylamine.
-
Add anhydrous, degassed DMF.
-
Seal the tube and heat to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Reaction: this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous and degassed THF and triethylamine (which can also serve as the solvent).
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Advantage: Catalytic Cycle and Workflow
To further elucidate the advantages of this compound, the following diagrams illustrate the key steps in a typical cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key steps.
The critical "Oxidative Addition" step is generally faster for aryl iodides like this compound due to the weaker C-I bond, leading to a more efficient overall catalytic cycle.
Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.
Conclusion
This compound offers significant advantages for researchers and drug development professionals engaged in complex organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions, stemming from the labile carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and often higher yields compared to other aryl halides. The unique electronic and steric properties of the naphthalene scaffold can further influence reactivity and selectivity, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced functional materials. The provided experimental protocols and workflow diagrams serve as a practical guide for harnessing the synthetic potential of this versatile aryl iodide.
References
A Comparative Guide to Palladium Catalysts for 1-Halonaphthalene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the naphthalene core is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolbox for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the 1-position of the naphthalene ring system. The choice of the palladium catalyst, including the palladium precursor and, critically, the ancillary ligand, is paramount to achieving high yields, selectivity, and broad substrate scope.
This guide provides a comparative analysis of various palladium catalysts for four key transformations of 1-halonaphthalenes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling. The information presented is a synthesis of literature data, providing a valuable resource for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction, the nature of the halogen on the naphthalene ring (I, Br, Cl), and the coupling partner. The following tables summarize the performance of various palladium catalyst systems in these key cross-coupling reactions. While direct comparisons should be made with caution due to varying reaction conditions across different studies, these tables provide a valuable overview of catalyst performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a 1-halonaphthalene and a boronic acid or its ester. The choice of ligand is critical for achieving high turnover numbers (TON) and turnover frequencies (TOF).
| Catalyst System (Precursor / Ligand) | 1-Halonaphthalene | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / XPhos | 1-Bromonaphthalene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 0.01[1] |
| Pd(OAc)₂ / PPh₃ | 1-Bromonaphthalene | Phenylboronic acid | K₂CO₃ | Toluene/Water | 100 | 12-24 | High | 2[2] |
| Pd(PPh₃)₄ | 1-Bromo-4-nitronaphthalene | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 85-90 | 12-24 | High | Not specified[3] |
Note: The data presented is compiled from various sources and serves as a representative comparison. Yields are highly dependent on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals. Bulky, electron-rich phosphine ligands are generally the most effective for this transformation.
| Catalyst System (Precursor / Ligand) | 1-Halonaphthalene | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / XPhos | Aryl Halides | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | Not specified[4] |
| Pd₂(dba)₃ / BINAP | Aryl Halides | Various Amines | NaOt-Bu | Toluene | 110 | - | High | Not specified[4] |
| Pd(OAc)₂ / dppp | 2-Bromopyridines | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | Not specified[5] |
Heck Coupling
The Heck reaction facilitates the coupling of 1-halonaphthalenes with alkenes to form substituted naphthalenes. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.
| Catalyst System (Precursor / Ligand) | 1-Halonaphthalene | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | Iodobenzene | Styrene | K₂CO₃ | DMF/H₂O | 100 | 2 | 79 | 1 x 10⁻⁵ mol[6] |
| Pd(OAc)₂ | Phenylboronic acid | Styrene | - | Toluene | 25 | 12 | 52-84 | 5[5] |
| Pd/SiO₂ | Iodobenzene | t-butylacrylate | Et₃N | DMF | Not specified | 0.2 | High | 0.75 wt% |
Note: Specific comparative data for 1-halonaphthalenes in Heck coupling is limited in the searched literature. The data for iodobenzene and phenylboronic acid serves as a general guide.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a 1-halonaphthalene and a terminal alkyne, often requiring a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System (Precursor / Co-catalyst / Ligand) | 1-Halonaphthalene | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| PdCl₂(PPh₃)₂ / CuI | Bromonaphthalene | Terminal Alkyne | Et₃N | DMF | 80-100 | - | High | 3 (Pd), 5 (CuI)[1] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A (copper-free) | 1-Bromonaphthalene | Phenylacetylene | Cs₂CO₃ | 2-MeTHF | RT | 4-24 | High | 0.5 (Pd), 1.0 (ligand)[1] |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Halide | Terminal Alkyne | Diisopropylamine | THF | RT | 3 | 89 | 5 (Pd), 2.5 (CuI)[7] |
Note: "RT" denotes room temperature. The data represents typical conditions and yields for the coupling of aryl halides with terminal alkynes.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in the laboratory. Below are generalized protocols for the four key coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
Synthesis of 1-Phenylnaphthalene [2]
-
Reactant Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the flask. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.
-
Work-up and Purification: After cooling, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
General Procedure for Buchwald-Hartwig Amination
General Protocol [8]
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv.), the phosphine ligand (e.g., BINAP, 0.08 equiv.), and the base (e.g., Cs₂CO₃, 10 equiv.).
-
Reactant Addition: Add the 1-halonaphthalene (1 equiv.) and the amine (1.5 equiv.).
-
Solvent Addition: Add degassed toluene (10 volumes).
-
Reaction: Seal the tube and heat the mixture at 110 °C for 8 hours under a nitrogen atmosphere.
-
Work-up and Purification: Cool the reaction mixture, filter through celite, and concentrate the filtrate. Purify the residue by silica gel column chromatography.
General Procedure for Heck Coupling
General Protocol
-
Reaction Setup: To a Schlenk tube, add the 1-halonaphthalene (1.0 mmol), the alkene (e.g., styrene, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if applicable).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF) and a base (e.g., K₂CO₃, 2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
Copper-Free Protocol [1]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(CH₃CN)₂Cl₂ (0.5 mol%), cataCXium A (1.0 mol%), and Cs₂CO₃ (1.0 equiv).
-
Solvent and Reactant Addition: Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) and stir for 10 minutes. Add 1-bromonaphthalene (1.0 equiv) followed by phenylacetylene (1.5 equiv).
-
Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are representative of palladium-catalyzed cross-coupling processes.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves several key steps from setup to product isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Validating the Structure of 1-Iodonaphthalene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common palladium-catalyzed cross-coupling reactions involving 1-iodonaphthalene, a versatile building block in organic synthesis. We will delve into the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comparative analysis of their performance with this compound as the substrate. This guide presents supporting experimental data, detailed methodologies for product synthesis and purification, and robust protocols for structural validation of the resulting naphthalene derivatives.
Performance Comparison of Coupling Reactions with this compound
The choice of coupling reaction significantly impacts product yield and purity. Below is a summary of typical outcomes for the reaction of this compound with various coupling partners. It is important to note that yields are highly dependent on specific reaction conditions, including catalyst system, base, solvent, and temperature.
| Reaction Type | Coupling Partner | Product | Typical Yield (%) | Notes |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 1-Phenylnaphthalene | 85-95+ | Generally high-yielding and tolerant of various functional groups.[1] |
| Heck Reaction | Styrene | 1-Styrylnaphthalene | 70-85 | Yields can be sensitive to steric hindrance and electronic effects of the alkene. |
| Sonogashira Coupling | Phenylacetylene | 1-(Phenylethynyl)naphthalene | 72-99 | Often proceeds with high efficiency under mild, copper co-catalyzed or copper-free conditions.[2] |
| Buchwald-Hartwig Amination | Aniline | N-Phenylnaphthalen-1-amine | 75-96 | Effective for a wide range of amines, though catalyst and ligand choice are crucial.[3][4] |
Comparison with an Alternative: 1-Bromonaphthalene
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor. The general trend for reactivity is Ar-I > Ar-Br > Ar-Cl. Consequently, this compound is generally more reactive than its bromo- and chloro-analogs, often allowing for milder reaction conditions and shorter reaction times. However, 1-bromonaphthalene presents a more cost-effective alternative.
| Feature | This compound | 1-Bromonaphthalene |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder (often lower temperatures) | More forcing (often higher temperatures) |
| Catalyst Loading | Can often be lower | May require higher catalyst loading |
| Cost | Higher | Lower |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and purification of the products from the four key coupling reactions of this compound.
Suzuki-Miyaura Coupling: Synthesis of 1-Phenylnaphthalene
Materials:
-
This compound (1.0 mmol, 254 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-phenylnaphthalene.[1]
Heck Reaction: Synthesis of 1-Styrylnaphthalene
Materials:
-
This compound (1.0 mmol, 254 mg)
-
Styrene (1.2 mmol, 125 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg)
-
Acetonitrile (5 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add acetonitrile, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield 1-styrylnaphthalene.
Sonogashira Coupling: Synthesis of 1-(Phenylethynyl)naphthalene
Materials:
-
This compound (1.0 mmol, 254 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (THF, 10 mL)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in THF and triethylamine.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(phenylethynyl)naphthalene.[5]
Buchwald-Hartwig Amination: Synthesis of N-Phenylnaphthalen-1-amine
Materials:
-
This compound (1.0 mmol, 254 mg)
-
Aniline (1.2 mmol, 112 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
Xantphos (0.02 mmol, 11.6 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and aniline.
-
Add toluene via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography to yield N-phenylnaphthalen-1-amine.
Structural Validation
Accurate structural determination of the reaction products is paramount. A combination of spectroscopic methods and, when possible, single-crystal X-ray diffraction provides unambiguous characterization.
Spectroscopic Data Summary
| Product | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| 1-Phenylnaphthalene | 7.35-7.90 (m, 12H) | 123.5-140.7 | [M]⁺ 204.1 |
| 1-Styrylnaphthalene | 7.10-8.20 (m, 14H) | 123.6-137.8 | [M]⁺ 230.1 |
| 1-(Phenylethynyl)naphthalene | 7.30-8.40 (m, 12H) | 89.6, 94.5, 120.6-133.4 | [M]⁺ 228.1 |
| N-Phenylnaphthalen-1-amine | 5.84 (br s, 1H, NH), 6.88-7.96 (m, 12H) | 110.5-149.1 | [M]⁺ 219.1 |
Note: The spectral data provided are typical and may vary slightly based on the specific instrumentation and conditions used.
Experimental Protocol for X-ray Crystallography
Obtaining single crystals suitable for X-ray diffraction is the gold standard for structural validation.
1. Crystal Growth:
-
Slow Evaporation: Dissolve the purified product in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or freezer.
2. Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
An X-ray diffractometer is used to collect diffraction data as the crystal is rotated.
-
Specialized software is used to process the data, solve the crystal structure, and refine the atomic positions to obtain the final molecular structure.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the discussed reactions and a general experimental workflow.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Heck Reaction.
Caption: Catalytic Cycle of Sonogashira Coupling.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Caption: General Experimental Workflow.
References
A Comparative Spectroscopic Guide to 1-Iodonaphthalene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-iodonaphthalene and its derivatives featuring amino, methoxy, and nitro substitutions. The objective is to offer a comprehensive reference for researchers utilizing these compounds in various scientific applications, including organic synthesis and materials science. This document summarizes key quantitative spectroscopic data, outlines detailed experimental protocols for data acquisition, and visualizes the analytical workflow and structure-property relationships.
Spectroscopic Data Summary
The introduction of different functional groups onto the naphthalene core significantly influences the electronic distribution and, consequently, the spectroscopic properties of the molecule. The following tables summarize the key spectroscopic data for this compound and its representative derivatives.
Table 1: UV-Vis Absorption and Fluorescence Data
| Compound | Solvent | Absorption Max (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
| Naphthalene | Cyclohexane | 275 | 6,000[1] | 321 | 0.23[1] |
| This compound | - | - | - | - | - |
| 1-Aminonaphthalene | Ethanol | 316[2] | - | 434[2] | 0.46 |
| 1-Methoxynaphthalene | - | - | - | - | - |
| 1-Nitronaphthalene | - | - | - | - | Very low (<0.01)[3] |
Table 2: 1H and 13C NMR Chemical Shift Data (in CDCl3)
| Compound | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) |
| This compound | 8.13-8.07 (m, 2H), 7.85 (dd, 1H), 7.78 (dd, 1H), 7.59 (m, 3H) | - |
| 1-Methoxynaphthalene | 8.26 (d, 1H), 7.77 (d, 1H), 7.59-7.31 (m, 4H), 6.78 (d, 1H), 3.96 (s, 3H)[4] | 155.0, 134.5, 129.8, 127.5, 126.3, 125.8, 125.1, 122.2, 105.7, 55.4 |
| 1-Nitronaphthalene | - | - |
Detailed assignments of NMR peaks can be complex and are dependent on the specific instrument and conditions. The data presented represents the general chemical shift ranges for the aromatic protons and carbons.
Experimental Protocols
The following are detailed protocols for the key spectroscopic experiments cited in this guide.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the compound.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
Compound of interest
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-5 to 1 x 10-4 M.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the reference holder. This will be used to zero the absorbance.
-
Sample Measurement: Fill a cuvette with one of the working solutions and place it in the sample holder.
-
Spectrum Acquisition: Scan the sample across the appropriate UV-Vis range (e.g., 200-400 nm for naphthalenes).
-
Data Analysis: Identify the λmax from the spectrum. Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum (λem) and the fluorescence quantum yield (Φf) of the compound.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
-
Compound of interest
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the quantum yield standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax of the compound determined from the UV-Vis spectrum.
-
Blank Measurement: Record the emission spectrum of the pure solvent.
-
Sample Measurement: Record the emission spectrum of each of the sample solutions.
-
Standard Measurement: Record the emission spectrum of each of the standard solutions under the identical experimental conditions.
-
Data Analysis:
-
Correct the emission spectra for the instrument's response and subtract the solvent blank.
-
Integrate the area under the emission curves for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φf,sample = Φf,standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
NMR Spectroscopy
Objective: To obtain 1H and 13C NMR spectra to elucidate the chemical structure of the compound.
Materials:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3)
-
Compound of interest
-
Internal standard (e.g., tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.
-
Acquisition of 1H Spectrum: Set the parameters for the 1H NMR experiment (e.g., number of scans, pulse width, acquisition time) and acquire the spectrum.
-
Acquisition of 13C Spectrum: Set the parameters for the 13C NMR experiment (typically requiring more scans than 1H) and acquire the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between substituent effects and the resulting spectroscopic properties.
References
The Heavy-Atom Effect on Naphthalene: A Comparative Analysis of Halogen Substitution
A comprehensive guide for researchers, scientists, and drug development professionals on the influence of halogenation on the photophysical properties of naphthalene. This guide provides a comparative analysis of fluoro-, chloro-, bromo-, and iodo-naphthalene, supported by experimental data and detailed methodologies.
The introduction of a heavy atom, such as a halogen, into an organic molecule can significantly alter its photophysical properties. This phenomenon, known as the heavy-atom effect, is primarily driven by the enhancement of spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state to the triplet excited state. For a prototypical aromatic hydrocarbon like naphthalene, this effect has profound implications for its fluorescence and phosphorescence characteristics. This guide provides a detailed comparative analysis of the heavy-atom effect of different halogens (fluorine, chlorine, bromine, and iodine) on the photophysical behavior of naphthalene.
Comparative Photophysical Data
The substitution of a hydrogen atom in naphthalene with a halogen atom systematically modifies the rates of radiative and non-radiative decay processes. The following table summarizes the key photophysical parameters for 1-halogenated naphthalenes, illustrating the trend of the heavy-atom effect with increasing atomic number of the halogen.
| Compound | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Phosphorescence Lifetime (τp) (ms) | Intersystem Crossing Rate Constant (k_isc) (s⁻¹) |
| Naphthalene | 0.38 | 0.05 | 2500 | ~1 x 10⁶ |
| 1-Fluoronaphthalene | 0.30 | 0.06 | 650 | ~2 x 10⁶ |
| 1-Chloronaphthalene | 0.06 | 0.27 | 310 | 5.9 x 10⁶[1] |
| 1-Bromonaphthalene | <0.01 | 0.27 | 18 | 1.5 x 10¹⁰[1] |
| 1-Iodonaphthalene | <0.001 | 0.38 | 2.3 | >1 x 10¹¹ |
Note: The data presented is a compilation from various sources and experimental conditions (e.g., 77K in rigid solution) may vary. The values for naphthalene are provided as a baseline for comparison.
As evident from the data, with increasing atomic number of the halogen (F < Cl < Br < I), there is a marked decrease in the fluorescence quantum yield and a corresponding increase in the phosphorescence quantum yield.[2] This is a direct consequence of the enhanced intersystem crossing rate, which more efficiently populates the triplet state at the expense of the singlet state. The phosphorescence lifetime, in contrast, shows a significant decrease with heavier halogens, indicating an increase in the rate of both radiative (phosphorescence) and non-radiative decay from the triplet state. The intersystem crossing rate constant (k_isc) shows a dramatic increase from chloronaphthalene to bromonaphthalene.[1]
Experimental Protocols
The data presented in this guide is derived from established experimental techniques in photochemistry and photophysics. Below are detailed methodologies for the key experiments.
Synthesis of 1-Halogenated Naphthalenes
-
1-Fluoronaphthalene: Can be synthesized from 1-naphthylamine via a diazotization reaction followed by a Schiemann reaction.[3]
-
1-Chloronaphthalene: Typically obtained through the direct chlorination of naphthalene. This process can also yield other chlorinated derivatives.[4]
-
1-Bromonaphthalene & this compound: Can be prepared by direct bromination or iodination of naphthalene, often using a suitable catalyst.
Measurement of Photoluminescence Quantum Yields
The absolute fluorescence and phosphorescence quantum yields are determined using an integrating sphere-based apparatus.[2][5]
-
Sample Preparation: Solutions of the halogenated naphthalenes are prepared in a suitable solvent (e.g., ethanol) to a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Apparatus: An integrating sphere is used to collect all emitted light from the sample. The system is equipped with a monochromatized excitation source and a calibrated detector.[2] For low-temperature measurements, the sample is placed in a quartz dewar filled with liquid nitrogen (77K).[2]
-
Measurement: The excitation light is directed into the integrating sphere, and the emission spectrum is recorded. A second measurement is taken with the empty sphere to obtain the excitation light profile.
-
Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is determined by the difference in the integrated intensity of the excitation light with and without the sample in the sphere. The number of emitted photons is determined from the integrated intensity of the corrected emission spectrum.
Measurement of Phosphorescence Lifetime
Phosphorescence lifetimes can be measured using time-resolved spectroscopy.[6][7]
-
Excitation: The sample is excited with a pulsed light source, such as a xenon flash lamp or a pulsed laser.[7]
-
Detection: The decay of the phosphorescence emission is monitored over time using a fast detector, like a photomultiplier tube.
-
Data Analysis: The phosphorescence decay curve is fitted to an exponential function to determine the lifetime (τp). For multi-exponential decays, more complex fitting models are used. The boxcar averaging technique can be employed for long-lived phosphorescence.[7]
Determination of Intersystem Crossing Rate Constants
The intersystem crossing rate constant (k_isc) can be determined from the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf) using the following equation:
k_isc = (1 - Φf) / τf
Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).[7]
Visualizing the Photophysical Processes
The following diagrams illustrate the key photophysical pathways and the experimental workflow for characterizing the heavy-atom effect.
Caption: Jablonski diagram illustrating the photophysical processes influenced by the heavy-atom effect.
Caption: Experimental workflow for the comparative analysis of the heavy-atom effect.
References
The Economic Calculus of Naphthalene Intermediates: A Comparative Guide to 1-Iodonaphthalene and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that balances chemical reactivity with economic viability. In the synthesis of complex naphthalene-containing molecules, which are prevalent in pharmaceuticals and advanced materials, 1-halonaphthalenes are indispensable building blocks. This guide provides an objective, data-driven comparison of 1-Iodonaphthalene against its more common alternatives, 1-Bromonaphthalene and 1-Chloronaphthalene, focusing on the economic and performance trade-offs in key synthetic transformations.
The utility of these compounds is most evident in palladium-catalyzed cross-coupling reactions, which are foundational for modern C-C and C-N bond formation.[1] The choice of the halogen atom on the naphthalene core directly influences reaction efficiency, dictating the required conditions and ultimately, the overall cost of the synthetic route.[1] This analysis will delve into these differences to inform strategic raw material selection.
Economic Analysis: A Cost-per-Mole Comparison
The most fundamental aspect of economic comparison is the cost of the starting materials themselves. While market prices fluctuate, a general hierarchy is consistently observed. Naphthalene is the most affordable precursor, but its use requires an additional halogenation step. Among the halogenated derivatives, cost increases with the atomic weight of the halogen. 1-Chloronaphthalene is the most cost-effective, followed by 1-Bromonaphthalene, with this compound being the most expensive option.
To provide a standardized metric for comparison, the following table aggregates approximate market prices and calculates the cost per mole, which is the most relevant figure for a synthetic chemist.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Approx. Price (USD/kg) | Approx. Cost (USD/mol) |
| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | $10 - $158[2][3] | $1.63 - $25.70 |
| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | $2,400 - $3,000[4][5] | $497.00 - $621.00 |
| This compound | C₁₀H₇I | 254.07 | $6,965[6] | $1,769.60 |
| Naphthalene | C₁₀H₈ | 128.17 | $0.62 - $1.05[7][8] | $0.08 - $0.13 |
Note: Prices are estimates based on available data and can vary significantly based on supplier, purity, and volume. This compound bulk pricing is less commonly available, and the price shown is based on a small quantity price from a major supplier.[6] The cost for Naphthalene does not include the subsequent halogenation and purification steps required to make it a reactive intermediate.
Performance in Key Cross-Coupling Reactions
The higher cost of heavier halides is directly correlated with their superior reactivity, which stems from the decreasing bond strength of the Carbon-Halogen bond (C-Cl > C-Br > C-I). A weaker bond facilitates the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.[1][9] This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]
The general reactivity trend for aryl halides in these critical reactions is consistently I > Br >> Cl .[9][10] The following table summarizes the performance of each starting material in four common palladium-catalyzed reactions.
| Reaction Type | Starting Material | Typical Yield (%) | Reaction Time (h) | Key Observations |
| Suzuki-Miyaura | This compound | >95% | < 2 | Excellent reactivity at room temperature.[9] |
| 1-Bromonaphthalene | ~95% | 2 - 12 | Good reactivity, often requires heating.[1][11] | |
| 1-Chloronaphthalene | ~70% | 12 - 24 | Less reactive, requires higher temperatures and specialized ligands.[1] | |
| Heck | This compound | High | < 6 | Most reactive substrate, proceeds under mild conditions.[1] |
| 1-Bromonaphthalene | Good-High | 6 - 16 | More reactive than chloro-analogue, allowing lower catalyst loads.[1] | |
| 1-Chloronaphthalene | Moderate-Good | > 16 | Requires forcing conditions and is often sluggish.[12] | |
| Sonogashira | This compound | High | < 4 | Couples readily at room temperature.[13][14] |
| 1-Bromonaphthalene | Good-High | 4 - 12 | Requires heating but is generally effective.[1][13] | |
| 1-Chloronaphthalene | Low-Moderate | > 12 | Very low reactivity, often not a viable substrate.[1] | |
| Buchwald-Hartwig | This compound | High | < 8 | Difficult coupling due to potential catalyst inhibition by iodide.[15] |
| 1-Bromonaphthalene | High | 8 - 18 | Generally reliable and reactive substrate.[16] | |
| 1-Chloronaphthalene | Moderate-Good | > 24 | Challenging substrate requiring modern, bulky phosphine ligands.[17] |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling reaction, illustrating the differences in conditions required for each starting material.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Room Temperature)
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene/H₂O (4:1, 5 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours.
-
Workup: Monitor the reaction by TLC or GC-MS. Upon completion, dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 1-Bromonaphthalene (Elevated Temperature)
-
Reagent Preparation: Follow the same procedure as Protocol 1, using 1-Bromonaphthalene (1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent such as dioxane (4 mL) and an aqueous solution of K₃PO₄ (2.0 M, 2 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours.[11]
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Suzuki-Miyaura Coupling of 1-Chloronaphthalene (Forcing Conditions)
-
Reagent Preparation: Follow the same procedure as Protocol 1, using 1-Chloronaphthalene (1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Use a more active catalyst system, such as a palladacycle precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%).
-
Base and Solvent: Use a strong base like cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv.) in a solvent like t-butanol or dioxane.
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizing the Process and Decision Matrix
To better illustrate the workflows and logical relationships discussed, the following diagrams are provided.
Conclusion and Recommendations
The economic and synthetic comparison of this compound with its bromo and chloro counterparts reveals a clear hierarchy of reactivity versus cost.
-
This compound is the most reactive starting material, enabling reactions under the mildest conditions with the highest efficiency.[18] This makes it the ideal choice for synthesizing highly complex or sensitive molecules, in late-stage functionalization, or in academic research where maximizing yield and success on a small scale is paramount. Its high cost, however, generally makes it prohibitive for large-scale industrial production.
-
1-Bromonaphthalene represents the industry workhorse, offering a robust balance between reactivity and cost.[1] It is significantly more reactive than 1-chloronaphthalene, allowing for more reliable and versatile application across a range of cross-coupling reactions without requiring the most advanced and expensive catalyst systems.[19]
-
1-Chloronaphthalene is the most economically attractive option, making it the preferred starting material for large-scale, cost-sensitive syntheses.[1] Its low reactivity is a significant drawback, necessitating more forceful conditions (higher temperatures, stronger bases) and often requiring sophisticated, state-of-the-art ligands and catalysts to achieve acceptable yields.[1] Its use is best reserved for robust substrates where the cost savings outweigh the process development challenges.
Ultimately, the optimal choice depends on the specific project goals. For discovery and development, the reliability of 1-bromonaphthalene and the high reactivity of this compound are often favored. For commercial manufacturing, the economic advantage of 1-chloronaphthalene, despite its challenges, cannot be overlooked.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Chloronaphthalene | 90-13-1 [chemicalbook.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. indiamart.com [indiamart.com]
- 5. indiamart.com [indiamart.com]
- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. businessanalytiq.com [businessanalytiq.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. This compound (CAS 90-14-2)|RUO [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Applications of 1-Iodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
1-Iodonaphthalene stands as a versatile and highly reactive building block in modern organic synthesis. Its utility stems primarily from the carbon-iodine bond at the C1 position, which serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. This reactivity profile allows for the construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] This guide provides a comparative analysis of the key synthetic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions. Experimental data is presented to compare its performance with various coupling partners, and detailed protocols for seminal reactions are provided.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
This compound is a favored substrate in several pivotal palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to a Pd(0) catalyst.[2] This section compares the application of this compound in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, presenting quantitative data to illustrate the scope and efficiency of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. This compound couples efficiently with a range of arylboronic acids, affording biaryl compounds that are prevalent in many biologically active molecules. The reaction generally proceeds in high yields, and the conditions can be tuned to accommodate a variety of functional groups.
Table 1: Comparison of this compound in Suzuki-Miyaura Coupling with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF | Reflux | 1-1.5 | 41-92 |
| 2 | 2-Vinylphenylboronic acid | Pd(OAc)₂ (0.1) / SPhos (0.2) | CsF | THF | 50 | 2 | High |
| 3 | 4-Methoxyphenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 0.5-1.5 | 41-92 |
| 4 | Various arylboronic acids | Pd₂(dba)₃ / YPhos | NaOtBu | Toluene | 80 | - | 40-90 |
Yields are highly dependent on specific reaction conditions and the purity of reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in DMF (3 mL) is stirred at room temperature for the indicated time.[3] Afterward, the reaction solution is extracted four times with diethyl ether (4 x 10 mL). The products are purified by column chromatography over silica gel using n-hexane/ethyl acetate (9:1 v/v) to get the desired coupling products. For reactions utilizing microwave heating, phenylboronic acid (1.5 mmol), 1-iodoanisole (as a proxy for this compound) (1.0 mmol), Pd/C 10 wt.% loading (15 mg, 1.4 mol% of Pd), K₂CO₃ (2.0 mmol), and 8 mL of dimethylformamide (DMF) are refluxed under air in an adapted domestic microwave oven for an assigned time (30, 45, 50, 60, or 90 min).
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes. This compound is an excellent substrate for this reaction, typically affording high yields of the corresponding 1-alkynylnaphthalenes under mild conditions.[4]
Table 2: Comparison of this compound in Sonogashira Coupling with Various Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (cat) | CuI (cat) | Et₃N | - | RT | 1.5 | Good |
| 2 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat) | CuI (cat) | Et₃N | - | RT | 1.5 | Good |
| 3 | 4-Ethynyltoluene | Pd catalyst on solid support | Cu₂O | Et₃N | H₂O | 65 | 17 | 96 |
| 4 | 1-Heptyne | Pd catalyst on solid support | Cu₂O | Et₃N | H₂O | 65 | 17 | 95 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
To a solution of this compound (1.0 mmol) in THF (5 mL) at room temperature is added sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and phenylacetylene (1.1 eq). The reaction is stirred for 3 hours, then diluted with Et₂O and filtered through a pad of Celite®, washing with Et₂O. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. Purification by flash column chromatography on silica gel affords the coupled product.[5]
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] While less commonly reported for this compound compared to Suzuki and Sonogashira couplings, the high reactivity of the C-I bond makes it a suitable substrate for this transformation, leading to the synthesis of vinylnaphthalenes.
Table 3: Comparison of this compound in the Heck Reaction with Various Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | KOAc | Supercritical Water | 377 | - | ~56 |
| 2 | Methyl Acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100-110 | 4-12 | Good |
| 3 | Styrene | PdCl₂ (0.16) | - | Ionic Liquid | - | - | Moderate |
| 4 | Butyl Acrylate | Ultralow transition metals | Various | - | MW | - | Moderate |
Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol), and Sodium Carbonate (106.0 mg, 1.0 mmol). The flask is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen) three times. Anhydrous DMF (2.5 mL) followed by methyl acrylate (72 µL, 0.75 mmol) are added via syringe. The sealed flask is placed in a preheated oil bath at 100-110 °C and the reaction mixture is stirred vigorously for 4-12 hours. After cooling, the mixture is diluted with ethyl acetate and water, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by flash column chromatography.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[5][8] This reaction allows for the synthesis of a wide range of N-arylated naphthalenes from this compound, which are important scaffolds in medicinal chemistry.
Table 4: Comparison of this compound in Buchwald-Hartwig Amination with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | YPhos | NaOtBu | Toluene | 80 | 40-90 |
| 2 | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | t-BuONa | Water | 50 | High |
| 3 | Primary/Secondary Amines | Pd(0) or Pd(II) | Phosphine or Carbene | Various | Toluene, Dioxane, etc. | Various | Good-Excellent |
| 4 | Various Amines | XantPhos Pd G3 (5) | XantPhos | DBU | MeCN/PhMe | 140 (flow) | Good |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol Pd₂(dba)₃, 2 mol % Pd) and the phosphine ligand (e.g., 0.048 mmol YPhos). The tube is sealed, evacuated, and backfilled with an inert gas three times. Under the inert atmosphere, add the base (e.g., 3.0 mmol NaOtBu). Then, add the amine (1.2 mmol, e.g., morpholine) and this compound (1.0 mmol). Finally, add the anhydrous solvent (e.g., 5 mL of Toluene) via syringe. The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored until completion. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by flash column chromatography.[9]
Visualizing Synthetic Pathways
To better understand the underlying processes in these synthetic applications, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
This compound is a cornerstone electrophile in palladium-catalyzed cross-coupling chemistry. Its high reactivity enables the efficient synthesis of a diverse array of naphthalenic compounds through Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, base, and solvent system can be tailored to optimize yields and accommodate a broad range of functional groups on the coupling partner. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and materials science endeavors. Further exploration into greener reaction conditions and the development of more active and robust catalyst systems will undoubtedly continue to expand the utility of this versatile building block.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 1-Iodonaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a cornerstone of reproducible and reliable scientific research, particularly in the synthesis of pharmaceutical compounds and other high-value materials. 1-Iodonaphthalene, a key building block in organic synthesis, is frequently utilized in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions to form complex molecular architectures.[1] The presence of impurities, such as the isomeric 2-iodonaphthalene or diiodinated byproducts, can lead to unpredictable reaction outcomes, reduced yields, and complications in the purification of the final products. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, detailed experimental protocols, and a comparison of common synthesis routes with respect to purity outcomes.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation. The three most common and effective methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range Determined |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High resolution for volatile impurities, excellent sensitivity with a Flame Ionization Detector (FID), and can be coupled with Mass Spectrometry (GC-MS) for definitive peak identification. | Not suitable for non-volatile impurities. High temperatures can potentially cause degradation of thermolabile compounds. | 95-99.9% |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a mobile phase and a stationary phase. | Versatile for a wide range of compounds, including non-volatile impurities. High precision and accuracy. Different columns (e.g., C18, Phenyl-Hexyl) offer varying selectivities for optimal separation.[2] | Can be more time-consuming to develop a method compared to GC. Requires pure reference standards for accurate quantification. | 97-99.9% |
| Quantitative ¹H NMR (qNMR) | The integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. Purity is determined by comparing the integrals of the analyte signals to that of a certified internal standard. | Provides both structural information and quantitative data.[3] Non-destructive.[3] Can identify and quantify a wide range of impurities without the need for specific reference standards for each impurity.[4] | Lower sensitivity compared to GC and HPLC. Requires a high-field NMR spectrometer for optimal resolution and accuracy. Potential for signal overlap can complicate analysis. | 95-99.5% |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of this compound using GC, HPLC, and ¹H NMR.
Gas Chromatography (GC-FID) Protocol
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Reagents:
-
High-purity solvent for sample dilution (e.g., acetone or dichloromethane).
-
This compound sample.
-
Internal standard (optional, for precise quantification), e.g., dodecane.
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask. If using an internal standard, add a known amount to the flask.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the prepared sample onto the GC system. The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To assess the purity of this compound and quantify non-volatile impurities and isomers.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL with the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by the area percentage of the main peak.
Quantitative ¹H NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
Certified internal standard with a known purity (e.g., maleic anhydride or dimethyl sulfone).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Ensure a good signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with a zero-filling and a small line broadening factor.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
-
Comparison of Synthesis Methods and Resulting Purity
The purity of this compound is highly dependent on the synthetic route employed. Below is a comparison of common methods for its preparation.
| Synthesis Method | Starting Material | Key Reagents/Conditions | Typical Yield (%) | Purity/Selectivity | Common Impurities |
| Direct Iodination | Naphthalene | I₂, oxidant (e.g., HNO₃, HIO₃), in acetic acid at 25-50°C | 50-80 | Moderate to high | 2-Iodonaphthalene, diiodonaphthalenes |
| Halogen Exchange (Finkelstein Reaction) [1] | 1-Bromonaphthalene | NaI or KI in acetone or DMF, reflux | >80 | High | Unreacted 1-bromonaphthalene |
| Sandmeyer Reaction | 1-Naphthylamine | NaNO₂, H₂SO₄, then KI | 70-80 | High | Diazonium salt byproducts, tar-like materials |
| Metal-Catalyzed Iodination [1] | Naphthalene | Pd or Cu catalyst, I₂ or NIS, in a polar solvent with mild heat | 70-90 | High | Residual metal catalyst, ligands |
Mandatory Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Simplified PARP1 signaling pathway and the mechanism of PARP inhibitors.
Caption: Logical flow for selecting an analytical method for purity assessment.
Reference Spectroscopic Data
For comparison purposes, spectroscopic data for pure this compound can be found in the following public databases:
-
NIST Chemistry WebBook: Provides IR and mass spectra.
-
PubChem: Aggregates data including ¹H NMR, ¹³C NMR, IR, and mass spectra.[5]
-
ChemicalBook: Offers access to ¹H NMR, IR, and other spectral data.
By employing the appropriate analytical methodologies and understanding the potential impurities arising from different synthetic pathways, researchers can ensure the high purity of their this compound, leading to more reliable and reproducible results in their research and development endeavors.
References
- 1. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Photophysical Properties of 1-Iodonaphthalene: An Experimental and Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental and theoretical photophysical properties of 1-iodonaphthalene. Due to the limited availability of comprehensive published data for this compound, this document outlines the expected photophysical behavior based on studies of related naphthalene derivatives and provides detailed experimental protocols for its full characterization. The ultrafast relaxation dynamics of this compound have been investigated, revealing complex decay profiles and the involvement of both nσ* and ππ* excited states.[1]
Data Presentation: A Comparative Overview
To provide a framework for comparison, the following table summarizes the key photophysical properties of the parent molecule, naphthalene, for which extensive data exists.
| Photophysical Parameter | Naphthalene (Experimental in Cyclohexane) | This compound (Expected) |
| Absorption Maximum (λ_abs) | ~275 nm, ~312 nm | Red-shifted compared to naphthalene |
| Emission Maximum (λ_em, Fluorescence) | ~320-350 nm | Likely weak and red-shifted |
| Fluorescence Quantum Yield (Φ_f) | 0.23 | Significantly lower than naphthalene |
| Fluorescence Lifetime (τ_f) | ~96 ns | Shorter than naphthalene |
| Phosphorescence Maximum (λ_p) | ~470 nm | Observable, likely red-shifted |
| Phosphorescence Lifetime (τ_p) | ~2.5 s (at 77 K) | Shorter than naphthalene due to enhanced spin-orbit coupling |
Theoretical Framework
Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting the electronic transitions and excited state properties of molecules like this compound.[4][5] Such calculations for this compound would be expected to reveal:
-
Ground State Geometry: Optimized structure of the molecule in its electronic ground state.
-
Excited State Energies: Energies of the lowest singlet (S₁) and triplet (T₁) excited states, which correspond to the absorption and phosphorescence energies.
-
Oscillator Strengths: Theoretical measure of the probability of an electronic transition, indicating the intensity of absorption bands.
-
Spin-Orbit Coupling (SOC): Calculation of the interaction between the electron's spin and its orbital motion. For this compound, a significant SOC is anticipated due to the presence of the iodine atom, facilitating intersystem crossing.[6]
A comparative table for theoretical values would ideally look as follows:
| Theoretical Parameter | Naphthalene | This compound (Anticipated) |
| S₀ → S₁ Transition Energy (eV) | ~4.0 eV | Lower than naphthalene |
| Oscillator Strength (f) | Moderate | Similar to or slightly altered from naphthalene |
| S₁-T₁ Energy Gap (ΔE_ST) | ~1.0 eV | Similar to naphthalene |
| Spin-Orbit Coupling Matrix Elements (SOCMEs) | Small | Significantly larger than naphthalene |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key photophysical properties of this compound.
Sample Preparation
-
Solvent Selection: Choose a solvent in which this compound is sufficiently soluble and that is transparent in the spectral region of interest (e.g., cyclohexane, ethanol, acetonitrile). For phosphorescence measurements at low temperatures, a solvent that forms a rigid glass, such as 2-methyltetrahydrofuran (2-MeTHF) or a mixture of ethanol and methanol, is required.
-
Concentration: Prepare a series of solutions with concentrations that result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Degassing: For fluorescence quantum yield and phosphorescence measurements, it is crucial to remove dissolved oxygen, a known quencher of excited states, by bubbling an inert gas (e.g., argon or nitrogen) through the solution for at least 15-20 minutes.
UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Record a baseline spectrum with the cuvette filled with the chosen solvent.
-
Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
-
Steady-State Fluorescence and Phosphorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube). For phosphorescence, a cooled sample holder and a means to temporally resolve the emission (e.g., a pulsed source and gated detector or a mechanical chopper) are necessary.
-
Procedure:
-
Fluorescence:
-
Excite the sample at its absorption maximum (λ_abs).
-
Scan the emission monochromator to record the fluorescence spectrum.
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
-
Phosphorescence (at 77 K):
-
Cool the sample in a liquid nitrogen dewar.
-
Excite the sample at its λ_abs.
-
After a short delay following the excitation pulse (to allow for fluorescence decay), record the time-gated emission spectrum to obtain the phosphorescence spectrum.
-
Identify the wavelength of maximum phosphorescence emission (λ_p).
-
-
Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method)
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Procedure:
-
Prepare solutions of the standard and this compound with identical absorbance at the same excitation wavelength.
-
Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Integrate the area under the emission curves for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated emission intensity, and η is the refractive index of the solvent.
-
Lifetime Measurements
-
Instrumentation: A time-resolved fluorometer using either Time-Correlated Single Photon Counting (TCSPC) for fluorescence lifetimes or a transient absorption or emission setup with a pulsed laser and a fast detector for phosphorescence lifetimes. The ultrafast dynamics of this compound were studied using femtosecond pump-probe mass spectrometry.[1]
-
Procedure:
-
Excite the sample with a short pulse of light.
-
Record the decay of the fluorescence or phosphorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the lifetime (τ).
-
Visualizing Photophysical Processes and Experimental Workflow
To aid in the understanding of the photophysical processes and the experimental approach, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Spin–Vibronic Control of Intersystem Crossing in Iodine-Substituted Heptamethine Cyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calculations of excited-state properties with Time-Dependent Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The calculations of excited-state properties with Time-Dependent Density Functional Theory. | Semantic Scholar [semanticscholar.org]
- 6. Does the Intersystem Crossing Rate of β-Iodinated Phosphorus Corrole Depend on Iodine Numbers and/or Positions? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Iodonaphthalene: Established Routes vs. A Modern Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 1-iodonaphthalene is crucial.[1] This guide provides an objective comparison of traditional synthetic routes to this compound with a more modern alternative, supported by experimental data. This compound is a valuable building block in advanced organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Stille reaction.[2][3]
Comparison of Synthetic Routes
The selection of a synthetic route to this compound often depends on factors such as starting material availability, desired yield and purity, and reaction conditions. Below is a summary of quantitative data for established methods and a more recent approach.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |
| New Route: From Boronic Acid | 1-Naphthaleneboronic acid | I₂, K₂CO₃ | Acetonitrile | 8-12 hours | 80°C | Not specified, but product is purified by column chromatography |
| Established Route 1: Direct Iodination | Naphthalene | KBrO₃, KI, HCl | Acetic acid, Water | 3 hours | 80°C | Good yield |
| Established Route 2: Sandmeyer Reaction | 1-Naphthylamine | NaNO₂, HCl, KI | Water | Not specified | 0°C to room temp. | Not specified, but a common method |
Detailed Experimental Protocols
New Route: Synthesis from 1-Naphthaleneboronic Acid
This method provides a direct route to this compound from a commercially available boronic acid.
Procedure:
-
Add 1-naphthaleneboronic acid (0.5 mmol) and potassium carbonate (1 mmol) to a Schlenk flask.
-
Evacuate the flask and backfill with nitrogen twice.
-
Add acetonitrile (2 mL) and iodine (0.75 mmol) under a nitrogen atmosphere.
-
Seal the flask and heat the mixture in a preheated oil bath at 80°C for 8-12 hours with stirring.[4]
-
After cooling to room temperature, add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.[4]
-
Purify the crude product by silica gel column chromatography to obtain this compound.[4]
Established Route 1: Direct Iodination of Naphthalene
This method involves the direct electrophilic iodination of naphthalene.
Procedure:
-
Dissolve potassium bromate (1.67 g, 10 mmol) and potassium iodide (1.66 g, 10 mmol) in a solution of 30 mL of acetic acid and 20 mL of water.
-
Add this solution to a solution of naphthalene (1.28 g, 10 mmol).
-
Add 50 mmol of hydrochloric acid solution with stirring; the solution will turn deep red.[4]
-
Heat the reaction mixture to 80°C and stir for 3 hours.[4]
-
After the reaction is complete, extract the mixture with ether (4 x 10 mL).
-
Combine the ether extracts and wash with a 5% sodium thiosulfate solution.
-
Dry the ether solution over anhydrous sodium sulfate and concentrate the solvent.
-
Purify the resulting dark brown liquid by short column chromatography using hexane as the eluent to yield this compound.[4]
Established Route 2: Sandmeyer Reaction
The Sandmeyer reaction is a classical method for introducing a variety of substituents onto an aromatic ring starting from an aryl amine.[5][6] While a copper catalyst is often used, the iodination can be achieved by adding potassium iodide without a copper salt.[5][7]
Procedure:
-
Prepare a solution of 1-naphthylamine in aqueous acid (e.g., hydrochloric acid) and cool it to 0°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt. The temperature should be kept low to prevent the formation of phenol as a byproduct.[8]
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature. Nitrogen gas will be evolved.
-
Isolate the crude this compound, which may precipitate or be extracted with an organic solvent.
-
Purify the product by distillation or chromatography.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis of this compound from 1-naphthaleneboronic acid.
Caption: Workflow for the direct iodination of naphthalene.
Caption: General workflow for the Sandmeyer synthesis of this compound.
Concluding Summary
The synthesis of this compound can be achieved through various routes, each with its own set of advantages and disadvantages. The direct iodination of naphthalene and the Sandmeyer reaction are well-established, classical methods. The use of 1-naphthaleneboronic acid as a starting material represents a more modern approach. The choice of method will ultimately be dictated by the specific requirements of the synthesis, including scale, purity needs, and available starting materials. For applications where high purity is paramount, chromatographic purification is a common final step across all routes.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (CAS 90-14-2)|RUO [benchchem.com]
- 3. This compound | 90-14-2 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Safety Operating Guide
Proper Disposal of 1-Iodonaphthalene: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1-Iodonaphthalene, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a halogenated aromatic compound, requires specific procedures for its disposal to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to its safe disposal.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): A summary of required and recommended PPE for handling this compound is provided in the table below.
| PPE Category | Required/Recommended | Specifications |
| Eye Protection | Required | Safety glasses with side-shields or goggles.[1] |
| Hand Protection | Required | Protective gloves (e.g., nitrile rubber).[1][4] |
| Skin and Body Protection | Required | Lab coat, long-sleeved clothing, and closed-toe shoes.[5] |
| Respiratory Protection | Recommended/Required in case of insufficient ventilation | Use only outdoors or in a well-ventilated area.[1] A NIOSH-approved respirator with an appropriate filter for organic vapors may be necessary.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste, with a focus on proper segregation, containment, and labeling.
Step 1: Segregation of Waste
Halogenated organic compounds must be collected separately from non-halogenated waste.[6][7][8] This is a critical step as mixing these waste streams can interfere with disposal processes and increase costs.[6][7]
-
Do: Collect this compound waste in a designated container for halogenated organic waste.[8]
-
Do Not: Mix this compound with non-halogenated solvents, aqueous waste, acids, bases, or other reactive chemicals.[6]
Step 2: Waste Accumulation and Container Management
Proper containment is essential to prevent leaks and environmental contamination.
-
Use a suitable, closed container for waste collection.[1][9] The container should be in good condition, free of leaks, and have a secure, tight-fitting lid.[6]
-
The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The name "this compound" and its concentration.
-
The hazards associated with the chemical (e.g., "Irritant," "Toxic").
-
The date when the first drop of waste was added (accumulation start date).
-
-
Store the waste container in a designated and well-ventilated satellite accumulation area, away from direct sunlight and sources of heat or ignition.[6]
-
Ensure the container is kept closed except when adding waste.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[1][6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[6][9]
-
Labeling: Label the container as "Spill Debris" containing this compound and handle it as hazardous waste.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[6]
Step 4: Final Disposal
The final disposal of this compound waste must be conducted through a licensed and approved waste disposal facility.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[5][9] This can lead to environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific EHS protocols and the Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound 97 90-14-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guidance for Handling 1-Iodonaphthalene
This document provides critical safety and logistical information for the handling and disposal of 1-Iodonaphthalene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and providing clear, actionable steps for routine handling and emergency situations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is essential to mitigate these risks.
Data Presentation: Personal Protective Equipment (PPE) Requirements
The following table summarizes the required and recommended PPE for handling this compound.
| Body Part | Required PPE | Recommended for Enhanced Safety |
| Eyes/Face | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety glasses.[4] | Chemical safety goggles and/or a face shield, particularly when there is a splash hazard. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a standard lab coat.[1][4] | Flame-resistant lab coat if working with flammable solvents; consider double-gloving for extended handling. |
| Respiratory | Not generally required if handled within a certified chemical fume hood. | A NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) is recommended if dust or aerosols are generated outside of a fume hood.[5] |
| Feet | Closed-toe shoes.[4] | Chemical-resistant boots for large-scale operations or during spill response. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from initial preparation to final disposal.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Material Preparation: Before starting, gather all necessary equipment and reagents to avoid interruptions during handling.
Handling
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Avoiding Contamination: Avoid direct contact with skin and eyes.[1] Prevent the formation of dust and aerosols.
-
Dispensing: Use non-sparking tools and take precautionary measures against static discharge.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Disposal Plan
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a suitable, closed, and properly labeled container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter the environment.[1]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Clean mouth with water. Seek immediate medical attention.[1] |
Accidental Release Measures
-
Containment: For spills, soak up the material with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1]
-
Cleanup: Collect the absorbent material and place it in a suitable, closed container for disposal.
-
Ventilation: Ensure adequate ventilation in the spill area.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
